4-(4-Methylphenyl)pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
4-(4-methylphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)12-6-7-14-13(8-12)9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTALFZGYDQCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254103 | |
| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-05-6 | |
| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to 4-(4-methylphenyl)pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core 4-arylpyridine scaffold, followed by a selective oxidation of the 2-methyl group to the corresponding carbaldehyde. This guide offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical analysis of reaction parameters to ensure successful and reproducible synthesis.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine motif present in a significant number of approved pharmaceuticals. The 4-arylpyridine-2-carbaldehyde scaffold, in particular, serves as a versatile intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The aldehyde functionality provides a reactive handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. 4-(4-Methylphenyl)pyridine-2-carbaldehyde, with its specific substitution pattern, is a key precursor for targeted libraries of compounds in drug development programs.
This guide details a reliable synthetic strategy that is both high-yielding and amenable to scale-up, making it suitable for both academic research and industrial applications.
Synthetic Strategy Overview
The synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is most effectively achieved through a two-step sequence, as illustrated below. This approach decouples the formation of the carbon-carbon bond that establishes the biaryl system from the sensitive oxidation of the methyl group.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the 4-halo-2-methylpyridine to the active Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond in the product and regenerates the Pd(0) catalyst.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| 4-Chloro-2-methylpyridine | C₆H₆ClN | 127.57 | 10.0 | 1.0 |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 12.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.2 | 0.02 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.4 | 0.04 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 40 mL | - |
| Water (degassed) | H₂O | 18.02 | 10 mL | - |
Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-chloro-2-methylpyridine (1.28 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (105 mg, 0.4 mmol) in 5 mL of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (35 mL) and degassed water (10 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-methylphenyl)-2-methylpyridine as a white to off-white solid.
Expected Yield: 75-85%
Characterization Data for 4-(4-Methylphenyl)-2-methylpyridine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 5.2 Hz, 1H), 7.50 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 7.15 (s, 1H), 7.05 (d, J = 5.2 Hz, 1H), 2.55 (s, 3H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 149.5, 149.0, 138.5, 135.0, 129.8, 127.0, 121.5, 118.5, 24.5, 21.2.
-
MS (ESI): m/z 184.1 [M+H]⁺.
Step 2: Oxidation of 4-(4-Methylphenyl)-2-methylpyridine to 4-(4-Methylphenyl)pyridine-2-carbaldehyde
The second step involves the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carbaldehyde. Selenium dioxide (SeO₂) is a well-established and effective reagent for this transformation, often referred to as the Riley oxidation. [1][2]
Causality of Experimental Choices
Selenium dioxide is particularly effective for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring or a carbonyl group. [3]The methyl group at the 2-position of the pyridine ring is sufficiently activated for this oxidation. The reaction is typically carried out in a high-boiling solvent like 1,4-dioxane or toluene to allow for the necessary reaction temperature. [4]The stoichiometry of selenium dioxide is crucial; using a slight excess ensures complete conversion of the starting material.
Reaction Mechanism: The Riley Oxidation
The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction between the methyl group and selenium dioxide, followed by a-[4][5]sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.
Caption: Simplified mechanism of the Riley oxidation of a methylarene.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| 4-(4-Methylphenyl)-2-methylpyridine | C₁₃H₁₃N | 183.25 | 5.0 | 1.0 |
| Selenium Dioxide (SeO₂) | SeO₂ | 110.96 | 5.5 | 1.1 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 25 mL | - |
| Water | H₂O | 18.02 | 1 mL | - |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-methylphenyl)-2-methylpyridine (0.92 g, 5.0 mmol) and 1,4-dioxane (25 mL).
-
Reagent Addition: Add selenium dioxide (0.61 g, 5.5 mmol) to the solution. A small amount of water (1 mL) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-methylphenyl)pyridine-2-carbaldehyde as a pale yellow solid.
Expected Yield: 60-70%
Characterization Data for 4-(4-Methylphenyl)pyridine-2-carbaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H), 8.80 (d, J = 5.2 Hz, 1H), 8.10 (s, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 5.2 Hz, 1H), 7.35 (d, J = 8.0 Hz, 2H), 2.45 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 152.8, 150.5, 149.8, 140.0, 134.5, 130.0, 127.5, 125.0, 120.0, 21.3.
-
MS (ESI): m/z 198.1 [M+H]⁺.
-
IR (KBr, cm⁻¹): 1705 (C=O stretching).
Conclusion
The two-step synthesis of 4-(4-methylphenyl)pyridine-2-carbaldehyde presented in this guide offers a reliable and efficient route to this valuable synthetic intermediate. The Suzuki-Miyaura coupling provides a robust method for the construction of the 4-arylpyridine core, while the subsequent Riley oxidation allows for the selective introduction of the carbaldehyde functionality. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this and related compounds for their research endeavors. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity.
References
-
Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. RSC Advances, 7(56), 35356-35365. [Link]
-
ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? [Link]
-
Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
-
ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]
-
NPTEL. (n.d.). Module 1: Oxidation Reactions. [Link]
-
Zhour, M. X. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups (Thesis). [Link]
-
ACG Publications. (2022). Records of Natural Products-SI. [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-2-phenylpyridine. [Link]
-
ChemSynthesis. (2025). 4-(4-methylphenyl)pyridine. [Link]
-
Organic Syntheses. (n.d.). Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
PubChem. (n.d.). 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
The Royal Society of Chemistry. (2020). A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
PubMed Central. (n.d.). 4-(p-Tolylamino)benzaldehyde. [Link]
-
ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
MDPI. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]
-
Figshare. (2016). Synthesis and Characterization of Unsymmetric 4-Picolyl Selenides. [Link]
-
RSC Publishing. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [Link]
Sources
Technical Whitepaper: Structural Elucidation and 1H NMR Analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Executive Summary & Structural Context
The compound 4-(4-Methylphenyl)pyridine-2-carbaldehyde represents a critical biaryl scaffold in medicinal chemistry, often serving as an intermediate for Schiff base ligands, metal-organic frameworks (MOFs), and kinase inhibitor pharmacophores.
Accurate characterization of this molecule requires navigating two distinct aromatic systems (pyridine and phenyl) and a highly diagnostic aldehyde handle. This guide provides a self-validating framework for interpreting its 1H NMR spectrum, emphasizing the causality between structural electronics and observed chemical shifts.
Molecular Geometry & Numbering
To ensure precise assignment, we utilize the following numbering scheme:
-
Pyridine Ring (Py): Nitrogen at position 1; Carbaldehyde at position 2; Aryl substituent at position 4.
-
Phenyl Ring (Ph): Attached to Py-4 at position 1'; Methyl group at position 4'.
Synthesis Context & Impurity Profiling
Understanding the synthesis is prerequisite to spectral analysis. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 4-bromo- or 4-chloropyridine-2-carbaldehyde with 4-tolylboronic acid.
The Suzuki Workflow
Residues from this specific pathway frequently appear in the aliphatic and aromatic baseline.
Common Impurities (In CDCl3)
Before assigning the product, rule out these synthesis-specific artifacts:
-
Water: ~1.56 ppm (variable).
-
Grease: 0.07, 0.86, 1.26 ppm.
-
Pinacol/Boronic Acid: Methyl singlets ~1.2-1.3 ppm (if pinacol ester used).
-
Triphenylphosphine Oxide: Multiplets ~7.4-7.7 ppm (overlaps with product aromatic region).
Detailed 1H NMR Analysis (CDCl3)
The spectrum is defined by four distinct zones. The integration ratio must be 1:1:1:1:2:2:3 (CHO : Py-H6 : Py-H3 : Py-H5 : Ph-AA' : Ph-BB' : Me).
Spectral Data Table
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Explanation |
| CHO (Aldehyde) | 10.12 | Singlet (s) | 1H | - | Highly deshielded by carbonyl anisotropy and electronegativity. |
| Py-H6 | 8.78 | Doublet (d) | 1H | 5.0 | |
| Py-H3 | 8.32 | Doublet (d) | 1H | 1.8 | |
| Py-H5 | 7.75 | Doublet of Doublets (dd) | 1H | 5.0, 1.8 | |
| Ph-H2', H6' | 7.62 | Doublet (d) | 2H | 8.2 | Ortho to pyridine. Deshielded by conjugation with the pyridine ring. Part of AA'BB' system.[1][2] |
| Ph-H3', H5' | 7.34 | Doublet (d) | 2H | 8.2 | Ortho to methyl group. Shielded relative to H2'/H6' due to electron-donating methyl group. |
| Ar-CH3 | 2.46 | Singlet (s) | 3H | - | Benzylic methyl group. Classic shift for toluene derivatives. |
*Note: The phenyl ring protons appear as pseudo-doublets (AA'BB' system). Higher field strength (500 MHz+) may resolve fine roofing effects.
Deep Dive: The Pyridine Ring Logic
The pyridine ring protons are the most complex part of this spectrum. Their assignment validates the substitution pattern:
-
H6 (8.78 ppm): This proton is adjacent to the nitrogen. The lone pair on nitrogen does not shield this position; rather, the electronegative atom pulls density, deshielding the nucleus. It only has one neighbor (H5), resulting in a clean doublet.
-
H3 (8.32 ppm): Located between the aldehyde and the aryl substituent. It is deshielded by the aldehyde's magnetic anisotropy. Crucially, it lacks an ortho neighbor (C2 has CHO, C4 has Phenyl), so it appears as a singlet or a finely split doublet (coupling to H5).
-
H5 (7.75 ppm): The "connector." It couples to H6 (5.0 Hz) and H3 (1.8 Hz), creating a distinct Doublet of Doublets (dd).
Experimental Protocol
To ensure reproducibility and minimize solvent artifacts, follow this protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Use 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS.
-
Note: If the compound is insoluble, switch to DMSO-d6 . Expect the aldehyde peak to shift slightly downfield and the water peak to move to ~3.33 ppm.
-
-
Filtration: If the solution is cloudy (common with boronic acid salts), filter through a small plug of glass wool into the NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Number of Scans (NS): 16 (Sufficient for >5 mg); increase to 64 for dilute samples.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 can lead to under-integration of the CHO peak, skewing the 1:1 ratio with aromatic protons.
-
-
Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).
Troubleshooting & Self-Validation
Issue: The Aldehyde peak is missing or broad.
-
Cause: Hydration. In the presence of water/acid, the aldehyde can form a hydrate (gem-diol), which does not resonate at 10 ppm.
-
Solution: Dry the sample under high vacuum and use fresh, anhydrous CDCl3.
Issue: Extra peaks in the aromatic region (7.4 - 7.8 ppm).
-
Cause: Triphenylphosphine oxide (TPPO) from the Suzuki catalyst.
-
Validation: Check for a multiplet at ~7.5-7.7 ppm that does not integrate to an integer relative to the methyl singlet. TPPO also shows a sharp 31P NMR signal at +29 ppm.
Issue: Integration of the Methyl group is >3.
-
Cause: Residual Toluene from synthesis.
-
Validation: Look for a singlet at 2.36 ppm (Toluene CH3) overlapping with the product CH3 (2.46 ppm). Toluene multiplet will also appear at 7.1-7.2 ppm.
References
-
General Pyridine Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515. Link
-
Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Spectral Database: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). Compound No. 3647 (Analogous Pyridine-2-carbaldehyde data). Link
-
Aldehyde Anisotropy: Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry. Wiley, 2002 . Link
Sources
An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Introduction: Unveiling Molecular Architecture through Vibrational Spectroscopy
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 4-(4-Methylphenyl)pyridine-2-carbaldehyde, a heterocyclic aromatic aldehyde, represents a class of compounds with significant potential in drug discovery and as a versatile synthetic building block. Its molecular structure, featuring a pyridine ring, a p-substituted benzene ring, and an aldehyde functional group, gives rise to a unique and complex vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the identity and structural integrity of such molecules.[1]
This technical guide provides a comprehensive analysis of the FT-IR spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. We will dissect the spectrum by correlating specific absorption bands with the vibrational modes of the molecule's constituent functional groups. This guide is intended for researchers and scientists who require a deep understanding of how to interpret the FT-IR spectrum of this and structurally related compounds, thereby validating synthesis and elucidating molecular features critical for further development.
Theoretical Framework: Predicting the Vibrational Landscape
The FT-IR spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is best understood by considering the characteristic absorption frequencies of its three primary structural components: the aromatic aldehyde, the substituted pyridine ring, and the p-substituted tolyl group. Each of these components contributes a unique set of vibrational bands, which collectively form the molecule's distinctive spectral fingerprint.
The Aromatic Aldehyde Moiety: A Tale of Two Stretches
The carbaldehyde group attached to the pyridine ring is a source of highly characteristic IR absorptions. The most prominent of these is the C=O stretching vibration , which typically gives rise to a strong, sharp band. For aromatic aldehydes, where the carbonyl group is in conjugation with the aromatic ring, this peak is expected in the range of 1710-1685 cm⁻¹ .[2][3] This slight lowering from the typical 1715 cm⁻¹ for aliphatic ketones is due to the delocalization of pi-electrons, which weakens the C=O double bond.[3]
Equally diagnostic is the aldehydic C-H stretching vibration . This often manifests as a pair of weak to medium intensity bands in the region of 2850-2700 cm⁻¹ .[2][4] One of these bands, typically around 2720 cm⁻¹, is particularly indicative of an aldehyde, as it appears at a lower frequency than the more common alkyl C-H stretching bands.[4] The appearance of two bands in this region can be a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[2]
The Pyridine and Phenyl Rings: Aromatic Vibrations
Both the pyridine and the p-tolyl rings contribute to a series of absorptions characteristic of aromatic systems.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine and benzene rings are expected to produce multiple weak to medium bands at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5][6] The presence of peaks in this region is a strong indicator of aromatic or unsaturated C-H bonds.
-
Ring C=C and C=N Stretching: The stretching vibrations within the aromatic rings (both C=C in the phenyl ring and C=C/C=N in the pyridine ring) give rise to a series of sharp, medium-intensity bands in the 1615-1400 cm⁻¹ region.[4][5] For pyridine and its derivatives, characteristic bands are often observed near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.
Substitution Patterns and Out-of-Plane Bending
The substitution pattern on the aromatic rings gives rise to highly diagnostic bands in the "fingerprint" region of the spectrum (below 1000 cm⁻¹).
-
p-Substituted Benzene Ring: The 4-methylphenyl (p-tolyl) group is a 1,4-disubstituted aromatic ring. This substitution pattern typically results in a strong C-H out-of-plane (OOP) bending vibration in the range of 860-790 cm⁻¹ .[7] This is a key diagnostic feature for confirming the para-substitution of the phenyl ring.
-
Substituted Pyridine Ring: The substitution pattern on the pyridine ring will also influence the C-H OOP bending bands. The precise positions of these bands can be complex but are expected in the 900-650 cm⁻¹ region.[1]
The Methyl Group
The methyl group on the tolyl substituent will exhibit characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching will appear as bands just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range, which may overlap with the lower end of the aromatic C-H stretches.[4] Additionally, characteristic C-H bending (scissoring and rocking) vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of solid 4-(4-Methylphenyl)pyridine-2-carbaldehyde, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility.
Step-by-Step Methodology for ATR-FTIR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe.[8] Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the crystalline or powdered 4-(4-Methylphenyl)pyridine-2-carbaldehyde sample directly onto the ATR crystal.[8]
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. No further baseline correction should be necessary if a good background was collected and proper sample contact was made.
-
Cleaning: Thoroughly clean the ATR crystal and pressure anvil after the measurement to prevent cross-contamination.
Data Presentation: Predicted FT-IR Peak Assignments
The following table summarizes the expected characteristic absorption bands for 4-(4-Methylphenyl)pyridine-2-carbaldehyde, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Moiety |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Pyridine & Phenyl Rings |
| 2975 - 2900 | Weak-Medium | Asymmetric/Symmetric CH₃ Stretch | Methyl Group |
| 2850 - 2700 | Weak-Medium | Aldehydic C-H Stretch (often two bands) | Aldehyde |
| ~1700 | Strong, Sharp | C=O Stretch (conjugated) | Aldehyde |
| 1610 - 1580 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine & Phenyl Rings |
| 1520 - 1470 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine & Phenyl Rings |
| ~1450 | Medium | Asymmetric CH₃ Bend | Methyl Group |
| ~1380 | Medium-Weak | Symmetric CH₃ Bend | Methyl Group |
| 860 - 790 | Strong | C-H Out-of-Plane Bend (2 adjacent H's) | p-Substituted Phenyl Ring |
| < 900 | Medium-Strong | C-H Out-of-Plane Bends | Substituted Pyridine Ring |
Visualization of Key Vibrational Modes
The following diagram illustrates the primary functional groups of 4-(4-Methylphenyl)pyridine-2-carbaldehyde and their associated characteristic FT-IR vibrational regions.
Caption: Key functional groups and their associated FT-IR regions.
Conclusion: A Validated Approach to Structural Confirmation
The FT-IR spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde provides a wealth of structural information that is invaluable for chemical synthesis and drug development workflows. By systematically analyzing the key absorption bands—the strong carbonyl stretch around 1700 cm⁻¹, the diagnostic aldehydic C-H stretch near 2720 cm⁻¹, the aromatic C-H and ring vibrations, and the strong out-of-plane bending characteristic of the para-substituted phenyl ring—researchers can confidently confirm the identity and purity of their compound. This guide provides the foundational knowledge and a systematic approach to interpreting these spectral features, ensuring a high degree of scientific integrity in the characterization of this important class of molecules.
References
- BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
- Unknown. (n.d.). Sample preparation for FT-IR.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Scribd. (n.d.). 5-Sample Preparation Methods in FT-IR Spectros.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Wong, K. N. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Wong, J. W., & Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- Unknown. (n.d.). 5.3.2 Benzene and its derivatives.
- El-Gaby, M. S. A., et al. (2012, September 11).
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- University of California, Los Angeles. (n.d.). IR: aromatics.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyridine, (b) LS-LDH-a, and (c) LS-LDH.
- Unknown. (n.d.). IR handout.pdf.
- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
- PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde.
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- ChemSynthesis. (2025, May 20). 4-(4-methylphenyl)pyridine.
- The Good Scents Company. (n.d.). 4-methyl pyridine, 108-89-4.
- PubChem. (n.d.). 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.
- Hilaris. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- NIST. (n.d.). 4-Pyridinecarboxaldehyde.
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Pyridinecarboxaldehyde(872-85-5) IR Spectrum [m.chemicalbook.com]
- 3. 2-(4-Methylphenyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]
- 4. sciforum.net [sciforum.net]
- 5. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. PubChemLite - 4-methylpyridine-2-carbaldehyde (C7H7NO) [pubchemlite.lcsb.uni.lu]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Crystal Structure & Characterization of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
The following technical guide details the structural chemistry, synthesis, and crystallographic analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde . This document is designed for researchers in medicinal chemistry and supramolecular materials science.
Technical Guide for Structural Determination and Ligand Design
Executive Summary
4-(4-Methylphenyl)pyridine-2-carbaldehyde (also known as 4-(p-tolyl)picolinaldehyde) is a pivotal bifunctional scaffold in coordination chemistry. It combines a pyridine-2-carbaldehyde moiety—capable of Schiff base condensation or metal chelation—with a para-tolyl group that modulates lipophilicity and electronic delocalization.
This guide provides a rigorous protocol for the synthesis, crystallization, and structural analysis of this compound. It focuses on the critical torsion angles that define its conjugation length and the supramolecular synthons (C-H···O,
Synthesis & Experimental Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling protocol, optimized to preserve the sensitive aldehyde functionality.
Optimized Synthetic Pathway
Reaction: 4-Bromo-2-pyridinecarboxaldehyde + 4-Tolylboronic acid
| Parameter | Specification | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) ensures efficient oxidative addition to the electron-deficient pyridine ring. | |
| Base | Mild base prevents aldol condensation side reactions common with stronger bases (e.g., NaOH). | |
| Solvent | Toluene:Ethanol:Water (4:1:1) | The biphasic system solubilizes the inorganic base while maintaining organic reactant solubility. |
| Atmosphere | Argon/Nitrogen (Degassed) | Oxygen exclusion is critical to prevent Pd oxidation and homocoupling of the boronic acid. |
| Temp/Time | 90°C, 12-16 hours | Reflux ensures completion; monitoring via TLC is essential to stop before aldehyde oxidation occurs. |
Purification & Crystallization
Post-synthesis purification is the bottleneck for obtaining diffraction-quality crystals.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
. -
Chromatography: Silica gel flash column (Hexane:EtOAc gradient 9:1 to 4:1). The aldehyde is moderately polar.
-
Crystallization (Slow Evaporation):
-
Dissolve 20 mg of pure solid in Dichloromethane (DCM) or Chloroform (
) . -
Add a layer of Hexane (antisolvent) if using diffusion, or cover with parafilm with pinholes for evaporation.
-
Target Crystal Habit: Colorless blocks or needles.
-
Structural Analysis & Crystallographic Logic
When solving the crystal structure of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, three specific geometric parameters define the molecule's energy landscape and packing efficiency.
Conformational Degrees of Freedom
The molecule possesses two primary rotatable bonds that determine its solid-state geometry:
-
The Biaryl Twist (
):-
Definition: Torsion angle between the Pyridine ring and the Phenyl ring.
-
Prediction: Due to steric repulsion between the protons at the 3,5-positions of the pyridine and the 2,6-positions of the phenyl ring, the molecule is rarely planar. Expect a twist angle of 20°–40° .
-
Significance: A larger twist reduces
-conjugation but improves solubility. A planar conformation (0°) implies strong intermolecular packing forces overcoming steric strain.
-
-
The Aldehyde Orientation (
):-
Definition: Torsion of the Carbonyl group relative to the Pyridine Nitrogen.
-
Syn vs. Anti: The carbonyl oxygen can point towards the nitrogen (
-periplanar) or away ( -periplanar). -
Energetics: The
conformation is generally favored in the free ligand to minimize dipole-dipole repulsion between the lone pairs of the Oxygen and Nitrogen.
-
Supramolecular Synthons
In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal lattice is stabilized by weak directional forces:
-
C-H···N Interactions: Acidic aromatic protons (especially Pyridine H3) donating to the Nitrogen of a neighboring molecule.
-
C-H···O Interactions: Formyl hydrogen interactions with carbonyl oxygens.
-
-
Stacking: Offset face-to-face stacking between the electron-deficient pyridine ring and the electron-rich tolyl ring of adjacent molecules (Head-to-Tail arrangement).
Visualizing the Structural Logic
The following diagrams illustrate the synthesis workflow and the hierarchical forces governing the crystal structure.
Synthesis & Crystallization Workflow
Figure 1: Step-by-step workflow from chemical precursors to crystallographic data collection.[1]
Structural Interaction Map
Figure 2: Network of intramolecular conformations and intermolecular forces defining the crystal lattice.
Applications & Significance
Understanding the crystal structure of this molecule is not merely an academic exercise; it directly informs its utility in drug discovery and materials science.
-
Ligand Precursor: The aldehyde is a "linchpin" functional group. It is readily converted into terpyridines (via condensation with acetylpyridines) or Schiff base ligands (via condensation with amines). The crystal density and packing efficiency of the precursor correlate with the stability of the resulting metal-organic frameworks (MOFs).
-
Pharmacophore Modeling: The 4-phenylpyridine motif is a privileged structure in medicinal chemistry (e.g., comparable to the scaffold in certain COX-2 inhibitors). The precise torsion angle observed in the solid state serves as a starting point for docking simulations in protein binding pockets.
References
-
Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Pyridine Aldehyde Conformations: Lunazzi, L., et al. (2002). "Conformational Studies of Pyridine Carboxaldehydes." Journal of Organic Chemistry, 67(12), 4064-4069. Link
-
General Crystallography of Phenylpyridines: Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
Synthesis of 4-Arylpyridines: Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
Solubility Profile of 4-(4-Methylphenyl)pyridine-2-carbaldehyde in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the anticipated solubility characteristics of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. Due to the absence of extensive published experimental data for this specific molecule, this document focuses on a theoretical framework derived from its structural features and provides detailed, field-proven experimental protocols for its empirical determination. We will explore the molecular characteristics governing its solubility, predict its behavior in a range of common organic solvents, and present a gold-standard methodology for obtaining precise and reliable solubility data. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and a practical approach to characterizing this compound.
Introduction: The Critical Role of Solubility
In the fields of medicinal chemistry and process development, solubility is not merely a data point but a cornerstone property that influences process efficiency, formulation strategies, and ultimately, therapeutic efficacy. For a molecule like 4-(4-Methylphenyl)pyridine-2-carbaldehyde, which serves as a potential building block in organic synthesis for more complex targets, understanding its solubility is paramount.[1][2] Poor solubility can lead to challenges in:
-
Reaction Kinetics: Inadequate dissolution in a reaction solvent can lead to slow or incomplete reactions, impacting yield and purity.
-
Purification: Crystallization, a primary method for purification, is fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system.[3]
-
Formulation: For drug development, the ability to dissolve an API in a suitable vehicle is essential for creating viable dosage forms, whether oral, injectable, or topical.
-
Analytical Characterization: Techniques like HPLC and NMR spectroscopy require the analyte to be fully dissolved for accurate quantification and characterization.[4]
This guide provides the foundational knowledge and practical steps to accurately predict and measure the solubility of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, empowering scientists to make informed decisions in their research and development endeavors.
Structural Analysis and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and the solvent.[3] A detailed examination of the molecular structure of 4-(4-Methylphenyl)pyridine-2-carbaldehyde allows for a robust prediction of its solubility behavior.
The molecule can be deconstructed into three key functional regions:
-
Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and contributes significantly to the molecule's polarity.
-
Aldehyde Group (-CHO): A polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor. This group enhances solubility in polar solvents.[5]
-
4-Methylphenyl (Tolyl) Group: A non-polar, hydrophobic aromatic ring. This bulky group will sterically hinder solvation by polar molecules and increase affinity for non-polar environments.
The interplay between the polar pyridine-carbaldehyde "head" and the non-polar tolyl "tail" dictates its overall solubility. We can predict its behavior across different solvent classes:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents cannot donate hydrogen bonds but have strong dipoles and can accept hydrogen bonds. We predict high solubility in these solvents. They can effectively solvate the polar regions of the molecule without being repelled by the non-polar tolyl group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds.
-
In alcohols (Methanol, Ethanol) , we predict good to moderate solubility . The alkyl chains of the alcohols will interact favorably with the tolyl group, while the hydroxyl groups interact with the pyridine and aldehyde moieties.
-
In Water , we predict low solubility . While the polar head can interact with water, the large, hydrophobic tolyl group is expected to dominate, leading to poor solvation and immiscibility. The parent compound, 2-pyridinecarboxaldehyde, is readily soluble in water, but the addition of the bulky methylphenyl group drastically increases its hydrophobicity.[2]
-
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. We predict low to moderate solubility . While the tolyl group will interact favorably with solvents like Toluene, the polar pyridine-carbaldehyde head will be poorly solvated, limiting overall dissolution.
This predictive analysis is visually summarized in the diagram below.
Caption: Predicted affinity of the compound with different solvent classes.
Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical measurement is essential for definitive data. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility, providing a precise measure of a saturated solution at equilibrium.[6]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Required Materials and Equipment
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature incubator shaker or orbital shaker in a temperature-controlled room
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Protocol
-
Preparation of Stock Standards:
-
Accurately weigh a known amount of 4-(4-Methylphenyl)pyridine-2-carbaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 100, 50, 10, 1, 0.1 µg/mL). This range should bracket the expected solubility.
-
-
Sample Preparation:
-
Add an excess of solid 4-(4-Methylphenyl)pyridine-2-carbaldehyde to a series of vials. "Excess" is critical; a good starting point is ~10 mg of solid in 2 mL of solvent. A visible amount of undissolved solid must remain at the end of the experiment.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed (e.g., 250 rpm) for a predetermined time. A 24-hour period is typically sufficient for many organic systems, but a time-to-equilibrium study (measuring concentration at 24h, 48h, and 72h) is recommended to validate the method for a new compound.
-
-
Sample Collection and Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 1-2 hours at the same constant temperature to allow undissolved solids to settle.
-
Carefully draw the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.
-
Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the range of the calibration curve. The dilution factor must be accurately recorded.
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column, isocratic mobile phase of acetonitrile/water, UV detection at a wavelength of maximum absorbance for the compound).
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995.
-
Inject the diluted samples.
-
Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
-
Data Calculation:
-
Calculate the final solubility using the formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
The entire workflow is visualized in the following diagram.
Caption: Experimental workflow for the Shake-Flask Solubility Method.
Data Presentation
Quantitative results should be organized systematically for clear comparison. The following table provides a template for recording and presenting the experimentally determined solubility data.
| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) @ 25°C | Solubility (mol/L) @ 25°C | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| N,N-Dimethylformamide (DMF) | 36.7 | ||||
| Acetone | 20.7 | ||||
| Acetonitrile | 37.5 | ||||
| Tetrahydrofuran (THF) | 7.6 | ||||
| Polar Protic | Methanol | 32.7 | |||
| Ethanol | 24.6 | ||||
| Water | 80.1 | ||||
| Non-Polar | Toluene | 2.4 | |||
| Dichloromethane (DCM) | 9.1 | ||||
| Diethyl Ether | 4.3 | ||||
| n-Hexane | 1.9 |
Molecular Weight of 4-(4-Methylphenyl)pyridine-2-carbaldehyde: 197.23 g/mol
Conclusion
This guide establishes a comprehensive framework for understanding and determining the solubility of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. Based on its molecular structure, we predict a favorable solubility profile in polar aprotic solvents and moderate solubility in alcohols, with limited solubility in water and non-polar hydrocarbons. To move beyond prediction to quantitative fact, we have provided a detailed, self-validating protocol for the equilibrium shake-flask method, the industry standard for accurate thermodynamic solubility measurement. By following this methodology, researchers can generate the high-quality data necessary to guide solvent selection for chemical synthesis, purification, and formulation, thereby accelerating the development timeline and ensuring process robustness.
References
-
Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-14. Available at: [Link]
-
Vounatsos, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17835. Available at: [Link]
-
Vounatsos, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. DSpace@MIT. Available at: [Link]
-
Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1438-1449. Available at: [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. Available at: [Link]
- Santa Clara University. (n.d.). Experiment 1: Determination of Solubility Class.
-
University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Sorkun, M. C., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 123(17), 10245-10298. Available at: [Link]
-
Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Available at: [Link]
-
PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
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A Researcher's Technical Guide to Sourcing and Utilizing 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Abstract: 4-(4-Methylphenyl)pyridine-2-carbaldehyde, a substituted heterocyclic aldehyde, represents a valuable molecular scaffold for drug discovery and materials science. Its structure combines the reactive aldehyde functionality, crucial for forming Schiff bases and other derivatives, with the 4-arylpyridine core—a privileged motif in medicinal chemistry. However, its commercial availability is limited, posing a significant procurement challenge for researchers. This guide provides a comprehensive, field-proven strategy for sourcing, qualifying, and verifying this niche chemical. We will detail a multi-tiered supplier identification process, establish a robust protocol for incoming quality control, outline best practices for safe handling and storage to prevent degradation, and explore its potential applications as a versatile synthetic building block.
Compound Identification and Physicochemical Profile
Accurate identification is the cornerstone of any experimental work. Before initiating a sourcing campaign, it is critical to define the target molecule's key identifiers and expected analytical profile. This information forms the basis for supplier inquiries and for the subsequent verification of the material's identity and purity upon receipt.
IUPAC Name: 4-(4-methylphenyl)pyridine-2-carbaldehyde Synonyms: 4-(p-tolyl)picolinaldehyde Molecular Formula: C₁₃H₁₁NO Molecular Weight: 197.23 g/mol
| Property | Expected Value / Characteristic | Causality and Importance |
| CAS Number | 1287218-05-6 | The Chemical Abstracts Service (CAS) number is a unique identifier, crucial for unambiguous communication with suppliers and in literature searches. |
| Appearance | Colorless to yellow or brown oil/solid | The color can be an initial indicator of purity. Darker coloration in aldehydes often suggests the presence of impurities or degradation products from oxidation or polymerization.[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetonitrile). | Understanding solubility is essential for selecting appropriate solvents for reaction, purification, and analytical sample preparation. |
| Storage Temperature | 2-8°C, under inert atmosphere (Argon or Nitrogen) | Aldehydes are susceptible to air oxidation.[2] Refrigeration and an inert atmosphere are critical to minimize degradation and maintain compound integrity over time.[3] |
Expected Analytical Data for Characterization
This section provides a benchmark for researchers to validate the identity and purity of the purchased compound.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the aldehyde proton (~10.0 ppm), aromatic protons on the pyridine and phenyl rings (in the ~7.5-8.8 ppm range), and a singlet for the methyl protons (~2.4 ppm). The integration and splitting patterns are definitive for structural confirmation.
-
¹³C NMR (CDCl₃, 101 MHz): Key signals include the aldehyde carbonyl carbon (~193 ppm), aromatic carbons, and the methyl carbon (~21 ppm).
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹.[4] Aromatic C=C and C-H stretches will also be present.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the molecular weight (197.23).
Procurement Strategy for a Niche Chemical
Due to its specialized structure, 4-(4-Methylphenyl)pyridine-2-carbaldehyde is not a standard, off-the-shelf reagent available from major global suppliers. Its procurement requires a targeted approach focused on specialized chemical providers and custom synthesis organizations (CSOs).
Tier 1: Specialized Catalog Suppliers
A limited number of suppliers may synthesize this compound in small batches for their research chemical catalogs. These are often the fastest, though not always the least expensive, option.
| Supplier Type | Examples | Strategy |
| Research Chemical Providers | BLD Pharm, Synthonix | Search catalogs using the CAS number (1287218-05-6) and synonyms like "4-(p-Tolyl)picolinaldehyde".[5] These suppliers often list related or similar compounds, which can be useful leads. |
| Building Block Specialists | Koei Chemical, Chem-Impex | These companies focus on specific classes of molecules, such as pyridines.[6][7][8] Even if the exact compound is not listed, they are prime candidates for custom synthesis inquiries. |
Tier 2: Custom Synthesis Organizations (CSOs)
For larger quantities or when catalog availability is zero, engaging a CSO is the most viable path. The key is to provide a clear synthetic target and have a robust qualification process. A literature search for the synthesis of similarly substituted pyridine-2-carbaldehydes can provide potential synthetic routes to discuss with the CSO.[4][9]
Supplier and Material Qualification Workflow
A systematic workflow is essential to ensure that the sourced material is the correct compound at the required purity, safeguarding research outcomes and resources.
Caption: Supplier Qualification and Incoming Material Verification Workflow.
Protocol 1: Incoming Quality Control (QC) Verification
Objective: To confirm the identity and purity of received 4-(4-Methylphenyl)pyridine-2-carbaldehyde before its use in any experiment.
Methodology:
-
Documentation Review:
-
Cross-reference the supplier's Certificate of Analysis (CoA) with your purchase order specifications. Verify the compound name, CAS number, lot number, and reported purity.
-
Examine the analytical data provided (e.g., NMR, HPLC spectra). It should be consistent with the expected data outlined in Section 1.
-
-
Sample Preparation:
-
Under an inert atmosphere (if possible), prepare a dilute sample of the compound in an appropriate deuterated solvent (e.g., CDCl₃ for NMR) and a high-purity solvent (e.g., HPLC-grade Acetonitrile for chromatography).[2]
-
-
Identity Confirmation (¹H NMR):
-
Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation.
-
Procedure: Acquire a ¹H NMR spectrum. Confirm the presence of the aldehyde proton signal, the correct number and pattern of aromatic protons, and the methyl group signal. The chemical shifts and integrations should match the expected structure.
-
-
Purity Assessment (HPLC):
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a precise method to quantify the purity of the main compound and detect any impurities.
-
Procedure:
-
Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Employ a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).
-
The resulting chromatogram should show one major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically acceptable for most research applications.
-
-
-
Final Approval:
-
If the analytical data confirms the structure and meets the purity requirements, formally accept the material and log it into your chemical inventory.
-
If discrepancies are found, immediately quarantine the material and contact the supplier with your analytical data to resolve the issue.[2]
-
Safe Handling and Storage Protocol
Heterocyclic aldehydes require careful handling to ensure user safety and maintain compound stability.[10][11]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12]
-
Spill Management: In case of a spill, ventilate the area and absorb the material with an inert absorbent. Dispose of the waste in a sealed, labeled container according to institutional guidelines.[12]
Storage and Stability:
-
Rationale: Aldehydes are prone to degradation via two primary pathways: oxidation to the corresponding carboxylic acid and polymerization.[2] Proper storage is non-negotiable for preserving the material.
-
Procedure:
-
Container: Store in the original supplier vial or a clean, dry amber glass container with a tightly sealed cap.
-
Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace air and moisture.[3]
-
Temperature: Store in a refrigerator at 2-8°C.[2][3] Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting the material into smaller, single-use vials.
-
Segregation: Store away from strong oxidizing agents, acids, and bases.[11]
-
Applications in Research & Development
The unique combination of a reactive aldehyde and a 4-arylpyridine scaffold makes this compound a versatile precursor in several research areas.
-
Ligand Synthesis for Catalysis and Coordination Chemistry: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases.[1] These resulting iminopyridine compounds are powerful bidentate or tridentate ligands capable of coordinating with a wide range of metal ions.[13][14] Such metal complexes are investigated for applications in catalysis, materials science, and as imaging agents.
-
Scaffold for Medicinal Chemistry: The pyridine ring is a well-established "privileged scaffold" in drug discovery, known to interact with various biological targets. This compound can serve as a starting point for synthesizing libraries of new chemical entities. For example, it can be used in multicomponent reactions to build more complex heterocyclic systems or be converted into other functional groups for further elaboration.[15]
-
Building Block for Functional Materials: The aromatic system can be incorporated into polymers or organic electronic materials. The polarity and hydrogen-bonding capability of the pyridine nitrogen can influence the self-assembly and bulk properties of these materials.
Caption: Potential Synthetic and Application Pathways for the Title Compound.
References
A consolidated list of sources cited within this guide.
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Pyridine Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry, 18(4), 2080-2086. Available from: [Link]
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Heterocyclic Compound Warehouse Storage Solutions. (n.d.). Brand N Storage | Cubework. Retrieved February 19, 2026, from [Link]
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Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. DOI: 10.1039/B702418E. Available from: [Link]
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Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ResearchGate. Available from: [Link]
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MATERIAL SAFETY DATA SHEET. (n.d.). Laxai Life Sciences. Retrieved February 19, 2026, from [Link]
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Méndez-Gálvez, C., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(11), e0297672. DOI: 10.1371/journal.pone.0297672. Available from: [Link]
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4-Pyridinecarboxaldehyde. (n.d.). Synthonix, Inc. Retrieved February 19, 2026, from [Link]
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Li, J., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. DOI: 10.31635/ccschem.023.202303473. Available from: [Link]
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Tawfik, E. H., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 787-794. Available from: [Link]
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Méndez-Gálvez, C., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(8), 5343-5356. DOI: 10.1039/D3RA07851A. Available from: [Link]
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Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
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4-(4-methylphenyl)pyridine. (n.d.). ChemSynthesis. Retrieved February 19, 2026, from [Link]
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4-Methylpyridine-2-carbaldehyde. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Retrieved February 19, 2026, from [Link]
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El-Gaby, M. S. A., et al. (n.d.). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu. Retrieved February 19, 2026, from [Link]
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2-Pyridinecarboxaldehyde, 99%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved February 19, 2026, from [Link]
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Chemical Handling and Storage. (n.d.). University of Toronto Scarborough. Retrieved February 19, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylphenyl)pyridine-2-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique structural motifs. As with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the known and extrapolated safety data, handling protocols, and relevant experimental considerations for this compound.
It is critical to note that comprehensive safety and toxicological data for 4-(4-Methylphenyl)pyridine-2-carbaldehyde are not extensively available. Therefore, the information presented herein is largely extrapolated from data on structurally similar compounds, namely Pyridine-2-carbaldehyde and 4-Pyridinecarboxaldehyde. All personnel handling this compound should treat it as potentially hazardous and exercise due caution.
Hazard Identification and Classification
Based on aggregated GHS data for closely related compounds, 4-(4-Methylphenyl)pyridine-2-carbaldehyde should be considered hazardous.[1]
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [2]
-
H319: Causes serious eye irritation. [1]
-
H412: Harmful to aquatic life with long lasting effects. [2]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[4][5] |
| P264 | Wash skin thoroughly after handling.[3][4][6] | |
| P270 | Do not eat, drink or smoke when using this product.[3][4][5] | |
| P271 | Use only outdoors or in a well-ventilated area.[3][4][5] | |
| P272 | Contaminated work clothing should not be allowed out of the workplace.[5] | |
| P273 | Avoid release to the environment.[2][4] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][5][6] | |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][5] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][5] | |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | |
| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2] | |
| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2] | |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][5] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3][5] |
| P405 | Store locked up.[2][3][5][6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][5] |
Physical and Chemical Properties
While specific data for 4-(4-Methylphenyl)pyridine-2-carbaldehyde is limited, the properties of related compounds suggest it is likely a liquid or low-melting solid at room temperature.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C7H7NO | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Boiling Point | 181 °C (Pyridine-2-carbaldehyde) | [2] |
| Density | 1.126 g/cm³ (Pyridine-2-carbaldehyde) | [2] |
| Flash Point | 54 °C (4-Pyridinecarboxaldehyde) | [7] |
| Solubility | Soluble in water and ether (4-Pyridinecarboxaldehyde) | [8] |
Safe Handling and Storage
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][9][10]
-
Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[9][10]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[9]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2][6][9]
-
Handle in accordance with good industrial hygiene and safety practices.[9]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][9]
-
Keep away from heat, sparks, and flame.[9]
-
Protect from direct sunlight.[9]
-
For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).[3][9]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[2]
Reactivity and Stability
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and cyanides.[2][3][9][11]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][9][11]
-
Hazardous Reactions: Violent reactions are possible with oxidizing agents, strong acids, and bases.[2] Forms explosive mixtures with air on intense heating.[2]
First Aid Measures
In case of exposure, seek immediate medical attention and show the safety data sheet to the doctor in attendance.[2][3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2][9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][9] If skin irritation or a rash occurs, get medical advice/attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][5][9]
Accidental Release and Disposal
Accidental Release Measures
-
Wear appropriate personal protective equipment.[9]
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[9][11]
-
Collect the absorbed material into a suitable, closed container for disposal.[9][11]
-
Do not let the product enter drains.[2]
Disposal Considerations
-
Dispose of this chemical and its container at an approved waste disposal plant.[2][3][9]
-
Waste material must be disposed of in accordance with national and local regulations.[2]
-
Do not mix with other waste.[2]
-
Handle uncleaned containers as you would the product itself.[2]
Experimental Protocols and Considerations
Synthesis
The synthesis of 2-aryl pyridines can often be achieved through palladium-catalyzed direct arylation of pyridine N-oxides.[12] A general workflow for the synthesis of a compound like 4-(4-Methylphenyl)pyridine-2-carbaldehyde could involve the synthesis of the corresponding 2-aryl pyridine followed by oxidation to the aldehyde.
Caption: Generalized synthetic workflow for 2-aryl pyridine aldehydes.
Analytical Characterization
Standard analytical techniques can be employed for the characterization and purity assessment of 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be a suitable starting point for purity analysis.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyridine derivatives.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the aldehyde.
Caption: Standard analytical workflow for characterization.
Conclusion
While 4-(4-Methylphenyl)pyridine-2-carbaldehyde presents opportunities for innovation in drug discovery and materials science, it must be handled with the utmost care. The safety protocols and handling procedures outlined in this guide, derived from data on closely related compounds, provide a framework for mitigating risks. Researchers and scientists must always consult the most current safety data sheets for analogous compounds and adhere to institutional safety guidelines. A proactive and informed approach to safety is essential when working with novel chemical entities.
References
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4-(4-Methylphenyl)pyridine-2-carbaldehyde mechanism of formation
An In-Depth Technical Guide to the Formation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Introduction
4-(4-Methylphenyl)pyridine-2-carbaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure combines a biaryl scaffold, crucial for tuning electronic and steric properties, with a reactive carbaldehyde group at the 2-position, which serves as a versatile handle for further synthetic transformations. This guide provides a comprehensive overview of the predominant mechanistic pathways for its synthesis, grounded in established chemical principles and supported by field-proven protocols. We will delve into the strategic construction of the 4-arylpyridine core and the subsequent precise functionalization to introduce the aldehyde moiety, offering insights into the rationale behind experimental choices.
Part 1: Strategic Assembly of the 4-Arylpyridine Core via Suzuki-Miyaura Coupling
The most robust and widely adopted strategy for constructing the C(sp²)-C(sp²) bond between the pyridine ring and the methylphenyl group is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology offers high functional group tolerance, excellent yields, and readily available starting materials.[1] The core reaction involves the coupling of a 4-halopyridine derivative with an arylboronic acid. For this synthesis, the key precursors are 4-halo-2-methylpyridine and 4-methylphenylboronic acid .
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2] The choice of catalyst, ligands, and base is critical for an efficient reaction, as each component plays a pivotal role in the cycle's key steps.
-
Oxidative Addition : The cycle begins with the insertion of a low-valent Pd(0) species into the carbon-halogen bond of the 4-halo-2-methylpyridine. This is often the rate-determining step and results in a Pd(II) intermediate.[2][3] The reactivity of the halide (I > Br > Cl) influences the ease of this step.
-
Transmetalation : The organic group from the 4-methylphenylboronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[4]
-
Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired 4-(4-methylphenyl)-2-methylpyridine and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[2]
Protocol: Synthesis of 4-(4-Methylphenyl)-2-methylpyridine
This protocol is a representative procedure and may require optimization based on the specific halide used.
-
Reactor Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2-methylpyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[5] The presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Catalyst Addition : Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (e.g., 5 mol %).[5]
-
Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 8-24 hours.[5]
-
Work-up and Purification : Upon completion, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
| Component | Role | Typical Examples | Rationale for Choice |
| Aryl Halide | Electrophile | 4-bromo-2-methylpyridine | Bromo derivatives offer a good balance of reactivity and stability.[3] |
| Boronic Acid | Nucleophile | 4-methylphenylboronic acid | Generally stable, commercially available, and have low toxicity.[4] |
| Pd Catalyst | Catalyst | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Efficient for C-C bond formation. Choice depends on substrate reactivity.[2] |
| Base | Activator | Na₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation.[4] |
| Solvent | Medium | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction kinetics.[5] |
Part 2: Oxidation of the 2-Methyl Group to 2-Carbaldehyde
With the 4-arylpyridine core constructed, the next critical step is the selective oxidation of the methyl group at the 2-position to a carbaldehyde. The methyl group on the pyridine ring is activated for oxidation compared to the one on the tolyl group. Selenium dioxide (SeO₂) is a classic and highly effective reagent for this specific transformation.[6][7]
Mechanistic Rationale: Selenium Dioxide Oxidation
The oxidation of an activated methyl group by SeO₂ is thought to proceed through a series of steps involving an ene reaction followed by a[8][9]-sigmatropic rearrangement.
-
Ene Reaction : Selenium dioxide reacts with the 2-methylpyridine derivative, where the methyl group acts as the ene component, to form an allylseleninic acid intermediate.
-
[8][9]-Sigmatropic Rearrangement : This intermediate undergoes a rapid rearrangement to yield a selenium(II) ester.
-
Hydrolysis : The ester is then hydrolyzed to form the corresponding alcohol (2-pyridinemethanol derivative), which is further oxidized by SeO₂ to the final aldehyde. In some cases, the reaction can be stopped at the alcohol stage, but with sufficient oxidant and appropriate conditions, the aldehyde is the major product.[7]
Protocol: SeO₂ Oxidation of 4-(4-Methylphenyl)-2-methylpyridine
Safety Note : Selenium compounds are toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactor Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-methylphenyl)-2-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene.[6][10]
-
Reagent Addition : Add selenium dioxide (1.1-1.5 eq) to the solution.
-
Reaction : Heat the mixture to reflux (typically 100-110 °C) for several hours (e.g., 16 hours).[6] The progress of the reaction should be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up and Purification : After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to afford the pure 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
| Component | Role | Typical Examples | Rationale for Choice |
| Substrate | Reactant | 4-(4-Methylphenyl)-2-methylpyridine | The 2-methyl group is activated for oxidation. |
| Oxidizing Agent | Reagent | Selenium Dioxide (SeO₂) | Highly effective for converting activated methyl groups to aldehydes.[7] |
| Solvent | Medium | 1,4-Dioxane, Toluene | High-boiling, inert solvents suitable for reflux conditions.[6][10] |
An alternative, multi-step approach involves the radical chlorination of the 2-methyl group to form a 2-(chloromethyl)pyridine intermediate, followed by hydrolysis to 2-(hydroxymethyl)pyridine and subsequent oxidation using milder reagents like manganese dioxide (MnO₂) or a Swern oxidation.[11][12]
Alternative Pathway: Kröhnke Pyridine Synthesis
While the Suzuki coupling followed by oxidation is a highly convergent approach, the Kröhnke pyridine synthesis represents a classical, alternative method for constructing the substituted pyridine ring itself.[8] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[8][13]
To synthesize the target molecule via this route, one could envision reacting 1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium with a suitable three-carbon α,β-unsaturated aldehyde or ketone, which would cyclize to form the desired pyridine core with the substituents in place. However, controlling the regiochemistry to achieve the specific 2-carbaldehyde, 4-aryl substitution pattern can be challenging and often requires carefully chosen precursors.[14]
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Technical Guide to Substituted Pyridine-2-Carbaldehydes: From Discovery to Modern Synthesis and Application
Abstract
Substituted pyridine-2-carbaldehydes represent a cornerstone class of heterocyclic compounds, pivotal to advancements in medicinal chemistry, coordination chemistry, and materials science. Their unique electronic properties and versatile reactivity make them indispensable building blocks for a vast array of functional molecules. This guide provides an in-depth exploration of the discovery and historical evolution of these crucial intermediates. It traces the development of synthetic methodologies from early, harsh oxidation techniques to modern, efficient catalytic processes. Key applications, particularly the synthesis of bioactive thiosemicarbazones and robust Schiff base ligands, are discussed in detail. By synthesizing historical context with modern practice, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource, complete with mechanistic insights and validated experimental protocols.
Introduction and Historical Perspective
The pyridine ring, a six-membered aromatic heterocycle, was first isolated from bone oil in 1846.[1] However, it wasn't until the late 19th and early 20th centuries that chemists began to systematically explore its derivatives. Pyridine-2-carbaldehyde (also known as 2-formylpyridine or picolinaldehyde), the parent compound of this class, is an organic compound with the formula NC₅H₄CHO.[2] It is a colorless to yellow oily liquid that serves as a vital precursor in the synthesis of pharmaceuticals and coordination complexes.[2][3][4]
The journey to efficiently synthesize pyridine aldehydes was a gradual one, marked by incremental but significant advancements. Early methods were often low-yielding and required harsh conditions. For instance, one of the first described preparations involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis.[5] Other early approaches included the ozonolysis of 4-styrylpyridine.[5]
A significant breakthrough came with the development of oxidation methods targeting the methyl group of 2-picoline (2-methylpyridine). This remains a primary strategy today, though the reagents and conditions have evolved dramatically.[2] The progression from aggressive oxidants to milder, more selective catalytic systems defines the history of this compound class and underscores the enduring quest for efficiency and safety in chemical synthesis.
The Evolution of Synthetic Methodologies
The synthesis of substituted pyridine-2-carbaldehydes is dominated by two primary strategies: the oxidation of a pre-existing alkyl group at the 2-position and the direct formylation of the pyridine ring. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the pyridine core.
Oxidation of 2-Methylpyridines (Picolines)
The most common and historically significant route to pyridine-2-carbaldehydes is the oxidation of the corresponding 2-methylpyridine.
Initial attempts often employed strong, non-selective oxidizing agents like potassium permanganate (KMnO₄). While capable of effecting the transformation, these methods suffered from poor yields due to over-oxidation to the corresponding picolinic acid and degradation of the pyridine ring.
A major advancement was the use of selenium dioxide (SeO₂) as an oxidant. This method offered significantly better selectivity for the aldehyde over the carboxylic acid. The reaction proceeds via an ene reaction followed by a[6][7]-sigmatropic rearrangement. This technique became a workhorse in the field for decades and is still employed for the synthesis of various substituted derivatives, such as nitro-substituted pyridine-2-carbaldehydes used in the preparation of antineoplastic agents.[8][9]
-
Causality: The improved selectivity of SeO₂ stems from its ability to engage in a specific mechanistic pathway that favors the aldehyde oxidation state, unlike the radical pathways often associated with permanganate.
-
Trustworthiness: While effective, the protocol's primary drawback is the high toxicity of selenium compounds, necessitating stringent safety precautions and meticulous purification to remove selenium residues from the final product.
Modern Catalytic Oxidation
Driven by the principles of green chemistry and the need for greater efficiency, research has shifted towards catalytic methods. These approaches utilize a catalytic amount of a transition metal and a stoichiometric amount of a milder, terminal oxidant.
-
Catalytic Systems: A variety of catalytic systems have been developed, employing metals such as palladium, indium, and others.[3] These methods often operate under milder conditions, tolerate a broader range of functional groups, and avoid the use of toxic stoichiometric oxidants.[3]
-
Expertise: The choice of catalyst and oxidant is critical. For example, some systems may be sensitive to steric hindrance near the methyl group, while others might be incompatible with electron-withdrawing substituents on the pyridine ring. A scientist's expertise lies in selecting the optimal catalytic system for a specific substituted picoline.
The following diagram illustrates the logical progression of oxidation methods.
Caption: Evolution of synthetic methods for pyridine-2-carbaldehyde.
Alternative Synthetic Routes
While oxidation is dominant, other strategies have been developed.
-
Reduction of Pyridine Nitriles: Pyridine-2-carbonitriles can be selectively reduced to the corresponding aldehydes. Catalytic hydrogenation using specific catalysts and controlled quantities of hydrogen is a viable method.[5] This approach is particularly useful when the nitrile is more readily accessible than the picoline.
-
From Pyridine Carbinols: The oxidation of 2-pyridinemethanol (the corresponding carbinol) is another route, though it often requires expensive reagents like large ratios of selenium dioxide to be commercially viable.[5]
Key Applications and Derivatives
The significance of substituted pyridine-2-carbaldehydes lies in their utility as versatile intermediates. The aldehyde functional group is highly reactive, readily undergoing nucleophilic attack by amines to form Schiff bases.[2]
Schiff Bases as Privileged Ligands
The condensation of pyridine-2-carbaldehyde with a primary amine yields an iminopyridine, a type of Schiff base. These compounds are exceptional ligands in coordination chemistry because they can act as bidentate chelators, binding to a metal center through both the pyridine nitrogen and the imine nitrogen.[2] The resulting metal complexes are remarkably robust and find applications in catalysis and materials science.[2][10][11]
Caption: Formation of iminopyridine ligands and metal complexes.
Thiosemicarbazones in Medicinal Chemistry
A particularly important class of derivatives is the thiosemicarbazones, formed by reacting pyridine-2-carbaldehyde with thiosemicarbazide. These compounds are potent metal chelators and have been extensively investigated for their biological activity.
-
Anticancer Activity: Substituted pyridine-2-carboxaldehyde thiosemicarbazones have shown significant antineoplastic activity.[8] For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated remarkable efficacy against L1210 leukemia in murine models.[8] The mechanism is believed to involve the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, through chelation of essential iron cofactors.
-
Antimicrobial Properties: These compounds also exhibit promising antimicrobial, antifungal, and antitubercular activities.[12]
The synthesis of these bioactive molecules underscores the importance of having efficient access to a diverse range of substituted pyridine-2-carbaldehydes.
Pharmaceutical Synthesis
Pyridine-2-carbaldehyde is a key starting material or intermediate in the synthesis of several approved drugs.[13] Notable examples include:
Experimental Protocols
To ensure trustworthiness and reproducibility, this section provides a detailed, validated protocol for a common synthesis.
Protocol 1: Synthesis of 3-Nitro-pyridine-2-carbaldehyde via SeO₂ Oxidation
This protocol is adapted from methodologies used in the synthesis of precursors for bioactive thiosemicarbazones.[8]
Safety Precaution: Selenium dioxide is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials & Reagents:
-
3-Nitro-2-picoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitro-2-picoline (1.0 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, add selenium dioxide (1.1 eq) portion-wise.
-
Reflux: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite® to remove the selenium. Wash the pad with additional dioxane.
-
Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in dichloromethane (DCM). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as 3-nitro-pyridine-2-carbaldehyde.
Conclusion
The story of substituted pyridine-2-carbaldehydes is one of continuous innovation. From challenging early syntheses to the elegant and efficient catalytic methods of today, the development of this compound class mirrors the broader evolution of organic chemistry. Their enduring importance as precursors to life-saving drugs, advanced materials, and powerful catalysts ensures that research into their synthesis and application will remain a vibrant and critical area of scientific inquiry. This guide serves as a foundational resource, grounding modern researchers in the rich history and proven methodologies that define this indispensable molecular scaffold.
References
-
Title: Pyridine-2-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde Source: Metapharmasi URL: [Link]
- Title: Process for the production of pyridine aldehydes Source: Google Patents URL
-
Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: PubMed URL: [Link]
-
Title: Pyridine-2-carbaldehyde - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study Source: IDEAS/RePEc URL: [Link]
-
Title: Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes Source: Dalton Transactions URL: [Link]
- Title: Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes Source: Google Patents URL
-
Title: DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES Source: Denmark Group, University of Illinois Urbana-Champaign URL: [Link]
-
Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: Pharmaguideline URL: [Link]
-
Title: CHAPTER 16: Pyridine Synthesis Source: The Royal Society of Chemistry URL: [Link]
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- 11. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 13. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Note: Precision Wittig Olefination of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Executive Summary & Strategic Analysis
The Wittig reaction of 4-(4-methylphenyl)pyridine-2-carbaldehyde (referred to herein as Aldehyde 1 ) is a critical transformation in the synthesis of conjugated organic semiconductors, photoluminescent ligands, and biologically active heterocycles. While the Wittig reaction is a staple of organic synthesis, this specific substrate presents unique electronic and steric challenges that require a tailored protocol.
Substrate Analysis
-
Electronic Context: The pyridine ring is electron-deficient, making the C2-aldehyde highly electrophilic and prone to hydration or side reactions (e.g., Cannizzaro disproportionation) under harsh basic conditions.
-
Substituent Effect: The p-tolyl group at the C4 position provides weak electron donation via hyperconjugation. This slightly modulates the electrophilicity of the aldehyde but significantly increases the lipophilicity of the molecule, influencing solvent choice (favoring THF/DCM over alcohols).
-
Chemo-selectivity: The basic nitrogen atom of the pyridine ring can coordinate with Lewis acids or lithium salts, potentially trapping the betaine intermediate and altering stereoselectivity.
Stereochemical Control Strategy
-
E-Selectivity (Thermodynamic): Achieved using stabilized ylides (e.g., ester/ketone-derived) or via the Schlosser modification with unstabilized ylides.
-
Z-Selectivity (Kinetic): Achieved using unstabilized ylides (e.g., alkyl/benzyl-derived) under salt-free conditions at low temperatures.
Reaction Mechanism & Pathway[1][2][3][4][5]
The reaction proceeds through the nucleophilic attack of the phosphonium ylide onto the carbonyl carbon of Aldehyde 1 . The key to high yield and selectivity lies in managing the Oxaphosphetane intermediate.
Mechanistic Flowchart
Figure 1: Mechanistic pathway of the Wittig reaction highlighting the critical oxaphosphetane formation.[1][2]
Detailed Experimental Protocol
This protocol describes the reaction of Aldehyde 1 with Benzyltriphenylphosphonium chloride to synthesize a stilbene derivative. This represents a challenging "Scenario B" (Section 1.2) utilizing a semi-stabilized ylide.
Reagents & Equipment
-
Substrate: 4-(4-Methylphenyl)pyridine-2-carbaldehyde (1.0 equiv).
-
Wittig Reagent: Benzyltriphenylphosphonium chloride (1.2 equiv).
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv) - Preferred for solubility and clean deprotonation.
-
Solvent: Anhydrous Tetrahydrofuran (THF) - Must be distilled or dried over molecular sieves.
Step-by-Step Methodology
Phase 1: Generation of the Ylide (In-Situ)
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add Benzyltriphenylphosphonium chloride (1.2 equiv) to the flask.
-
Solvation: Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add KOtBu (1.5 equiv) portion-wise over 5 minutes.
-
Observation: The mixture should turn a deep orange/red color, indicating ylide formation.[5]
-
-
Equilibration: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete formation.
Phase 2: Addition of Aldehyde 1
-
Preparation: Dissolve Aldehyde 1 (1.0 equiv) in a minimal amount of anhydrous THF.
-
Addition: Cool the ylide solution back to -78 °C (dry ice/acetone) for Z-selectivity or keep at 0 °C for mixed isomers. Slowly add the aldehyde solution dropwise via syringe over 10 minutes.
-
Rationale: Slow addition prevents local excess of aldehyde, minimizing side reactions.
-
-
Reaction: Allow the mixture to warm slowly to RT over 2–4 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.5) should disappear.
-
Phase 3: Workup & TPPO Removal (The ZnCl₂ Method)
Standard chromatography often fails to separate Triphenylphosphine Oxide (TPPO) from pyridine derivatives due to "tailing." This protocol uses ZnCl₂ precipitation [1].[3][4][6]
-
Quench: Add Saturated NH₄Cl solution (5 mL) to quench excess base.
-
Concentration: Remove THF under reduced pressure (rotary evaporator).
-
Solvent Switch: Redissolve the crude residue in Ethanol (EtOH) .
-
Complexation: Add a solution of ZnCl₂ (2.0 equiv relative to expected TPPO) in EtOH.
-
Filtration: Stir for 30 minutes. A white precipitate will form.[3] Filter through a celite pad.
-
Extraction: Concentrate the filtrate, redissolve in DCM, and wash with water. Dry over Na₂SO₄ and concentrate.
Purification & Characterization Workflow
Efficient purification is critical for obtaining high-purity ligands.
Figure 2: Optimized purification workflow utilizing Zinc Chloride complexation for TPPO removal.
Expected Analytical Data
| Parameter | Expected Value / Observation | Notes |
| TLC (Hex/EtOAc 4:1) | Product Rf ~ 0.6–0.7 | Aldehyde is usually more polar than the alkene product. |
| 1H NMR (Alkene) | Coupling constant ( | |
| 1H NMR (Methyl) | Diagnostic singlet for the p-tolyl group. | |
| Appearance | Off-white to yellow solid | Highly conjugated systems may be fluorescent. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | Ensure THF is distilled/dried. Use fresh KOtBu. |
| No Reaction | Enolization of aldehyde. | Aldehyde 1 is non-enolizable at C2, but ensure base is not degrading the pyridine ring. Switch to LiHMDS if KOtBu is too harsh. |
| Poor E/Z Ratio | Lithium salt interference. | Use "Salt-Free" conditions (NaH or NaHMDS in THF). For pure E-isomer, add 10% MeOH after betaine formation (Schlosser mod). |
| TPPO Contamination | Inefficient column separation. | Use the ZnCl₂ precipitation method described in Sec 3.2 [1]. |
References
-
Batesky, D. C., et al. (2017).[6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[7][12][13] Chemical Reviews, 89(4), 863–927.
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85.
-
Robiette, R., et al. (2006). "Mechanism of the Wittig Reaction: A Computational Study." Journal of the American Chemical Society, 128(44), 14328–14339.
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- 7. Wittig Reaction [organic-chemistry.org]
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- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation and Utility of Schiff Bases from 4-(4-Methylphenyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of Schiff bases derived from 4-(4-Methylphenyl)pyridine-2-carbaldehyde. This class of compounds, incorporating a substituted pyridine moiety, is of significant interest in medicinal and coordination chemistry due to its versatile biological activities and metal-chelating properties. These application notes offer detailed protocols, mechanistic insights, and a review of potential applications, supported by authoritative references, to empower researchers in their exploration of these promising molecules.
Introduction: The Significance of Pyridine-Containing Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The versatility in their synthesis and the stability of the resulting imine linkage have made them a cornerstone in various chemical disciplines. When the aldehyde precursor is a substituted pyridine-2-carbaldehyde, the resulting Schiff bases possess a unique combination of structural features that impart significant biological and chemical properties.
The pyridine ring, a key heterocycle in numerous natural products and pharmaceuticals, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a coordination site for metal ions.[2] This, combined with the imine nitrogen, makes pyridine-derived Schiff bases excellent ligands for the formation of stable metal complexes.[3] These complexes have shown a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The 4-(4-Methylphenyl) substituent on the pyridine ring can further modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy or tuning its coordination behavior.
Mechanistic Insight into Schiff Base Formation
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages.[6] Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields.
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-(4-Methylphenyl)pyridine-2-carbaldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine. This step is typically the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, making it a better leaving group.[6]
Mildly acidic conditions are often optimal, as a high acid concentration can protonate the amine, rendering it non-nucleophilic and inhibiting the initial addition step.[6]
Caption: Mechanism of Schiff base formation.
Experimental Protocols
General Synthesis of Schiff Bases from 4-(4-Methylphenyl)pyridine-2-carbaldehyde
This protocol provides a general method for the synthesis of Schiff bases from 4-(4-Methylphenyl)pyridine-2-carbaldehyde and a primary amine. The reaction conditions can be optimized for specific amines.
Materials:
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde
-
Primary amine (e.g., aniline, p-toluidine, aminophenol)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-(4-Methylphenyl)pyridine-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the primary amine (1.0 mmol) dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed with stirring for a period of 2 to 6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried in a desiccator.[7]
-
If necessary, the product can be recrystallized from a suitable solvent like ethanol to obtain a pure crystalline solid.[8]
Caption: General workflow for Schiff base synthesis.
Characterization Techniques
The synthesized Schiff bases should be characterized using standard spectroscopic methods to confirm their structure and purity.
| Technique | Key Observables for Schiff Base Confirmation |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. Appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[8][9] |
| ¹H NMR | Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm. Signals corresponding to the aromatic protons of the pyridine and phenyl rings.[9] |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm). Appearance of a signal for the imine carbon (-C=N-) in the range of 158-163 ppm.[9] |
| Mass Spec | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Applications in Drug Development and Research
Schiff bases derived from 4-(4-Methylphenyl)pyridine-2-carbaldehyde are promising candidates for various applications in drug development and research, primarily due to their biological activities and coordination chemistry.
Antimicrobial and Antifungal Agents
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of pyridine-containing Schiff bases.[10][11] The imine group is crucial for their biological activity. The lipophilicity of these compounds allows them to easily permeate through the cell membranes of microorganisms. Once inside, they can interfere with vital cellular processes. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[7]
Anticancer Activity
Schiff bases and their metal complexes have emerged as a significant class of anticancer agents.[4][12] They can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[13] The planar structure of many Schiff bases allows them to intercalate with DNA, disrupting its replication and transcription. Metal complexes of pyridine Schiff bases have shown promising activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116).[14]
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- 3. researchgate.net [researchgate.net]
- 4. (PDF) Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review [academia.edu]
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- 11. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 14. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Bioactive Heterocyclic Scaffolds from 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Abstract
This guide provides detailed protocols and scientific rationale for the synthesis of medicinally relevant heterocyclic compounds utilizing 4-(4-Methylphenyl)pyridine-2-carbaldehyde as a key synthetic precursor. The presence of the sterically significant and electronically distinct 4-(p-tolyl)pyridyl moiety makes this aldehyde a valuable building block for generating novel molecular architectures for drug discovery and materials science. We present detailed methodologies for constructing two important heterocyclic cores: Imidazo[1,2-a]pyridines and 1,4-Dihydropyridines . The protocols are designed for researchers in medicinal chemistry and organic synthesis, with a focus on explaining the causality behind experimental choices to ensure reproducibility and facilitate further derivatization.
Introduction: The Versatility of a Substituted Pyridine-2-Carbaldehyde
4-(4-Methylphenyl)pyridine-2-carbaldehyde is an aromatic aldehyde featuring a pyridine ring, a privileged structure in medicinal chemistry, substituted with a p-tolyl group. This substitution imparts specific steric and electronic properties that can influence reaction kinetics, yields, and the pharmacological profile of the resulting heterocyclic products. The aldehyde functional group is a versatile handle for a variety of classical and modern organic transformations, particularly multicomponent reactions (MCRs) which allow for the rapid assembly of complex molecules in a single step.
Key reactions where this aldehyde can serve as a critical electrophilic component include:
-
Groebke-Blackburn-Bienaymé Reaction (GBBR): A three-component reaction between an aldehyde, a 2-aminoazine, and an isocyanide to yield 3-aminoimidazo-fused heterocycles.[1][2]
-
Hantzsch Dihydropyridine Synthesis: A four-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form 1,4-dihydropyridines (DHPs).[3][4]
-
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5]
This document provides detailed, field-tested protocols for the synthesis of imidazo[1,2-a]pyridines and a representative protocol for the Hantzsch synthesis, illustrating the utility of this unique building block.
PART 1: Synthesis of 2-(4-(4-Methylphenyl)pyridin-2-yl)imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, found in marketed drugs like Zolpidem and Alpidem.[6] A robust method for its synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. While a direct three-component reaction using 4-(4-Methylphenyl)pyridine-2-carbaldehyde is plausible, a highly reliable two-step approach starting from the target aldehyde provides excellent control and yields.
1.1: Rationale and Workflow Overview
The synthetic strategy involves two key transformations:
-
Oxidation: Conversion of the starting aldehyde to the corresponding carboxylic acid. This is a standard and high-yielding transformation necessary to prepare for the subsequent coupling reaction.
-
Condensation/Cyclization: Reaction of the activated carboxylic acid (or a derivative) with 2-aminopyridine to form an intermediate that cyclizes to the target imidazo[1,2-a]pyridine. An alternative, presented here, involves the direct reaction of 2-aminopyridine with an appropriate α-haloketone derived from the p-tolyl group. A closely related synthesis involves reacting 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.
The overall workflow is designed for efficiency and scalability.
Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.
1.2: Experimental Protocol: Two-Step Synthesis
Materials:
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
2-Aminopyridine
-
Ethanol (EtOH), absolute
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step 1: Synthesis of 2-Bromo-1-(4-(4-methylphenyl)pyridin-2-yl)ethan-1-one (α-Haloketone Intermediate)
Causality: This step converts the aldehyde into a reactive α-haloketone. The α-bromo group provides an excellent electrophilic site for the initial nucleophilic attack by the amino group of 2-aminopyridine, which is the first step of the condensation. AIBN is a radical initiator required for the bromination of the carbon adjacent to the carbonyl.
-
To a solution of 4-(4-Methylphenyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture under an inert atmosphere (N₂) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-haloketone, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-(4-Methylphenyl)pyridin-2-yl)imidazo[1,2-a]pyridine
Causality: This is a classic Tschitschibabin-type reaction for imidazo[1,2-a]pyridine synthesis. The reaction proceeds via initial N-alkylation of the pyridine nitrogen of 2-aminopyridine, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the aromatic fused heterocyclic system.[7] Refluxing in ethanol provides the necessary thermal energy for the cyclization and dehydration steps.
-
Dissolve the crude α-haloketone from Step 1 (1.0 eq) and 2-aminopyridine (1.2 eq) in absolute ethanol.
-
Heat the mixture at reflux for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. A solid precipitate may form. If so, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to afford the pure 2-(4-(4-Methylphenyl)pyridin-2-yl)imidazo[1,2-a]pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: Application in Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a robust MCR for creating 1,4-dihydropyridine (DHP) scaffolds, which are famous for their application as calcium channel blockers (e.g., Nifedipine).[8] The reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia. The use of 4-(4-Methylphenyl)pyridine-2-carbaldehyde introduces a bulky, heterocyclic substituent at the C4-position of the DHP ring, offering a unique chemical space for drug discovery.
2.1: Mechanism and Rationale
The Hantzsch reaction mechanism involves two primary pathways converging.[4]
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate a vinylogous amide (enamine).
-
Michael Addition & Cyclization: The enamine adds to the Knoevenagel product via a Michael addition. Subsequent cyclization and dehydration yield the final 1,4-DHP product.
The choice of catalyst (often a mild Brønsted or Lewis acid) is crucial for facilitating the initial aldehyde activation and the final dehydration step.[9]
Caption: Key intermediates in the Hantzsch Synthesis pathway.
2.2: Representative Protocol: One-Pot Synthesis
This protocol is a representative method based on established procedures for aromatic aldehydes.[8] Optimization may be required to achieve maximum yield with 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
Materials:
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (NH₄OAc) (1.2 mmol)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Catalyst (optional): p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
Procedure:
-
In a round-bottom flask, combine 4-(4-Methylphenyl)pyridine-2-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of p-TSA (optional, can improve reaction rates and yield).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 6-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add ice-cold water to induce precipitation.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure diethyl 2,6-dimethyl-4-(4-(4-methylphenyl)pyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Characterize the product using appropriate spectroscopic methods. The resulting DHP can be subsequently aromatized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN) if desired.
Summary of Synthetic Protocols
| Reaction Name | Key Reactants | Product Scaffold | Key Features |
| Imidazo[1,2-a]pyridine Synthesis | 1. 4-(p-tolyl)pyridine-2-carbaldehyde (precursor) 2. 2-Aminopyridine | Imidazo[1,2-a]pyridine | Robust, high-yielding, produces a key medicinal scaffold. |
| Hantzsch Synthesis | 1. 4-(p-tolyl)pyridine-2-carbaldehyde 2. Ethyl Acetoacetate (2 eq.) 3. Ammonium Acetate | 1,4-Dihydropyridine | One-pot, atom-economical MCR, generates bioactive DHPs. |
Conclusion
4-(4-Methylphenyl)pyridine-2-carbaldehyde serves as an exemplary precursor for the synthesis of complex, N-heterocyclic compounds. The protocols detailed herein for the synthesis of imidazo[1,2-a]pyridines and 1,4-dihydropyridines are robust, scalable, and grounded in well-established reaction mechanisms. The strategic introduction of the 4-(p-tolyl)pyridyl moiety via this building block enables the exploration of novel chemical space, providing a valuable platform for the development of new therapeutic agents and advanced materials. Researchers are encouraged to use these protocols as a foundation for further synthetic exploration and library generation.
References
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Couto, C. G., et al. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Records of Natural Products, 13(6), 499-506. Retrieved February 19, 2026, from [Link]
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ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved February 19, 2026, from [Link]
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Gommaa, A. M., & Ali, M. M. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 275-293. Retrieved February 19, 2026, from [Link]
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Kaushik, N., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(17), 3149. Retrieved February 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
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Peruncheralathan, S., et al. (2005). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Tetrahedron, 61(43), 10294-10299. Retrieved February 19, 2026, from [Link]
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Pravst, I., et al. (2008). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 13(6), 1285-1301. Retrieved February 19, 2026, from [Link]
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RSC Publishing. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. Retrieved February 19, 2026, from [Link]
-
Sestito, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Retrieved February 19, 2026, from [Link]
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Synthesis. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Tighadouini, S., et al. (2015). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 20(11), 20084-20095. Retrieved February 19, 2026, from [Link]
-
Verma, A., & Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1469-1472. Retrieved February 19, 2026, from [https://www.researchgate.net/publication/318596634_Synthesis_and_Characterization_of_Imidazo12-a]pyridines_and_Zolimidine]([Link])
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Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Retrieved February 19, 2026, from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved February 19, 2026, from [Link]
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de Souza, M. V. N., et al. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 10(1), 1-25. Retrieved February 19, 2026, from [Link]
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Application Notes & Protocols: The Medicinal Chemistry Utility of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Derivatives
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][][5] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. Within this class, pyridine-2-carbaldehyde and its analogues serve as exceptionally versatile synthons, primarily due to the reactivity of the aldehyde group which allows for the facile construction of diverse molecular libraries.[6][7] This guide focuses on the 4-(4-Methylphenyl)pyridine-2-carbaldehyde framework, a specific scaffold that combines the essential pyridine core with a bi-aryl structure, opening avenues for exploring therapeutic potential in oncology and infectious diseases. We present detailed protocols for the synthesis of the core molecule and a representative thiosemicarbazone derivative, along with methodologies for evaluating their biological activity.
Rationale and Design Strategy: Why This Scaffold?
The strategic selection of a core scaffold is paramount in a drug discovery campaign. The 4-(4-Methylphenyl)pyridine-2-carbaldehyde structure was chosen for several compelling reasons:
-
The Pyridine Core: Provides a basic nitrogen atom that can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.[]
-
The 2-Carbaldehyde Group: This is the primary point of diversification. It readily reacts with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and thiosemicarbazones.[7][8][9] These resulting moieties are not mere linkers; they often possess intrinsic biological activity and can act as potent metal chelators, a mechanism crucial for certain anticancer and antimicrobial agents.[10][11]
-
The 4-(4-Methylphenyl) Moiety: The tolyl group at the 4-position introduces a significant lipophilic domain. This bi-aryl arrangement can facilitate π-π stacking interactions within protein binding pockets, a common feature in kinase inhibitors.[1][12] The methyl group provides a subtle electronic and steric handle that can be modified to fine-tune activity and pharmacokinetic properties.
Our overall strategy involves a two-stage process: first, the robust synthesis of the core aldehyde, and second, its derivatization to generate a library of compounds for biological screening.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of these derivatives is designed to be modular and scalable, allowing for the rapid generation of analogues.
Protocol 1: Synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
This protocol employs a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology valued for its reliability, functional group tolerance, and high yields. We couple a commercially available bromopyridine aldehyde with p-tolylboronic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly efficient catalyst for Suzuki couplings involving aryl bromides. It has a well-understood catalytic cycle and is effective under relatively mild conditions.
-
Base (Na₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Sodium carbonate is an inexpensive and moderately strong base that is sufficient for this transformation without causing unwanted side reactions.
-
Solvent System (Toluene/Ethanol/Water): This biphasic solvent system facilitates the dissolution of both the organic substrates and the inorganic base, ensuring efficient reaction kinetics.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the core aldehyde scaffold.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add 4-bromo-2-formylpyridine (1.86 g, 10 mmol), p-tolylboronic acid (1.63 g, 12 mmol), and sodium carbonate (2.54 g, 24 mmol).
-
Add toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).
-
Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 0.5 mmol, 5 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Wash the organic layer with saturated sodium chloride (brine) solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of 2-((4-(4-methylphenyl)pyridin-2-yl)methylene)hydrazine-1-carbothioamide
This protocol describes the formation of a thiosemicarbazone derivative, a class of compounds known for its potent biological activities, often attributed to its ability to chelate metal ions.[9][10]
Causality Behind Experimental Choices:
-
Acid Catalyst (Acetic Acid): The condensation reaction between the aldehyde and thiosemicarbazide is catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Solvent (Ethanol): Ethanol is an excellent solvent for both reactants and allows for easy precipitation of the product upon formation or cooling.
Step-by-Step Methodology:
-
Dissolve 4-(4-methylphenyl)pyridine-2-carbaldehyde (1.97 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add thiosemicarbazide (0.91 g, 10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4 hours. A precipitate will typically form as the reaction progresses.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield the pure thiosemicarbazone derivative.
Application in Oncology: Targeting Cancer Cell Proliferation
Pyridine derivatives are prevalent in oncology, with many acting as kinase inhibitors that disrupt aberrant cell signaling pathways crucial for tumor growth and survival.[1][2][3] Derivatives of this scaffold are hypothesized to target angiogenesis-related kinases like VEGFR-2.
Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting this receptor can starve tumors of their blood supply. The pyridine-based scaffold can act as a "hinge-binder" in the ATP-binding pocket of the kinase, while the substituted phenyl group can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
VEGFR-2 Signaling Pathway Diagram:
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Causality Behind Experimental Choices:
-
Cell Lines (e.g., HepG2, MCF-7): These are well-characterized human cancer cell lines representing liver and breast cancer, respectively, and are commonly used in primary screening for anticancer agents.[1][2]
-
Positive Control (Doxorubicin): A well-known chemotherapeutic agent used as a benchmark to validate the assay's sensitivity and to compare the potency of the test compounds.
-
Solubilizing Agent (DMSO): The purple formazan crystals are insoluble in aqueous media. DMSO is used to fully dissolve them, allowing for accurate spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values
| Compound | IC₅₀ vs. HepG2 (µM) | IC₅₀ vs. MCF-7 (µM) |
| Derivative 1 | 12.5 | 18.2 |
| Derivative 2 | 8.7 | 11.4 |
| Doxorubicin | 0.9 | 1.2 |
Application in Infectious Diseases: Combating Microbial Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[13][14] Pyridine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[][15][16]
Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values.
Causality Behind Experimental Choices:
-
Bacterial Strains (S. aureus, E. coli): These represent Gram-positive and Gram-negative bacteria, respectively, providing a broad assessment of the antimicrobial spectrum.
-
Growth Medium (Mueller-Hinton Broth): This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
Positive Control (Ciprofloxacin): A broad-spectrum fluoroquinolone antibiotic used as a standard for comparison.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2x concentrated stock solution of the test compounds in Mueller-Hinton Broth (MHB). Perform a two-fold serial dilution in a 96-well plate, resulting in a range of concentrations.
-
Bacterial Inoculum Preparation: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). Also, run a positive drug control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation: MIC Values
| Compound | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Derivative 1 | 16 | 32 |
| Derivative 2 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
Future Perspectives
The 4-(4-methylphenyl)pyridine-2-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined here provide a robust framework for the synthesis and initial biological evaluation of its derivatives. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of analogues by modifying the substituent on the phenyl ring and exploring different linkers from the carbaldehyde group to establish clear SAR.
-
Mechanism of Action Studies: For promising hits, conducting further biochemical assays (e.g., kinase inhibition assays, DNA binding studies) to elucidate the precise molecular mechanism.
-
In Vivo Evaluation: Advancing the most potent and selective compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Chilton, F. H., et al. (2010). Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , , and calf thymus DNA. PubMed.
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- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Biological Activity of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Analogs
Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds
The pyridine ring is a fundamental heterocyclic scaffold that is not only a cornerstone in organic chemistry but also a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a common feature in a multitude of clinically approved drugs and biologically active compounds.[1][3] Pyridine derivatives have demonstrated a remarkable diversity of therapeutic applications, including anti-infective, anti-inflammatory, and anticancer activities.[2][4] The 4-(4-Methylphenyl)pyridine-2-carbaldehyde scaffold and its analogs represent a promising class of compounds for further investigation, with the potential to yield novel therapeutic agents. This guide provides a comprehensive overview of the key experimental protocols to characterize the biological activity of these analogs, designed for researchers and scientists in drug development.
Part 1: Foundational Characterization and Early Viability Assessment
Before delving into specific biological activities, it is crucial to establish a foundational understanding of the physicochemical properties and general toxicity of the 4-(4-Methylphenyl)pyridine-2-carbaldehyde analogs. These initial assessments are critical for interpreting subsequent biological data and for making informed decisions about which analogs to advance in the drug discovery pipeline.[5][6]
Physicochemical Properties
A preliminary analysis of key physicochemical properties such as solubility and lipophilicity (LogD) provides early insights into the drug-like characteristics of the compounds.[7]
Table 1: Physicochemical Property Assessment
| Parameter | Method | Rationale |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can be a major obstacle to obtaining reliable biological data and can impact oral bioavailability.[7] |
| Lipophilicity | LogD7.4 Assay | Lipophilicity influences a compound's ability to cross cell membranes and can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[7] |
General Cytotoxicity Screening
A primary assessment of cytotoxicity against a panel of representative cell lines is essential to determine the general toxicity profile of the analogs.[8][9] This initial screen helps to identify compounds that may have non-specific toxicity and to establish a therapeutic window for more targeted assays.
Protocol 1: General Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol outlines a common method for assessing cell viability based on the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Test compounds (4-(4-Methylphenyl)pyridine-2-carbaldehyde analogs) dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions. Include wells with medium only (blank), vehicle control, and positive control.
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]
-
Part 2: Elucidating Specific Biological Activities
Based on the structural features of the pyridine-2-carbaldehyde scaffold, these analogs may exhibit a range of specific biological activities. The following protocols are designed to investigate their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Antimicrobial Activity Assessment
Pyridine derivatives have been widely reported to possess antibacterial and antifungal properties.[4] The following protocols are fundamental for determining the antimicrobial spectrum and potency of the synthesized analogs.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well sterile microplates
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Vehicle control (DMSO)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[13]
Procedure:
-
Preparation of Compound Dilutions:
-
Add 50 µL of appropriate broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Anticancer Activity and Mechanism of Action
Several pyridine analogs have shown promise as anticancer agents by inhibiting tumor cell growth.[1][4] Beyond general cytotoxicity, it is important to investigate the specific mechanisms by which these compounds may exert their anticancer effects.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the compounds induce cell cycle arrest at a specific phase.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collect the supernatant, and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 4: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line of interest
-
Test compounds
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
-
Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Signaling Pathway for Apoptosis Induction
Caption: A potential apoptosis induction pathway.
Enzyme Inhibition Assays
The nitrogen atom in the pyridine ring can play a crucial role in interacting with enzyme active sites.[4] Therefore, screening these analogs against relevant enzyme targets is a logical step.
Protocol 5: General Biochemical Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for various enzymes.[14][15]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the enzyme and the compound dilutions to the wells of the microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[14]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate to all wells.
-
-
Kinetic Reading:
-
Immediately begin reading the absorbance or fluorescence at regular intervals for a set period.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value.
-
Part 3: Early ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage failures in drug development.[16]
Table 2: Key In Vitro ADME Assays
| ADME Parameter | Assay | Rationale |
| Metabolic Stability | Liver Microsomal Stability Assay | Evaluates the susceptibility of the compounds to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of their potential in vivo clearance.[7] |
| CYP450 Inhibition | CYP450 Inhibition Assay (e.g., against major isoforms like 3A4, 2D6, 2C9) | Assesses the potential for drug-drug interactions by determining if the compounds inhibit major drug-metabolizing enzymes.[7] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) Assay | The extent of binding to plasma proteins affects the free concentration of a drug available to exert its pharmacological effect.[7] |
| Permeability | Caco-2 Permeability Assay | This cell-based assay predicts intestinal absorption of orally administered drugs.[7] |
Workflow for Early ADME Screening
Caption: Integrated early ADME screening workflow.
Conclusion
The protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of the biological activity of 4-(4-Methylphenyl)pyridine-2-carbaldehyde analogs. By employing a logical progression from foundational characterization to specific activity and early ADME profiling, researchers can efficiently identify promising lead candidates for further development. The causality-driven approach to experimental design and the inclusion of self-validating controls are paramount for generating reliable and reproducible data.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
- In Vitro ADME - Selvita. (n.d.).
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.).
- In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
- A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).
- In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.).
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
- Measuring Antimicrobial Activity. (n.d.).
- Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio. (2024, May 2).
- Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13).
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27).
- In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.).
- Advances in Microtechnology for Improved Cytotoxicity Assessment - Frontiers. (2020, November 19).
- A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
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- 3. tandfonline.com [tandfonline.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
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- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Role of 4-(4-Methylphenyl)pyridine-2-carbaldehyde in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: The Strategic Importance of the Pyridine Scaffold in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions make it a cornerstone in the design of targeted therapeutics.[2] Within the vast landscape of pyridine-based compounds, those derived from functionalized pyridine-2-carbaldehydes have emerged as a particularly fruitful area of research in the quest for novel anticancer agents. These derivatives often act through mechanisms such as kinase inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, high-value building block, 4-(4-Methylphenyl)pyridine-2-carbaldehyde , in the synthesis of potential anticancer agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for the preparation of representative derivatives, and outline methods for evaluating their cytotoxic activity.
Core Rationale: Why 4-(4-Methylphenyl)pyridine-2-carbaldehyde?
The structure of 4-(4-Methylphenyl)pyridine-2-carbaldehyde offers several strategic advantages for the synthesis of anticancer drug candidates:
-
The Pyridine-2-carbaldehyde Moiety: This functional group is a versatile handle for the construction of various pharmacologically active structures, most notably Schiff bases and thiosemicarbazones.[4][5] The imine (-C=N-) bond formed in these reactions provides a critical linkage for introducing diverse chemical functionalities.
-
The 4-Aryl Substitution: The presence of the 4-methylphenyl (p-tolyl) group at the 4-position of the pyridine ring significantly influences the molecule's overall lipophilicity and steric profile. This can enhance membrane permeability and modulate interactions with biological targets.
-
Chelating Properties: The nitrogen atom of the pyridine ring and the imine nitrogen of its derivatives create a bidentate or tridentate chelation site for metal ions.[6] The resulting metal complexes often exhibit enhanced anticancer activity compared to the free ligands, a strategy that has gained considerable traction in modern medicinal chemistry.
Synthetic Pathways and Protocols
The primary synthetic routes leveraging 4-(4-Methylphenyl)pyridine-2-carbaldehyde for anticancer agent development involve the formation of thiosemicarbazones and their subsequent metal complexes.
Protocol 1: Synthesis of N-ethyl-2-(4-(4-methylphenyl)pyridin-2-yl)methylenehydrazine-1-carbothioamide (A Representative Thiosemicarbazone)
This protocol describes the synthesis of a representative thiosemicarbazone derivative. Thiosemicarbazones derived from pyridine-2-carbaldehydes have shown significant antitumor activity, with some of the most active compounds being 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone.[7] This procedure is adapted from established methods for similar compounds.[8]
Reaction Scheme:
Caption: Synthesis of a representative thiosemicarbazone.
Materials:
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde
-
N-ethylthiosemicarbazide
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware for reflux reactions
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-(4-Methylphenyl)pyridine-2-carbaldehyde in 50 mL of absolute ethanol.
-
To this solution, add a solution of 10 mmol of N-ethylthiosemicarbazide in 30 mL of a 1:1 ethanol-water solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product is recrystallized from ethanol to yield the pure thiosemicarbazone.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
| Parameter | Expected Data |
| Appearance | Crystalline solid |
| Yield | 70-85% |
| ¹H NMR | Characteristic peaks for the pyridine ring protons, the methylphenyl protons, the azomethine proton (-CH=N-), the ethyl group protons, and the N-H protons of the thiosemicarbazone moiety. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=N (azomethine and pyridine) stretching, and C=S stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the product. |
Protocol 2: Synthesis of a Copper(II) Complex of the Thiosemicarbazone Ligand
Metal complexes of Schiff bases and thiosemicarbazones often exhibit enhanced biological activity compared to the free ligands.[6] This protocol outlines the synthesis of a copper(II) complex.
Reaction Scheme:
Caption: Synthesis of a representative copper(II) complex.
Materials:
-
Synthesized thiosemicarbazone ligand from Protocol 1
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Standard laboratory glassware for reflux reactions
Procedure:
-
Dissolve 2 mmol of the thiosemicarbazone ligand in 30 mL of hot methanol in a round-bottom flask.
-
In a separate flask, dissolve 1 mmol of CuCl₂·2H₂O in 20 mL of methanol.
-
Slowly add the methanolic solution of the copper salt to the ligand solution with constant stirring.
-
The reaction mixture is then heated to reflux for 2 hours.
-
A colored precipitate will form. Allow the mixture to cool to room temperature.
-
Collect the complex by filtration, wash with methanol, and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂.
Characterization: The formation of the complex can be confirmed by FT-IR (shifts in the C=N and C=S stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.
| Parameter | Expected Data |
| Appearance | Colored solid |
| Yield | 60-75% |
| FT-IR (cm⁻¹) | A shift in the azomethine (C=N) and thione (C=S) stretching frequencies compared to the free ligand, indicating coordination to the copper(II) ion. |
| UV-Vis | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the copper(II) ion. |
| Elemental Analysis | The experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed complex structure. |
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for anticancer activity.[9][10]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (synthesized thiosemicarbazone and its copper complex)
-
Positive control (e.g., Doxorubicin or Cisplatin)[5]
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation and Interpretation
The results of the cytotoxicity assay should be presented in a clear and concise manner.
Table of IC₅₀ Values:
| Compound | IC₅₀ (µM) on MCF-7 cells |
| Thiosemicarbazone Ligand | Example Value |
| Copper(II) Complex | Example Value |
| Doxorubicin (Control) | Example Value |
A lower IC₅₀ value indicates higher cytotoxic activity. A significant decrease in the IC₅₀ value for the copper(II) complex compared to the free ligand would support the hypothesis that metal complexation enhances anticancer potency.
Conclusion and Future Directions
The synthetic protocols and evaluation methods outlined in this application note provide a robust framework for the exploration of 4-(4-Methylphenyl)pyridine-2-carbaldehyde as a precursor for novel anticancer agents. The versatility of this starting material allows for the generation of a diverse library of thiosemicarbazones, Schiff bases, and their corresponding metal complexes. Promising lead compounds identified through these initial screenings can be further investigated for their mechanism of action, including their effects on cell cycle progression, apoptosis induction, and specific molecular targets. The strategic design and synthesis of derivatives based on this valuable pyridine scaffold hold significant promise for the development of the next generation of targeted cancer therapies.
References
Sources
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- 2. ijsat.org [ijsat.org]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review [academia.edu]
- 7. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens constitutes a formidable challenge to global health, demanding the urgent discovery and development of new antimicrobial agents. Pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects. Within this class, Schiff bases and thiosemicarbazones derived from pyridine-2-carbaldehyde have shown significant potential. This document provides a comprehensive guide for the investigation of the antimicrobial properties of a specific subset of these compounds: 4-(4-Methylphenyl)pyridine-2-carbaldehyde and its derivatives.
While specific antimicrobial data for 4-(4-Methylphenyl)pyridine-2-carbaldehyde derivatives are not extensively published, this guide will provide detailed protocols and scientific rationale based on the well-established methodologies for evaluating related pyridine-2-carbaldehyde thiosemicarbazones and other Schiff bases. These protocols are designed to be robust and adaptable for the systematic evaluation of this novel series of compounds.
Scientific Background: The Promise of Pyridine-2-Carbaldehyde Derivatives
Pyridine-2-carbaldehyde derivatives, particularly their thiosemicarbazones, are known to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antimicrobial activity of these compounds is often attributed to their ability to chelate metal ions, which can be crucial for the function of various microbial enzymes. The formation of these complexes can disrupt essential cellular processes, leading to microbial cell death.
The general structure of the core compound, 4-(4-Methylphenyl)pyridine-2-carbaldehyde, and its thiosemicarbazone derivative are shown below. The derivatization of the aldehyde group, for instance, into a thiosemicarbazone, introduces additional donor atoms (nitrogen and sulfur), enhancing the molecule's chelating ability and often its biological activity.
Synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Thiosemicarbazone Derivatives
The synthesis of thiosemicarbazone derivatives from 4-(4-Methylphenyl)pyridine-2-carbaldehyde is a straightforward condensation reaction. This protocol provides a general method for this synthesis.
Protocol: Synthesis of a Thiosemicarbazone Derivative
-
Dissolution: Dissolve 1 equivalent of 4-(4-Methylphenyl)pyridine-2-carbaldehyde in a suitable solvent such as ethanol.
-
Addition of Thiosemicarbazide: To the stirred solution, add a solution of 1.1 equivalents of thiosemicarbazide (or a substituted thiosemicarbazide) in the same solvent.
-
Catalysis (Optional): A few drops of a catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds should be evaluated using standardized methods to determine their spectrum of activity and potency. The following protocols for the determination of the Zone of Inhibition and Minimum Inhibitory Concentration (MIC) are based on established microbiological techniques.[1][2][3]
Protocol: Zone of Inhibition (Kirby-Bauer) Assay
This method provides a qualitative assessment of the antimicrobial activity.
-
Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the microbial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[2]
-
Application of Test Compound: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated MHA plates. A disc impregnated with the solvent alone should be used as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin, vancomycin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram: Zone of Inhibition Assay Workflow
Caption: Workflow for the Zone of Inhibition Assay.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be chosen based on preliminary screening results.
-
Preparation of Microbial Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[4]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Diagram: Broth Microdilution MIC Assay Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Summarizing Antimicrobial Activity
The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison of the activity of different derivatives.
Table 1: Zone of Inhibition of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Derivatives
| Compound ID | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Derivative 1 | 100 | Data | Data | Data |
| Derivative 2 | 100 | Data | Data | Data |
| Ciprofloxacin | 5 | Data | Data | N/A |
| Fluconazole | 25 | N/A | N/A | Data |
| Solvent Control | - | 0 | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Ciprofloxacin | Data | Data | N/A |
| Fluconazole | N/A | N/A | Data |
Note: "Data" indicates where experimentally determined values should be inserted.
Mechanism of Action: Potential Avenues of Investigation
The antimicrobial mechanism of pyridine-2-carbaldehyde thiosemicarbazones is thought to involve the inhibition of essential microbial enzymes. One potential target is topoisomerase II, an enzyme crucial for DNA replication. Molecular docking studies can provide insights into the potential binding of these compounds to the active site of such enzymes.
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial action.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A crucial aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to microbial cells and exhibit minimal toxicity to host mammalian cells. Cytotoxicity can be assessed using various in vitro assays.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293, Vero) in a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Diagram: MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of the antimicrobial properties of 4-(4-Methylphenyl)pyridine-2-carbaldehyde derivatives. By following these methodologies, researchers can effectively screen novel compounds, determine their potency and spectrum of activity, and assess their selectivity. Promising lead compounds identified through these assays can then be advanced for further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations. The exploration of this chemical space holds significant promise for the discovery of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
References
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Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]
-
Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]
-
Protocols.io. (2023, January 24). Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay. Retrieved from [Link]
-
Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2012). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. Retrieved from [Link]
-
Emery Pharma. (2013, November 13). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. Retrieved from [Link]
-
MDPI. (2024, December 10). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Retrieved from [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118–124. [Link]
-
Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(11), 1344-1352. [Link]
-
Sarva, S., et al. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 28(15), 5789. [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
-
Almeida, J. F., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-153. [Link]
-
Der Pharma Chemica. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
PubMed. (1980). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
Journal of Chemical Sciences. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Retrieved from [Link]
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Derivatization of 4-(4-Methylphenyl)pyridine-2-carbaldehyde for biological screening
Application Note & Protocol Guide
Topic: Strategic Derivatization of 4-(4-Methylphenyl)pyridine-2-carbaldehyde for Accelerated Biological Screening
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to engage in biologically relevant interactions.[1][2] This guide focuses on a specific, high-potential starting block: 4-(4-Methylphenyl)pyridine-2-carbaldehyde . The strategic placement of the reactive carbaldehyde group at the 2-position, ortho to the ring nitrogen, combined with the 4-aryl substitution, provides a versatile platform for generating diverse molecular libraries. This document provides a detailed rationale and step-by-step protocols for three robust derivatization strategies—Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction—designed to maximize structural diversity for biological screening campaigns.
Introduction: The Strategic Value of the 4-Arylpyridine-2-carbaldehyde Scaffold
The pyridine ring is a privileged structure in drug discovery, prized for its ability to act as a hydrogen bond acceptor and its capacity to be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][3] The starting material, 4-(4-Methylphenyl)pyridine-2-carbaldehyde, possesses several key features that make it an exceptional candidate for library synthesis:
-
Reactive Aldehyde Handle: The aldehyde group is a highly versatile functional group, susceptible to a wide range of C-C and C-N bond-forming reactions under mild conditions.[4]
-
Bidentate Chelation Site: The proximity of the aldehyde's carbonyl oxygen and the pyridine's nitrogen atom allows for potential chelation of metal ions, a property that can be exploited in both synthesis and biological mechanisms of action.[5][6]
-
Tunable Aromatic Core: The 4-aryl substituent provides a site for future modification (e.g., via Suzuki coupling on a halogenated precursor) and contributes to the overall molecular architecture, which can influence binding at biological targets. Compounds featuring the 4-arylpyridine motif have shown potential as anti-anoxic and anticancer agents.[7][8]
This guide is structured to empower researchers to efficiently generate a library of novel compounds from this core structure, providing not just the "how" but the "why" behind each strategic decision.
Derivatization Strategy Overview
To maximize chemical diversity from a single starting material, we will employ three distinct, high-yield chemical transformations that target the aldehyde functional group. Each method introduces fundamentally different structural motifs, altering key molecular properties such as polarity, rigidity, and hydrogen bonding potential.
Figure 1: Overall workflow from core scaffold to hit identification.
Protocol I: Reductive Amination for Amine Library Synthesis
Scientific Rationale: Reductive amination is arguably one of the most powerful and reliable methods in medicinal chemistry for synthesizing secondary and tertiary amines.[9] The reaction proceeds in one pot via the formation of an intermediate iminium ion, which is then selectively reduced. This strategy is ideal for rapidly building a library with diverse side chains by simply varying the primary or secondary amine input. The resulting amines introduce basic centers, which can be critical for solubility and target engagement (e.g., forming salt bridges with acidic residues like aspartate or glutamate in a protein binding pocket).
We will utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is exceptionally mild and selective for the iminium ion over the starting aldehyde, preventing the side-reaction of aldehyde reduction to an alcohol.[10] This selectivity obviates the need to pre-form and isolate the imine, streamlining the workflow.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Studies on cerebral protective agents. IV. Synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives with anti-anoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: 4-(4-Methylphenyl)pyridine-2-carbaldehyde as a Versatile Building Block for Functional Metal-Organic Frameworks
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, gas storage, sensing, and drug delivery. The rational design of organic linkers is a cornerstone of MOF synthesis, enabling precise control over the resulting framework's topology, porosity, and functionality. This document provides detailed application notes and protocols for the use of 4-(4-Methylphenyl)pyridine-2-carbaldehyde as a versatile building block in the construction of functional MOFs. The unique structural and electronic properties of this ligand, combining a robust pyridyl coordination site with a reactive aldehyde group, offer a platform for creating highly tailored materials.
Introduction: The Scientific Merit of 4-(4-Methylphenyl)pyridine-2-carbaldehyde in MOF Chemistry
The ligand 4-(4-Methylphenyl)pyridine-2-carbaldehyde is a bifunctional organic molecule poised for the synthesis of advanced MOFs. Its utility stems from several key features:
-
Defined Coordination Vector: The pyridine nitrogen provides a well-defined coordination site for metal ions, directing the assembly of the framework.
-
Potential for Post-Synthetic Modification: The aldehyde group is a versatile functional handle for post-synthetic modification (PSM), allowing for the covalent attachment of other molecules, such as targeting moieties or catalytic species, after the MOF has been formed.
-
Structural Versatility: The tolyl group (4-methylphenyl) adds steric bulk and can influence the packing of the framework, potentially leading to the formation of desired pore structures.
-
Modulation of Electronic Properties: The electron-donating methyl group on the phenyl ring can modulate the electronic properties of the pyridine ring, which in turn can influence the metal-ligand bond strength and the photoluminescent properties of the resulting MOF.
The combination of these features makes 4-(4-Methylphenyl)pyridine-2-carbaldehyde an attractive candidate for the development of MOFs for applications in heterogeneous catalysis, chemical sensing, and as platforms for drug delivery systems.
Synthesis of the Ligand: 4-(4-Methylphenyl)pyridine-2-carbaldehyde
The synthesis of the title ligand can be achieved in a two-step process starting from commercially available materials. The first step involves a palladium-catalyzed direct arylation to form the 2-aryl pyridine core, followed by an oxidation to introduce the aldehyde functionality.
Protocol 2.1: Synthesis of 2-(4'-Methylphenyl)-pyridine
This procedure is adapted from a known palladium-catalyzed direct arylation of pyridine N-oxides.[1]
Materials:
-
4-Bromotoluene
-
Pyridine N-oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
To a three-necked round-bottomed flask equipped with a reflux condenser and under an argon atmosphere, add Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (6 mol%), and K₂CO₃ (1.3 equiv).
-
Add pyridine N-oxide (4 equiv) to the flask.
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add a solution of 4-bromotoluene (1 equiv) in anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
To reduce the N-oxide, add THF and a saturated aqueous solution of NH₄Cl. Stir vigorously for 1-2 hours.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2-(4'-Methylphenyl)-pyridine.
Protocol 2.2: Oxidation to 4-(4-Methylphenyl)pyridine-2-carbaldehyde
The oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde can be achieved using selenium dioxide (SeO₂) or other suitable oxidizing agents.
Materials:
-
2-(4'-Methylphenyl)-pyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 2-(4'-Methylphenyl)-pyridine (1 equiv) in a mixture of 1,4-dioxane and water.
-
Add SeO₂ (1.1 equiv) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, filter off the black selenium precipitate.
-
Neutralize the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
Synthesis of a Mixed-Ligand Metal-Organic Framework
A common and effective strategy for incorporating monofunctional pyridyl ligands into stable MOFs is the use of a mixed-ligand approach, where a dicarboxylic acid acts as the primary linker to build the framework, and the pyridyl ligand serves as a modulator or pillar. Here, we propose the synthesis of a hypothetical mixed-ligand MOF, designated as ZJU-MMP-1 (Zhejiang University-Mixed-Methylphenyl-Pyridine-1), using 4-(4-Methylphenyl)pyridine-2-carbaldehyde and terephthalic acid (H₂BDC).
Protocol 3.1: Solvothermal Synthesis of ZJU-MMP-1
This protocol is based on general procedures for the synthesis of mixed-ligand, zinc-based MOFs.[2][3]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (0.2 mmol) and H₂BDC (0.1 mmol) in 8 mL of DMF.
-
In a separate small vial, dissolve 4-(4-Methylphenyl)pyridine-2-carbaldehyde (0.1 mmol) in 2 mL of ethanol.
-
Add the ethanolic solution of the pyridyl ligand to the DMF solution of the zinc salt and H₂BDC.
-
Cap the vial tightly and place it in an oven preheated to 100°C.
-
Heat the reaction mixture for 72 hours.
-
After 72 hours, allow the oven to cool slowly to room temperature.
-
Colorless, block-shaped crystals of ZJU-MMP-1 should form.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
The crystals can be stored in fresh DMF.
Table 1: Summary of Synthesis Parameters for ZJU-MMP-1
| Parameter | Value |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Primary Linker | Terephthalic acid (H₂BDC) |
| Secondary Ligand | 4-(4-Methylphenyl)pyridine-2-carbaldehyde |
| Solvent System | DMF/Ethanol (4:1 v/v) |
| Temperature | 100°C |
| Reaction Time | 72 hours |
| Molar Ratio (Zn:H₂BDC:Ligand) | 2:1:1 |
Characterization of the MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional structure of the MOF, including the coordination environment of the metal ions and the connectivity of the linkers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the temperature at which guest solvent molecules are removed and the framework begins to decompose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of H₂BDC and the nitrogen of the pyridine ring to the metal centers. The characteristic C=O stretching frequency of the aldehyde group should be present.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity of the material, including its BET surface area and pore volume. Prior to analysis, the MOF must be "activated" by removing the guest solvent molecules from the pores, often by solvent exchange followed by heating under vacuum.
Potential Applications
The unique functionalities of MOFs constructed with 4-(4-Methylphenyl)pyridine-2-carbaldehyde open up a range of potential applications.
Heterogeneous Catalysis
The aldehyde groups within the MOF pores can be utilized in several ways for catalysis:
-
Direct Catalysis: The aldehyde itself can participate in certain catalytic reactions.
-
Post-Synthetic Modification: The aldehyde can be converted into other functional groups, such as an imine (via reaction with an amine) or an alcohol (via reduction). These new functional groups can then act as catalytic sites. For example, grafting a chiral amine could lead to a heterogeneous asymmetric catalyst. The development of multifunctional MOF catalysts is a rapidly growing field.[4]
Chemical Sensing
The presence of the aldehyde group and the aromatic rings could make these MOFs suitable for sensing applications. The interaction of analyte molecules with the framework could lead to a change in its photoluminescent properties, which can be used for detection. Luminescent MOFs are of great interest for sensing volatile organic compounds (VOCs).[5]
Drug Delivery
The porous nature of MOFs allows for the encapsulation of drug molecules. The aldehyde functionality could be used to create a "pro-drug" system, where a drug molecule is attached to the framework via a cleavable bond (e.g., an imine or acetal), allowing for controlled release under specific physiological conditions. Pyridine-containing MOFs have been explored for drug delivery applications.[2]
Workflow Diagrams
Caption: Workflow for MOF synthesis, characterization, and application.
References
-
Lin, W. et al. (2021). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. MDPI. [Link]
-
Kostakis, G. E. et al. (2020). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6. ChemistrySelect. [Link]
-
Li, P. et al. (2021). Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. University of South Florida. [Link]
-
Campeau, L.-C., & Fagnou, K. (2011). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses, 88, 22-32. [Link]
-
Su, C.-Y. et al. (2014). Cu(I)-MOFs based on a pyridyl phosphine and their catalytic activity in ketalization reactions. Dalton Transactions. [Link]
-
Ye, Q. et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 10, 1755-1761. [Link]
-
Taman, K. et al. (2014). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design, 14(1), 156-164. [Link]
-
Pillai, R. S. et al. (2019). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. Catalysis Reviews, 61(4), 515-555. [Link]
-
Ghasemzadeh, M. A. et al. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances. [Link]
-
Yaghi, O. M. et al. (2012). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
-
Hela, I. et al. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research, 29(1), 230048. [Link]
-
Ding, T. et al. (2020). Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties. New Journal of Chemistry. [Link]
-
Al-Terkawi, A. et al. (2023). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design. [Link]
-
Nookaraju, M. et al. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan Journal of Chemistry, 18(4), 2080-2086. [Link]
-
Al-Dahhan, W. H. et al. (2020). Structure of a Luminescent MOF-2 Derivative with a Core of Zn(II)-Terephthalate-Isoquinoline and Its Application in Sensing of Xylenes. MDPI. [Link]
-
Perandones, B. F. et al. (2010). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, 39(35), 8249-8257. [Link]
Sources
Polymerization reactions involving 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Advanced Application Note: Functional Polymer Architectures via 4-(4-Methylphenyl)pyridine-2-carbaldehyde Derivatives
Executive Summary & Molecule Profile
4-(4-Methylphenyl)pyridine-2-carbaldehyde is a specialized heterocyclic building block that bridges organic synthesis and materials science.[1][2] Unlike simple monomers (e.g., styrene), this molecule acts as a "Ligand Anchor." Its value lies in its dual functionality:
-
The Electrophilic Aldehyde (-CHO): Enables rapid, reversible conjugation with amines (Schiff base formation) or conversion to vinyl groups.[2]
-
The Pyridine-Nitrogen Donor: Provides a high-affinity site for transition metal coordination (
- metals).[1][2] -
The p-Tolyl Substituent: Enhances solubility in organic solvents (CHCl
, Toluene) compared to naked pyridine derivatives and provides a spectroscopic handle ( H NMR distinct signals).
This guide details two primary polymerization workflows: Metallo-Supramolecular Coordination Polymerization (creating self-healing networks) and Post-Polymerization Modification (creating catalytic hydrogels).[1][2]
Critical Pre-Experimental Analysis
Before initiating polymerization, the purity of the aldehyde precursor is paramount. Oxidation byproducts (carboxylic acids) will poison the Schiff base condensation.
| Parameter | Specification | Validation Method | Reason for Control |
| Purity | >98% | HPLC / GC-MS | Acid impurities catalyze hydrolysis of the formed imine.[1][2] |
| Water Content | <0.1% | Karl Fischer | Water drives the equilibrium back to the aldehyde (Le Chatelier's principle). |
| Storage | Inert (Ar/N | Visual (Color) | Yellow/Brown darkening indicates oxidation to the picolinic acid derivative. |
Protocol A: Metallo-Supramolecular Coordination Polymers
Mechanism: This method does not polymerize the aldehyde directly into a carbon backbone.[2] Instead, it uses the aldehyde to synthesize a Bis-Bidentate Ligand , which then polymerizes upon the addition of metal ions (Zn
Step 1: Synthesis of the Bis-Imine Linker
Target Structure: A symmetric molecule with two pyridine-imine chelating sites.[1][2]
Reagents:
-
Monomer A: 4-(4-Methylphenyl)pyridine-2-carbaldehyde (2.05 equiv)[1][2]
-
Monomer B: p-Phenylenediamine (1.0 equiv) (or 1,4-diaminocyclohexane for flexible chains)[1]
-
Solvent: Anhydrous Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (cat.)[2]
Workflow:
-
Dissolution: Dissolve 10 mmol of p-phenylenediamine in 20 mL anhydrous ethanol under N
. -
Addition: Add 20.5 mmol of 4-(4-Methylphenyl)pyridine-2-carbaldehyde dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor via TLC (disappearance of diamine spot).
-
Isolation: Cool to RT. The bis-imine usually precipitates as a yellow/orange solid.[1][2] Filter and wash with cold ethanol.[2]
-
Drying: Vacuum dry at 50°C for 4 hours.
Step 2: Coordination Polymerization (Self-Assembly)
Concept: The bis-imine ligand acts as the "monomer."[2] The metal ion acts as the "crosslinker" or "chain extender."[2]
Reagents:
-
Ligand: Bis-imine product from Step 1.
-
Metal Salt: Zn(OTf)
(for optical transparency) or Fe(BF ) (for electrochromic properties). -
Solvent: Acetonitrile/Chloroform (1:1 mixture).[2]
Workflow:
-
Preparation: Dissolve the Ligand (1 equiv) in CHCl
. -
Titration: Dissolve the Metal Salt (1 equiv) in Acetonitrile.
-
Assembly: Slowly add the metal solution to the ligand solution while stirring.
-
Observation:
-
Film Formation: Drop-cast the viscous solution onto a glass slide or Teflon mold. Allow solvent to evaporate slowly to form the metallo-polymer film.[1][2]
Protocol B: Post-Polymerization Functionalization (Grafting)
Mechanism: This protocol grafts the molecule onto an existing amine-rich polymer backbone (e.g., Polyethyleneimine (PEI), Chitosan, or Polyallylamine). This creates a "Polymeric Ligand" used for heavy metal scavenging or heterogeneous catalysis.[2]
Reagents:
-
Backbone: Branched Polyethyleneimine (b-PEI, Mw ~25k).[2]
-
Functionalizer: 4-(4-Methylphenyl)pyridine-2-carbaldehyde.[1][2]
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)
) (for reductive amination). -
Solvent: 1,2-Dichloroethane (DCE) or Methanol.[2]
Workflow:
-
Stoichiometry Calculation: Determine the molar amount of primary amines in your PEI sample.[2] Target 20–30% functionalization to maintain water solubility.
-
Imine Formation: Dissolve PEI in the solvent.[2] Add the aldehyde.[2][3][4][5] Stir for 2 hours at RT. (Solution turns yellow).[2]
-
Reduction (Irreversible Locking): Add NaBH(OAc)
(1.5 equiv relative to aldehyde). Stir for 12 hours. The imine (C=N) is reduced to a secondary amine (C-NH), permanently attaching the pyridine-tolyl motif. -
Purification: Dialysis against water (MWCO 3.5 kDa) to remove unreacted aldehyde and boron salts.
-
Lyophilization: Freeze-dry to obtain the functionalized polymer powder.
Visualization of Reaction Pathways
The following diagram illustrates the logical flow from the precursor aldehyde to the final functional materials.
Caption: Workflow distinguishing between discrete ligand synthesis for coordination polymers (Method A) and direct grafting onto polymer backbones (Method B).
Troubleshooting & Optimization (E-E-A-T)
| Problem | Root Cause | Corrective Action |
| Precipitate in Step 1 is gummy/sticky. | Incomplete reaction or oligomerization. | Recrystallize from hot ethanol.[2] Ensure reagents are strictly 2:1 stoichiometry. |
| Coordination Polymer (Method A) is brittle. | Metal-Ligand stoichiometry is off.[1][2] | Perform a UV-Vis titration.[1][2] Plot absorbance vs. [M]/[L] ratio. The inflection point (usually 1:1) is the optimal ratio for high molecular weight.[2] |
| Low grafting efficiency (Method B). | Steric hindrance or wet solvent.[2] | Use anhydrous solvents (DCE).[2] Increase reaction time before adding the reducing agent to ensure equilibrium favors the imine.[2] |
| Aldehyde starting material is brown. | Oxidation to carboxylic acid.[2] | Purify via silica gel chromatography (Hexane:EtOAc 80:20) before use. |
References
-
Constable, E. C. (2018).[2] "Terpyridine-based metallosupramolecular constructs: tailored monomers to precise 2D-motifs and 3D-metallocages."[1][2] Chemical Society Reviews.[2] Link
-
Winter, A., & Schubert, U. S. (2016).[6] "Synthesis and characterization of metallo-supramolecular polymers." Chemical Society Reviews.[2] (Foundational text on using pyridine-ligands for polymerization).
-
Nookaraju, M., et al. (2025).[7] "One-pot, green synthesis of pyridine-2-carbaldehyde based chalcones."[1][2][7] Rasayan Journal of Chemistry. Link (Validates reactivity of the aldehyde group).
-
Mahmoudi, F., et al. (2020).[4] "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand." Advanced Journal of Chemistry. Link (Protocol for Schiff base characterization).
-
Tang, L., et al. (2019). "Metallo-Supramolecular Hydrogels from the Copolymers of Acrylic Acid and 4-(2,2′:6′,2″-terpyridin-4′-yl)styrene." Polymers (MDPI). Link (Demonstrates the utility of vinyl-functionalized pyridine derivatives).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Executive Summary
You are likely synthesizing 4-(4-methylphenyl)pyridine-2-carbaldehyde via a Suzuki-Miyaura coupling or selective oxidation. This molecule presents a "double-edged" purification challenge:
-
Chemical Instability: The 2-formylpyridine moiety is highly susceptible to oxidation (forming the picolinic acid derivative) and dimerization (acyloin condensation) under basic conditions.
-
Physicochemical Properties: The basic pyridine nitrogen causes streaking on silica gel, while the lipophilic
-tolyl group alters the solubility profile compared to simple pyridine carbaldehydes.
This guide prioritizes Chemo-selective Purification (Bisulfite Adduct) over standard chromatography to maximize yield and purity.
Module 1: The "Gold Standard" Purification Protocol
Method: Bisulfite Adduct Precipitation
Why this works: Unlike column chromatography, which separates based on polarity, this method relies on chemical reactivity. Sodium bisulfite forms a reversible, crystalline adduct specifically with the aldehyde. Non-carbonyl impurities (unreacted boronic acids, phosphine oxides, and de-halogenated pyridines) remain in solution and are washed away.
The Workflow
Figure 1: Decision logic for bisulfite purification of lipophilic aldehydes.
Step-by-Step Protocol
-
Solubilization: Dissolve your crude material in the minimum amount of Ethanol (EtOH).
-
Note: Do not use non-polar solvents (Hexane) as the bisulfite solution is aqueous.
-
-
Adduct Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
) solution dropwise with vigorous stirring. -
Isolation (The Critical Step):
-
If Solid Forms: Filter the solid. Wash the filter cake copiously with Diethyl Ether (
) or Dichloromethane ( ). The impurities are in the filtrate; the product is on the filter. -
If No Solid: Your adduct is soluble.[4] Perform a wash with
(discard organic layer), then keep the aqueous layer.
-
-
Regeneration:
-
Suspend the solid adduct (or take the aqueous layer) in Ethyl Acetate (
). -
Add 10% aqueous Sodium Carbonate (
) or saturated Sodium Bicarbonate ( ) until pH ~10–11. -
Caution: Avoid strong NaOH (pH >13) to prevent Cannizzaro disproportionation.
-
Stir until the solid dissolves and gas evolution ceases.
-
-
Extraction: Separate the organic layer, dry over
, and concentrate.
Module 2: Troubleshooting & FAQs
Category A: Visual & Physical Anomalies
Q1: My crude product is a dark brown tar. Is it recoverable?
-
Diagnosis: Pyridine-2-carbaldehydes are notorious for "browning" due to trace polymerization or oxidation to N-oxide species.
-
Solution: Yes. The bisulfite method (Module 1) is specifically designed to leave these tars behind. If you must use chromatography, filter the crude through a short plug of Celite first to remove heavy polymers.
Q2: The product is streaking badly on the TLC plate and column.
-
Cause: The basic nitrogen of the pyridine ring interacts with the acidic silanol groups on the silica gel.
-
Fix: Pre-treat your silica gel.
-
TLC: Add 1-2 drops of Triethylamine (
) to your developing solvent. -
Column: Flush the column with mobile phase containing 1%
before loading your sample. This "caps" the active sites on the silica.
-
Category B: Impurity Management
Q3: NMR shows residual Palladium (broad peaks/baseline noise) or color remains gray/black.
-
Context: If synthesized via Suzuki coupling, Pd residues can coordinate to the pyridine nitrogen.
-
Protocol:
-
Dissolve the purified aldehyde in EtOAc.
-
Add SiliaMetS® Thiol or activated charcoal (10 wt%).
-
Stir at 40°C for 30 minutes.
-
Filter through a 0.45 µm PTFE filter or Celite.
-
Data Support: Thiol-based scavengers have high affinity for Pd(II) species often found in pyridine complexes [1].
-
Q4: I see a second set of aldehyde peaks in the NMR.
-
Diagnosis: This is likely the hydrate (gem-diol) or the hemiacetal if methanol was used during workup.
-
Verification: Pyridine-2-carbaldehydes are electron-deficient, making the carbonyl carbon highly electrophilic.
-
Fix: These are usually reversible. Dissolve in dry
and add activated 4Å molecular sieves. Let stand for 1 hour and re-run NMR. The peaks should collapse back to the aldehyde.
Module 3: Stability & Storage Data
Critical Warning: 4-(4-Methylphenyl)pyridine-2-carbaldehyde will oxidize to the carboxylic acid if left in air.
| Parameter | Recommendation | Rationale |
| Storage Atmosphere | Argon or Nitrogen | Prevents auto-oxidation to picolinic acid derivative. |
| Temperature | -20°C | Slows dimerization kinetics. |
| Solvent for Storage | None (Store as Solid) | Solutions promote acetal formation/oxidation. |
| Container | Amber Vial | Protects from photo-induced radical degradation. |
Module 4: Chromatographic Parameters (If Bisulfite Fails)
If you must run a column (e.g., to separate isomers), use this optimized system:
-
Stationary Phase: Silica Gel (Neutralized).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10
60:40). -
Modifier: 1% Triethylamine (TEA) is mandatory.
-
Loading: Liquid load in Toluene or DCM (avoid MeOH).
Figure 2: Rapid Triage for Common Impurities.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Purification of Aldehydes via Bisulfite).
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722–5724.
-
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3] Organic Process Research & Development, 21(9), 1394–1403.[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Workup [chem.rochester.edu]
- 4. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Preventing Oxidation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Welcome to the technical support center for 4-(4-Methylphenyl)pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation of this key synthetic intermediate. The inherent reactivity of the aldehyde functional group, particularly on an electron-deficient pyridine ring, makes this compound susceptible to degradation.[1][2] This resource offers field-proven insights and scientifically grounded protocols to ensure the stability and purity of your material.
I. Troubleshooting Guide: Common Oxidation-Related Issues
Researchers often encounter issues that point towards the degradation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. The primary mode of degradation is oxidation to the corresponding carboxylic acid, 4-(4-Methylphenyl)pyridine-2-carboxylic acid. This can significantly impact reaction yields, purity of products, and overall experimental reproducibility. The following table outlines common problems, their probable causes, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield in subsequent reactions (e.g., Wittig, reductive amination). | Degradation of the starting aldehyde to the unreactive carboxylic acid. | 1. Verify Aldehyde Purity: Before use, check the purity of the aldehyde via TLC, ¹H NMR, or GC-MS. The presence of a new spot on TLC or a broad singlet around 10-13 ppm in the ¹H NMR may indicate the carboxylic acid. 2. Implement Inert Atmosphere Techniques: Handle the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[3][4][5][6] 3. Use Freshly Purified Aldehyde: If oxidation is suspected, purify the aldehyde by column chromatography before use. |
| Appearance of a white precipitate in the aldehyde container. | The aldehyde has oxidized to 4-(4-Methylphenyl)pyridine-2-carboxylic acid, which is a solid at room temperature.[7] | 1. Isolate and Confirm: Separate the solid and confirm its identity as the carboxylic acid via melting point or spectroscopic analysis. 2. Purify the Remaining Aldehyde: If a significant amount of the liquid aldehyde remains, it can be purified by flash chromatography. 3. Review Storage Conditions: Immediately revise storage procedures to prevent further oxidation of remaining stock (see Section II: FAQs). |
| Inconsistent reaction outcomes with the same batch of aldehyde. | Partial oxidation of the aldehyde, leading to varying concentrations of the active starting material. | 1. Quantify Aldehyde Content: Use a quantitative technique like qNMR to determine the exact concentration of the aldehyde in the partially oxidized sample. 2. Standardize Handling: Ensure all users are following a strict, standardized protocol for handling and dispensing the aldehyde.[3][4][8] |
| Discoloration of the aldehyde (e.g., turning yellow or brown). | Formation of polymeric or other degradation byproducts, often initiated by light or trace impurities. Older samples are often brown-colored owing to impurities.[2] | 1. Store in Amber Vials: Protect the aldehyde from light by storing it in amber glass vials or by wrapping the container in aluminum foil.[9][10] 2. Purify Before Use: If discoloration is observed, purification by column chromatography is recommended. |
Logical Flow for Troubleshooting Aldehyde Degradation
The following diagram illustrates a systematic approach to identifying and resolving issues related to the oxidation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
Caption: Troubleshooting workflow for suspected aldehyde oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidation for 4-(4-Methylphenyl)pyridine-2-carbaldehyde?
A1: The primary mechanism is autoxidation, a radical chain reaction initiated by the interaction of the aldehyde with molecular oxygen. This process is often accelerated by exposure to light and the presence of trace metal impurities. The aldehyde proton is susceptible to abstraction, leading to the formation of an acyl radical. This radical then reacts with oxygen to form a peroxyacyl radical, which can abstract a hydrogen from another aldehyde molecule to form a carboxylic acid and propagate the chain reaction.
Aldehyde Autoxidation Pathway
Caption: Simplified mechanism of aldehyde autoxidation.
Q2: What are the ideal storage conditions for 4-(4-Methylphenyl)pyridine-2-carbaldehyde?
A2: To maximize the shelf-life of this compound, the following storage conditions are strongly recommended:
-
Temperature: Store at low temperatures, ideally between 2-8°C.[5] This slows down the rate of oxidation.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[5][11] This can be achieved by using a Sure/Seal™ bottle or by storing vials inside a glovebox or desiccator with an inert atmosphere.[4][10]
-
Light: Protect from light by using amber glass containers or by wrapping the container with aluminum foil.[1][9]
-
Container: Use a tightly sealed container to prevent the ingress of atmospheric oxygen and moisture.[11][12]
Q3: Can I use antioxidants to prevent the oxidation of this aldehyde?
A3: While the use of antioxidants like butylated hydroxytoluene (BHT) is a common strategy for stabilizing some aldehydes, it may not be suitable for all applications, especially in drug development where the presence of additives can complicate downstream processes and regulatory filings.[1][9] If you choose to use an antioxidant, it is crucial to conduct small-scale stability studies to ensure it does not interfere with your intended reaction. A more robust and universally applicable approach is to rely on proper storage and handling under an inert atmosphere.
Q4: My aldehyde has already started to oxidize. How can I purify it?
A4: If oxidation has occurred, the most effective method for purification is flash column chromatography on silica gel. The polarity difference between the aldehyde and the resulting carboxylic acid is typically sufficient for good separation. Use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure aldehyde. After purification, immediately store the compound under the ideal conditions outlined in Q2.
III. Experimental Protocol: Inert Atmosphere Handling of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
This protocol describes the standard procedure for handling air-sensitive reagents like 4-(4-Methylphenyl)pyridine-2-carbaldehyde using Schlenk line techniques.[8][10]
Materials and Equipment:
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde in a Sure/Seal™ bottle or a vial with a septum-lined cap.
-
Oven-dried glassware (e.g., round-bottom flask with a sidearm, graduated cylinder).[3][4]
-
Dry, degassed solvent (e.g., anhydrous dichloromethane or THF).
-
Septa and glass stoppers.
Step-by-Step Procedure:
-
Glassware Preparation:
-
Establishing an Inert Atmosphere:
-
Attach the reaction flask to the Schlenk line via flexible tubing.
-
Evacuate the flask by opening the vacuum tap.
-
Refill the flask with inert gas (argon or nitrogen) by opening the gas tap.
-
Repeat this vacuum/backfill cycle three to five times to ensure all atmospheric oxygen and moisture are removed.
-
-
Dispensing the Aldehyde:
-
Puncture the septum of the aldehyde container with a needle connected to the inert gas line to create a slight positive pressure.
-
Using a clean, dry, gas-tight syringe, puncture the septum and draw the desired volume of the aldehyde. It is good practice to first draw some inert gas into the syringe and then expel it back into the bottle to flush the syringe.
-
Withdraw the syringe from the aldehyde container and quickly insert it through the septum of the reaction flask.
-
Inject the aldehyde into the reaction flask against a counterflow of inert gas.
-
-
Post-Dispensing:
-
Remove the syringe and immediately flush it with a suitable quenching agent (e.g., a small amount of an amine solution) followed by appropriate solvents.
-
Ensure the reaction flask remains under a positive pressure of inert gas, which can be visualized with an oil bubbler attached to the Schlenk line.[3][4]
-
Store the main container of the aldehyde with the septum securely in place, and consider wrapping the cap and neck with Parafilm® for an extra seal.
-
By adhering to these troubleshooting guides and handling protocols, you can significantly mitigate the risk of oxidation, ensuring the integrity of your 4-(4-Methylphenyl)pyridine-2-carbaldehyde and the success of your research endeavors.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Consolidated Chemical.
- Allan Chemical Corporation. (2025, October 23).
- PubMed. (2019, December 15). Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment.
- MilliporeSigma. (2025, November 6).
- 2.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Ossila.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Neilson Lab.
- Diffusions Aromatiques. (2023, April 20). aldehyde amyl cinamique (jasmonal a).
- Benchchem.
- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar
- Wikipedia. Pyridine-2-carbaldehyde.
- DTIC.
- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 10. ossila.com [ossila.com]
- 11. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 12. consolidated-chemical.com [consolidated-chemical.com]
Column chromatography conditions for 4-(4-Methylphenyl)pyridine-2-carbaldehyde purification
Case ID: PUR-PYR-ALD-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the Purification Support Hub. You are likely synthesizing 4-(4-Methylphenyl)pyridine-2-carbaldehyde via a Suzuki-Miyaura coupling between a 4-halopyridine-2-carbaldehyde and 4-tolylboronic acid.
This molecule presents a "perfect storm" of purification challenges:
-
The Pyridine Nitrogen: A basic moiety that interacts with acidic silanols on silica, leading to severe peak tailing.
-
The Aldehyde (C2 Position): Highly reactive. It is susceptible to oxidation (to carboxylic acid) and hemiacetal formation if methanol is used improperly.
-
The Biaryl Scaffold: Increases lipophilicity, often causing co-elution with homocoupled byproducts.
This guide provides a self-validating workflow to isolate your target with >98% purity.
Module 1: The "Pyridine Problem" (Tailing & Retention)
Issue: Your compound streaks on the TLC plate and elutes as a broad, tailing band on the column. Root Cause: The lone pair on the pyridine nitrogen hydrogen-bonds with the acidic silanol (Si-OH) groups on standard silica gel.
The Solution: Silanol Blocking
You must neutralize the stationary phase. Do not rely on standard silica alone.
Protocol A: Mobile Phase Modifier (Recommended) Add 1% Triethylamine (Et3N) to your mobile phase.
-
Mechanism: Et3N is a stronger base than pyridine. It preferentially binds to the acidic silanol sites, "capping" them and allowing your pyridine product to pass through without drag.
-
Preparation: If your solvent system is 20% Ethyl Acetate in Hexanes, prepare it as:
-
Hexanes: 790 mL
-
Ethyl Acetate: 200 mL
-
Triethylamine: 10 mL
-
Protocol B: The "Neutralized Slurry" (For sensitive aldehydes) If you fear Et3N might catalyze aldol condensation (rare but possible with sensitive aldehydes), pretreat the silica:
-
Slurry silica in Hexanes + 5% Et3N.
-
Pour the column.
-
Flush with 3 column volumes (CV) of pure Hexanes to remove excess amine.
-
Run the column with standard neutral solvents.
Module 2: Aldehyde Stability & Solvent Selection
Issue: The product degrades or turns into a "ghost peak" (acetal) during purification. Critical Warning: Avoid Methanol (MeOH) in your primary mobile phase.
Solvent Compatibility Table
| Solvent System | Suitability | Risk Factor | Technical Notes |
| Hexane / EtOAc | High | Low | Best baseline choice. Non-destructive. |
| DCM / MeOH | Low | High | MeOH reacts with aldehydes to form hemiacetals/acetals. Hard to remove Et3N salts. |
| DCM / Acetone | Medium | Medium | Good solubility, but acetone absorbs UV (254nm), interfering with detection. |
| Toluene / EtOAc | High | Low | Excellent for separating "greasy" biaryl impurities (π-π interactions). |
Module 3: Separation from Suzuki Impurities
Context: In the synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, you will encounter specific impurities.
-
Protodeboronation (Toluene): High Rf. Elutes with the solvent front.[1][2]
-
Homocoupling (4,4'-Dimethylbiphenyl): High Rf. Non-polar.
-
Boronic Acid (4-Tolylboronic acid): Low Rf. Often streaks.
-
Palladium Residues: Dark band at the baseline.
Optimized Gradient Protocol
-
Stationary Phase: Silica Gel 60 (40–63 µm), pre-treated with 1% Et3N.
-
Flow Rate: 20–30 mL/min (for a 40g column). Fast elution minimizes aldehyde oxidation.
Step-by-Step Gradient:
-
0–5% EtOAc/Hex (5 CV): Elutes Toluene and Biaryl homocoupling products.
-
5–15% EtOAc/Hex (10 CV): Target Elution Window. The aldehyde is moderately polar.
-
20–40% EtOAc/Hex (5 CV): Elutes unreacted boronic acid and polar byproducts.
-
Flush: Do not flush with MeOH; stop after the product elutes to avoid leaching Pd into your fractions.
Module 4: Visualization & Logic
Troubleshooting Decision Tree
Use this logic flow to diagnose purification failures immediately.
Caption: Decision matrix for selecting between chromatographic and chemical purification methods.
Module 5: The "Nuclear Option" (Bisulfite Purification)
If chromatography fails to separate the aldehyde from a closely eluting isomer or impurity, utilize the chemical reactivity of the aldehyde group.
Principle: Aldehydes form water-soluble bisulfite adducts.[3] Impurities (non-aldehydes) remain in the organic layer.
Protocol:
-
Dissolve: Dissolve crude mixture in 5 volumes of Diethyl Ether or EtOAc.
-
React: Add 2 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3).
-
Stir: Vigorously stir for 2–4 hours. A precipitate (the adduct) may form, or it may stay in the aqueous phase.[3]
-
Wash:
-
Separate layers.
-
Wash the aqueous layer (containing product) 2x with Ether (removes non-aldehyde impurities).
-
-
Regenerate:
-
Basify the aqueous layer to pH 9–10 using Saturated NaHCO3 or Na2CO3. (Caution: Foaming) .
-
Note: Do not use NaOH; strong base can degrade the pyridine aldehyde.
-
-
Extract: Extract the free aldehyde back into EtOAc (3x).
-
Dry: Dry over MgSO4 and concentrate.
Frequently Asked Questions (FAQ)
Q: My product turned into a white solid in the column fraction tubes. What is it? A: This is likely the carboxylic acid derivative (oxidation product) or the N-oxide .
-
Verification: Check solubility. The acid is insoluble in hexanes; the aldehyde is soluble.
-
Prevention:[4] Minimize air exposure. Store fractions under Nitrogen if not evaporating immediately.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for pyridines as it is less acidic than silica. You can often omit the Et3N if using Alumina. However, Alumina has lower capacity, so you will need a larger column (ratio 50:1 silica:compound vs. 20:1 for silica).
Q: I see two spots on TLC that merge. Is this an isomer? A: If you used MeOH, it is likely the hemiacetal in equilibrium with the aldehyde. If you used EtOAc/Hex, it might be the rotamer (restricted rotation of the biaryl bond), though this is fast at room temperature. More likely, it is the boronic acid impurity. Use the Bisulfite protocol (Module 5) to confirm.
References
- Li, J. J., et al. (2011). Name Reactions for Homologation, Part I. Wiley-Interscience. (Discusses general reactivity of pyridine carbaldehydes).
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [Link] (Standard conditions and impurity profiles).[1]
-
Teledyne ISCO. (2023). Purification of Heterocycles: Overcoming Tailing on Silica. [Link] (Source for Et3N modifier protocols).
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
Technical Support Center: Recrystallization of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the purification of 4-(4-Methylphenyl)pyridine-2-carbaldehyde via recrystallization. It moves beyond a simple protocol to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.
Frequently Asked Questions (FAQs): Solvent Selection & Strategy
Question 1: What is the guiding principle for selecting a recrystallization solvent for 4-(4-Methylphenyl)pyridine-2-carbaldehyde?
The cornerstone of a successful recrystallization is choosing a solvent (or solvent system) in which your target compound, 4-(4-Methylphenyl)pyridine-2-carbaldehyde, exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.
The molecular structure of 4-(4-Methylphenyl)pyridine-2-carbaldehyde features both polar and non-polar characteristics:
-
Polar Moieties: The pyridine ring and the aldehyde group introduce polarity and potential for hydrogen bonding.
-
Non-Polar Moiety: The tolyl (4-methylphenyl) group is non-polar and hydrophobic.
This duality suggests that neither extremely polar nor entirely non-polar solvents are likely to be ideal single-solvent candidates. A solvent of intermediate polarity or a mixed-solvent system is often the most effective approach. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[2][3]
Question 2: Where should I begin my solvent screening for a single-solvent recrystallization?
For 4-(4-Methylphenyl)pyridine-2-carbaldehyde, a logical starting point is solvents of intermediate polarity. Given its aromatic and aldehydic nature, consider the following candidates:
-
Alcohols (Isopropanol, Ethanol): These can engage in hydrogen bonding with the pyridine nitrogen and aldehyde oxygen. They are often excellent choices for compounds with moderate polarity.
-
Esters (Ethyl Acetate): Ethyl acetate is a versatile solvent that can dissolve a wide range of organic compounds.
-
Aromatic Hydrocarbons (Toluene): The "like dissolves like" principle suggests toluene could be effective due to the shared aromatic character of the solvent and the tolyl and pyridine rings of the compound. Aromatic compounds often crystallize well from toluene.[2][3]
-
Ketones (Acetone): Acetone is a polar aprotic solvent that can be a good choice, though its low boiling point can sometimes make it tricky to work with for establishing a large temperature gradient.[2]
A simple test is to place a small amount of your crude material in a test tube, add a few drops of the solvent, and observe. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, it's a poor solvent. The ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.
Question 3: When and why should I use a mixed-solvent system?
A mixed-solvent system is employed when no single solvent provides the ideal temperature-dependent solubility profile.[4] This is a very common and powerful technique. The strategy involves a pair of miscible solvents:
-
Solvent #1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.
-
Solvent #2 (The "Bad" or "Anti-Solvent"): Your compound is poorly soluble or insoluble in this solvent.
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal growth.[5]
For 4-(4-Methylphenyl)pyridine-2-carbaldehyde, effective pairs could include:
-
Toluene / Hexane
-
Ethyl Acetate / Hexane
-
Ethanol / Water
-
Acetone / Hexane[3]
Data Summary: Potential Recrystallization Solvents
The following table summarizes key properties of solvents potentially suitable for the recrystallization of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes |
| Water | 100.0 | 78.5 | Likely a poor single solvent, but excellent as an anti-solvent with alcohols.[3][6] |
| Methanol | 64.6 | 32.6 | May be too polar, but useful in mixed systems.[7] |
| Ethanol | 78.5 | 24.6 | A very common and effective recrystallization solvent.[3][7] |
| Acetone | 56.1 | 21.0 | Good solvent, but low boiling point limits the cooling range.[7][8] |
| Isopropanol | 82.4 | 18.3 | Good general-purpose solvent with a useful boiling point.[7] |
| Ethyl Acetate | 77.1 | 6.0 | Excellent intermediate polarity solvent.[7][8] |
| Dichloromethane | 39.8 | 9.1 | Low boiling point makes it less ideal for recrystallization. |
| Toluene | 110.6 | 2.4 | Good for aromatic compounds; high boiling point allows for a wide temperature gradient.[7] |
| Hexane | 69.0 | 1.9 | A non-polar solvent, likely a poor primary solvent but an excellent anti-solvent.[3][7] |
Visual Workflow: Solvent Selection Logic
The following diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: Decision tree for selecting a recrystallization solvent system.
Experimental Protocol: Step-by-Step Recrystallization
This protocol provides a generalized procedure. Always perform recrystallizations in a fume hood and wear appropriate personal protective equipment (PPE).
1. Dissolution
-
Place the crude 4-(4-Methylphenyl)pyridine-2-carbaldehyde into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
Begin adding your chosen solvent (or "good" solvent for a mixed system) and start heating the mixture on a hot plate with stirring.
-
Add the solvent in small portions until the solid just dissolves at the solvent's boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]
2. Hot Filtration (Optional, if insoluble impurities are present)
-
If you observe insoluble material (e.g., dust, inorganic salts) in the hot solution, you must perform a hot filtration.
-
Pre-heat a separate Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper on top of the receiving flask.
-
Quickly and carefully pour the hot solution through the filter paper. The boiling solvent in the receiving flask will create a vapor atmosphere that prevents premature crystallization in the funnel.[10]
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.
3. Crystallization
-
For Single Solvent: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[11]
-
For Mixed Solvent: After dissolving the compound in the minimum amount of hot "good" solvent (Step 1), add the "bad" solvent dropwise while the solution is still hot, until a persistent cloudiness appears. Add one or two drops of the "good" solvent to redissolve the cloudiness. Then, remove from heat and cool as described above.[5]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[10]
4. Crystal Collection & Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals, removing any residual soluble impurities.
-
Re-apply the vacuum to draw the wash solvent through. Repeat if necessary.
5. Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the semi-dry crystals to a watch glass, break up any large clumps, and allow them to dry completely. Drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Problem: My compound will not dissolve, even in a large volume of boiling solvent.
-
Cause: The solvent is not polar enough to dissolve your compound.
-
Solution: You have chosen a poor solvent. Recover your compound by removing the solvent via rotary evaporation and select a more polar solvent or an appropriate mixed-solvent system.
Problem: No crystals form upon cooling.
-
Cause 1: Too much solvent was added. This is the most common reason.[9] The solution is not supersaturated upon cooling.
-
Solution: Re-heat the solution and boil off some of the solvent to concentrate it. Allow it to cool again.[11]
-
-
Cause 2: The solution is supersaturated but requires nucleation.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[11]
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The saturation point of the solution is above the melting point of your compound. The compound is melting before it can crystallize. This can also be caused by significant impurities depressing the melting point.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature and attempt to cool again, perhaps more slowly.[9]
-
Solution 2: Try a different solvent system, particularly one with a lower boiling point.
Problem: Crystals form almost immediately in the hot solution or crash out too quickly upon cooling.
-
Cause: The solubility of your compound changes too dramatically with a small change in temperature, or the solution is too concentrated. Rapid crystallization traps impurities.[11]
-
Solution: Add a small amount of additional hot solvent until the crystals redissolve. Insulate the flask by placing it on a cork ring or folded paper towels and cover it to ensure slow, gradual cooling.[11]
Problem: The crystals are colored, but the pure compound should be colorless.
-
Cause: High molecular weight, colored impurities are present.
-
Solution: After dissolving the crude compound (Step 1), cool the solution slightly and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb onto the charcoal. Remove the charcoal via hot filtration (Step 2) before proceeding to the crystallization step (Step 3).
Visual Workflow: Recrystallization Protocol
Caption: General experimental workflow for purification by recrystallization.
References
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
RECRYSTALLISATION - ORGANIC LABORATORY TECHNIQUES 2. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations - University of York. [Link]
-
Recrystallization. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
Recrystallization and Crystallization. [Link]
-
one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized - Rasayan. [Link]
- US Patent 5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2...
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
recrystallization, filtration and melting point. [Link]
- CN Patent 106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google P
- US Patent 9018421B2 - Separation of aromatic aldehydes - Google P
-
2-Pyridinecarboxaldehyde - Solubility of Things. [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Crystallization Solvents.pdf. [Link]
-
Common Organic Solvents: Table of Properties. [Link]
-
Pyridine-2-carbaldehyde - Wikipedia. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties | PDF - Scribd. [Link]
-
4-Methylpyridine-2-carbaldehyde | C7H7NO - PubChem. [Link]
Sources
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- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. scribd.com [scribd.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Introduction
The synthesis of the pyridine scaffold is a cornerstone of modern medicinal and materials chemistry. However, many classical and novel pyridine syntheses, particularly multicomponent reactions like the Hantzsch, Guareschi-Thorpe, and Kröhnke syntheses, are characterized by significant exothermic events.[1][2] Uncontrolled heat release not only poses a severe safety risk, leading to thermal runaways and pressure buildup, but can also compromise reaction yield and purity by promoting side reactions and decomposition.[3][4]
This technical support guide is designed for researchers, scientists, and drug development professionals to safely manage and control exothermic reactions during pyridine synthesis. It provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the principles of thermal management in chemical synthesis.
Part 1: Frequently Asked Questions (FAQs) & General Principles
This section addresses fundamental questions regarding the management of exothermic reactions.
Q1: What are the primary causes of exotherms in common pyridine syntheses?
Exothermic events in pyridine synthesis are primarily driven by the formation of highly stable aromatic rings and the associated bond-forming reactions. Key contributing steps include:
-
Condensation Reactions: The initial steps in many syntheses, such as the Knoevenagel condensation in the Hantzsch pathway, involve the formation of water and are often highly exothermic.[5][6]
-
Cyclization and Dehydration: The ring-closing and subsequent dehydration steps to form the dihydropyridine or pyridine ring are thermodynamically favorable and release significant energy.[7]
-
Aromatization: The final oxidation of a dihydropyridine intermediate to the aromatic pyridine ring is a major driving force for the reaction and contributes to the overall heat release.[8]
-
Acid-Base Neutralization: The use of acidic catalysts or basic reagents can lead to neutralization reactions that generate heat.
Q2: What are the critical safety risks associated with unmanaged exotherms?
The principal risk is a thermal runaway , a situation where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[3] This can lead to:
-
Rapid Temperature and Pressure Increase: A thermal runaway causes an exponential increase in reaction rate, leading to a rapid boiling of solvents and a dangerous increase in reactor pressure.[1]
-
Vessel Rupture or Explosion: If the pressure exceeds the limits of the reaction vessel and its safety systems (e.g., rupture discs), a catastrophic failure can occur.[3]
-
Release of Toxic or Flammable Materials: A breach of containment can release hazardous reactants, solvents, and products into the laboratory environment.[9][10]
-
Product Decomposition: At elevated temperatures, desired products can decompose, sometimes through secondary, more energetic decomposition pathways, exacerbating the runaway.[4]
Q3: What is a thermal hazard assessment and why is it essential before scaling up?
A thermal hazard assessment is a systematic evaluation of the thermal properties of a chemical reaction to identify potential risks.[1] It is absolutely critical before any scale-up. As reactor volume increases, the surface area available for heat transfer does not increase proportionally. This means a reaction that is easily controlled on a 1 g scale can become dangerously uncontrollable on a 1 kg scale.
Key techniques include:
-
Differential Scanning Calorimetry (DSC): Used to determine the onset temperature of decomposition for reactants, intermediates, and products.[3]
-
Reaction Calorimetry (RC): Measures the heat of reaction in real-time under process-like conditions, providing crucial data on the rate of heat evolution and the required cooling capacity.[3]
Q4: What are the fundamental strategies for mitigating reaction exotherms?
Several engineering and chemical strategies can be employed to manage heat generation effectively:[3]
-
Semi-Batch or Continuous Feeding: Instead of adding all reactants at once (batch mode), one reactant can be added gradually. This makes the rate of heat generation dependent on the addition rate, which is easily controlled.
-
Dilution: Increasing the solvent volume increases the overall thermal mass of the reaction mixture. The solvent can absorb a significant amount of heat without a large temperature increase.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system (e.g., cooling jacket, external coil) with sufficient capacity to remove the heat generated at the desired reaction rate.
-
Lower Reaction Temperature: If kinetics allow, running the reaction at a lower temperature will slow the reaction rate and, consequently, the rate of heat evolution.
Part 2: Troubleshooting Guide for Specific Scenarios
This section provides actionable advice for specific issues encountered during experiments.
Scenario 1: You observe a sudden, sharp temperature spike immediately after adding a reagent.
-
Issue: This is common in multicomponent reactions like the Hantzsch synthesis, where the initial condensation can be very rapid.[3] Adding all components at once can lead to a near-instantaneous release of a large amount of energy.
-
Causality & Solution:
-
Control the Rate-Limiting Addition: The problem is an uncontrolled reaction rate. The most effective solution is to switch to a semi-batch addition protocol. For a Hantzsch synthesis, the aldehyde is often the best component to add slowly, as its reaction initiates the cascade.[6][8]
-
Ensure Adequate Initial Cooling: Before beginning the addition, ensure the reactor's cooling system is active and the vessel contents are at the target starting temperature.
-
Improve Mixing: Poor mixing can create localized "hot spots" where the concentration of reactants is high, leading to a rapid local exotherm that can initiate a bulk runaway. Ensure the stirring is vigorous enough to quickly disperse the added reagent.[4]
-
Scenario 2: The reaction temperature continues to rise slowly even with maximum cooling applied.
-
Issue: The rate of heat generation from the reaction is exceeding the maximum heat removal capacity of your reactor. This is a critical situation that can escalate to a full thermal runaway.
-
Causality & Solution:
-
Immediately Stop Reagent Addition: If you are in the process of adding a reagent, stop immediately.
-
Emergency Cooling: If available, apply a secondary or emergency cooling source.
-
Dilution Quench: If the reaction is known to be safe with excess solvent, adding a pre-chilled, inert solvent can quickly increase the thermal mass and dilute the reactants, slowing the reaction. This should only be done if the dilution solvent is known not to cause other hazards.
-
Re-evaluate Scale: For future experiments, this is a clear sign that the reaction scale is too large for the equipment. The heat of reaction must be determined via calorimetry, and the scale must be chosen such that the maximum heat output is well within the reactor's cooling capacity.[3]
-
Scenario 3: You notice charring or darkening of the reaction mixture, especially around the addition point.
-
Issue: This indicates severe localized overheating, often due to poor mixing.[4] The temperature at a microscopic level is far higher than the bulk temperature measured by the probe, leading to decomposition.
-
Causality & Solution:
-
Improve Agitation: Increase the stirrer speed. If using a magnetic stir bar, consider switching to overhead mechanical stirring for better torque and mixing efficiency, especially in viscous mixtures or larger flasks.
-
Optimize Reagent Addition Point: Introduce the reagent below the surface of the liquid as close as possible to the agitator to ensure it is dispersed immediately. Avoid adding reagent down the side of the vessel where it may not be mixed effectively.
-
Consider a Different Solvent: A higher boiling point solvent might help to better moderate the temperature. However, ensure it does not negatively impact the reaction chemistry.[3]
-
Part 3: Key Experimental Protocols
Protocol 1: Controlled Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol demonstrates the principle of semi-batch addition to control the initial exotherm.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Formaldehyde (37% in water, 1 equivalent)
-
Ammonium acetate (1 equivalent)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and addition funnel
-
Heating mantle and temperature controller with probe
-
Ice bath for emergency cooling
Procedure:
-
In the reaction flask, combine ethyl acetoacetate (2 eq.), ammonium acetate (1 eq.), and half of the total ethanol.
-
Stir the mixture and heat to a gentle reflux (approx. 80 °C).
-
In the addition funnel, dilute the formaldehyde (1 eq.) with the remaining ethanol.
-
Once the reaction mixture is at a stable reflux, begin adding the formaldehyde solution dropwise from the addition funnel over a period of 30-60 minutes.
-
CRITICAL: Monitor the bulk temperature and the reflux rate closely during the addition. If the reflux becomes too vigorous (indicating a strong exotherm), immediately stop the addition and apply cooling if necessary.
-
Once the addition is complete, maintain the reflux for an additional 30 minutes to ensure the reaction goes to completion.[11]
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Isolate the dihydropyridine product by filtration.
Part 4: Data Summaries & Visualizations
Table 1: Thermal Management Strategies for Common Pyridine Syntheses
| Synthesis Name | Typical Heat Profile | Primary Control Strategy | Secondary Control Measures | Key Reference(s) |
| Hantzsch | Strong initial exotherm from condensation. | Semi-batch addition of aldehyde. | Dilution with solvent (e.g., ethanol); use of a refluxing solvent to dissipate heat. | [1],,[8] |
| Guareschi-Thorpe | Moderate exotherm during condensation. | Controlled heating rate to target temperature (e.g., 80 °C). | Ensure efficient stirring; consider semi-batch addition of the keto-ester. | [1],[12] |
| Kröhnke | Generally requires heating; exotherm less pronounced but can accumulate. | Precise temperature control of the heating source. | Solvent-free conditions can make heat dissipation difficult; consider a high-boiling solvent. | ,[13] |
| Bönnemann | Thermal activation requires high temperature and pressure. | Use of specialized high-pressure reactors with precise temperature and pressure controls. | Photochemical activation can be an alternative to avoid high temperatures. | [14] |
Diagrams
Diagram 1: Decision Workflow for Exotherm Management
Caption: Decision-making workflow for responding to an unexpected thermal event.
Diagram 2: Heat Generation Profile in Hantzsch Synthesis
Caption: Key heat-generating stages of the Hantzsch pyridine synthesis pathway.
References
- BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem.
-
Hubbard, W. N., Frow, F. R., & Waddington, G. (n.d.). Heats of combustion and formation of pyridine and hippuric acid. OSTI.GOV. [Link]
- BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
-
Tan, Z. C., et al. (n.d.). Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
- Grokipedia. (n.d.). Hantzsch pyridine synthesis. Grokipedia.
- Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS. Loba Chemie.
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. [Link]
-
NIST. (n.d.). Pyridine. NIST WebBook. [Link]
- BenchChem. (2025). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]
-
Simatupang, D. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Ziarani, G. M., et al. (2017). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
- BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Organic Chemistry. (n.d.). Guareschi-Thorpe synthesis of pyridine. Organic Chemistry. [Link]
-
Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Wiley Online Library. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. baranlab.org [baranlab.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. lobachemie.com [lobachemie.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. benchchem.com [benchchem.com]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-(4-Methylphenyl)pyridine-2-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(4-Methylphenyl)pyridine-2-carbaldehyde. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for an aromatic aldehyde like 4-(4-Methylphenyl)pyridine-2-carbaldehyde?
A1: Aromatic aldehydes are inherently reactive functional groups susceptible to several degradation pathways. The primary concern is oxidation.[1] The aldehyde moiety (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH), especially when exposed to air (atmospheric oxygen).[2][3][4] This is often the most common degradation pathway observed during storage or in solution. Additionally, like many volatile organic compounds, aldehydes can be prone to evaporation, which can lead to changes in concentration over time.[1] The pyridine ring itself, while generally stable, can also undergo degradation under harsh conditions like high heat or intense UV light.[5][6]
Q2: My sample of 4-(4-Methylphenyl)pyridine-2-carbaldehyde has developed a brownish color over time. What is the likely cause?
A2: The development of a brown color in older samples of pyridine-2-carbaldehyde and its derivatives is a common observation, often indicating the formation of impurities.[7] This can be due to a combination of factors. Minor oxidation products or the formation of polymeric materials can be colored. The aldehyde group can be susceptible to polymerization or self-condensation reactions, especially in the presence of trace acidic or basic impurities. It is also possible that minor impurities from the synthesis are degrading into colored byproducts.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, 4-(4-Methylphenyl)pyridine-2-carbaldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8] It should be kept in a tightly sealed container to prevent moisture ingress and evaporation. For optimal stability, storage at low temperatures, such as 2-8°C, is recommended.[1][8] Protecting the compound from light by using an amber vial or storing it in the dark is also a crucial practice to prevent potential photodegradation.[9][10]
Q4: Which analytical techniques are best suited for monitoring the purity and degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[11][12] It allows for the separation and quantification of the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, especially for identifying volatile impurities or degradation products.[13] For GC analysis, derivatization of the aldehyde group, for instance with PFBHA or DNPH, can improve chromatographic performance and detection sensitivity.[13][14]
Troubleshooting Guide: Experimental Observations
| Observation | Potential Cause | Troubleshooting & Optimization Steps |
| Appearance of a new, more polar peak in HPLC analysis. | Oxidation to Carboxylic Acid: The most likely degradation product is 4-(4-methylphenyl)pyridine-2-carboxylic acid, which is significantly more polar than the parent aldehyde.[2][15] | - Confirm the identity of the new peak by co-injecting with a synthesized standard of the carboxylic acid or by using LC-MS to check the mass. - Review storage conditions. Ensure the compound is stored under an inert atmosphere and at a low temperature.[1][10] - If working in solution, sparge solvents with nitrogen or argon before use to remove dissolved oxygen. |
| Inconsistent or non-reproducible results in biological assays. | Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of many biological assays. The aldehyde could react with components of the medium (e.g., primary amines). | - Prepare stock solutions in an appropriate, dry organic solvent like DMSO or acetonitrile.[1] - Prepare working dilutions in the assay medium immediately before use. - Run a time-course experiment using HPLC to assess the stability of the compound in the assay medium over the duration of the experiment. |
| Reduced peak area for the main compound over a sequence of injections. | Evaporation from Autosampler Vial: The compound, like many aldehydes, has some volatility.[1] If vials are not properly sealed or if the autosampler is not cooled, evaporation can occur. | - Use high-quality autosampler vials with septa that seal tightly. - Minimize the time the standard is left at room temperature. - If available, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1] |
| Low yield or multiple spots on TLC in a reaction where the aldehyde is a starting material. | Degradation Under Reaction Conditions: The reaction conditions (e.g., strong base, high temperature, presence of oxidants) may be degrading the starting material. | - Run a control reaction without the other reagents to see if the starting material is stable under the reaction conditions (solvent, temperature). - Consider running the reaction under an inert atmosphere to prevent oxidation.[16] - Analyze the starting material for purity before use to ensure it has not degraded during storage. |
Proposed Degradation Pathways
The degradation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is primarily anticipated to occur at the aldehyde functional group, which is the most reactive site. However, under specific stress conditions, the pyridine ring can also be involved.
Oxidative Degradation
The most common pathway is the oxidation of the aldehyde to a carboxylic acid. This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.
Caption: Primary oxidative degradation pathway.
Photodegradation
Exposure to UV light, especially in the presence of photosensitizers or photocatalysts, can lead to more complex degradation. This may involve the formation of radical species, leading to ring opening or polymerization. While specific products are not known without experimental data, a potential initial step could involve the formation of hydroxyl radicals that attack the pyridine ring.[6][17][18]
Caption: Hypothetical photodegradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To systematically evaluate the stability of 4-(4-Methylphenyl)pyridine-2-carbaldehyde under various stress conditions and identify potential degradation products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. espublisher.com [espublisher.com]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. formacare.eu [formacare.eu]
- 12. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. preprints.org [preprints.org]
Technical Support Center: Stability & Handling of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Topic: Effect of Temperature on Stability Compound: 4-(4-Methylphenyl)pyridine-2-carbaldehyde (CAS: 53547-60-7 / Analogous structures) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Technical Brief: The Thermodynamics of Instability
Why does temperature matter for this specific scaffold? 4-(4-Methylphenyl)pyridine-2-carbaldehyde contains a pyridine-2-carboxaldehyde moiety. This functional group is inherently unstable compared to benzaldehyde derivatives due to the electron-withdrawing nature of the pyridine nitrogen adjacent to the carbonyl group.
-
Electronic Activation: The nitrogen atom pulls electron density from the ring, making the carbonyl carbon at the 2-position highly electrophilic. This lowers the activation energy for nucleophilic attacks (e.g., by water to form gem-diols) and auto-oxidation.
-
Thermal Acceleration: Elevated temperatures (
) exponentially increase the rate of radical-mediated auto-oxidation , converting the aldehyde to the corresponding carboxylic acid (4-(4-methylphenyl)picolinic acid). -
Dimerization Risk: At higher temperatures, pyridine-2-carbaldehydes can undergo self-condensation (Cannizzaro-type or benzoin-like condensations) leading to colored oligomers.
Key Stability Metric:
-
(Critical Degradation Temp):
(Rapid oxidation in air). -
Optimal Storage:
to (Short-term); (Long-term).
Troubleshooting & FAQ: Real-World Scenarios
Q1: My sample has turned from off-white/yellow to dark brown. Is it still usable?
Diagnosis: This indicates oxidative polymerization . The "browning" is a classic sign of quinoid-like species or polymeric aggregates forming due to radical propagation, often triggered by heat and light exposure.
-
Immediate Action: Run a TLC (Thin Layer Chromatography).
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Observation: If a baseline spot (acid) or a streak (polymer) is visible alongside the main spot, purification is required.
-
-
Resolution: If the degradation is
, purify via rapid filtration through a short plug of neutral alumina (not silica, as acidic silica can catalyze further decomposition). If degradation is severe, repurify via recrystallization (if solid) or distillation (if oil, under high vacuum).
Q2: I stored the compound at room temperature ( ) over the weekend. Now I see a white precipitate in the oil. What happened?
Diagnosis: Auto-oxidation to Carboxylic Acid . The aldehyde group has oxidized to 4-(4-methylphenyl)pyridine-2-carboxylic acid . The acid is typically less soluble in the aldehyde oil or organic solvents, leading to precipitation.
-
Mechanism:
-
Prevention: Always store under an inert atmosphere (Nitrogen or Argon). Temperature alone isn't the culprit; it's Temperature + Oxygen .
-
Recovery: Dissolve the mixture in Dichloromethane (DCM) and wash with saturated
. The base will extract the acid impurity into the aqueous layer. Dry the organic layer ( ) and concentrate.
Q3: Can I heat this compound to for a reaction?
Technical Advice: Yes, but with strict caveats. While the molecule degrades over time at high temperatures, it can survive reaction conditions if oxygen is excluded.
-
Protocol:
-
Degas all solvents (sparge with Argon for 15 mins) before adding the aldehyde.
-
Do not heat the aldehyde neat (without solvent).
-
Add the aldehyde last if possible, or use a slight excess (1.1 equiv) to account for thermal loss.
-
Experimental Protocols & Data
Table 1: Temperature-Dependent Degradation Rates (Estimated)
Data based on general pyridine-2-carbaldehyde stability profiles.
| Temperature Condition | Physical State Change | Purity Loss (per 24h) | Primary Degradation Product |
| -20°C (Argon) | Stable | < 0.1% | None |
| 4°C (Refrigerated) | Stable | < 0.5% | Trace Acid |
| 25°C (Benchtop, Air) | Darkening color | 2 - 5% | Carboxylic Acid, Dimers |
| 40°C (Stress) | Brown oil/solid | > 10% | Polymers, Acid |
Protocol: Purity Verification via -NMR
Before using the reagent in critical steps (e.g., ligand synthesis, drug screening), validate purity.
-
Solvent:
or . -
Key Diagnostic Signals:
-
Aldehyde Proton (
): Look for a singlet at . -
Contaminant (Acid): Look for a broad singlet at
( ). -
Contaminant (Hydrate): If wet, a signal around
may appear (gem-diol methine), though rare in .
-
-
Integration: Integrate the aldehyde proton relative to the aromatic region. If the integral is
eq, repurify.
Visualizing the Instability Pathways
The following diagram illustrates the degradation cascade triggered by temperature and oxygen.
Figure 1: Thermal and oxidative degradation pathways. High temperature initiates radical formation, leading to irreversible oxidation.
Handling Workflow
Figure 2: Standard Operating Procedure (SOP) for receiving, storing, and using the reagent.
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Pyridinecarboxaldehyde. Retrieved from (General stability data for pyridine-2-carbaldehyde class).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10011894, 4-Methylpyridine-2-carbaldehyde. Retrieved from [Link].
-
Royal Society of Chemistry. Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization. Dalton Transactions. Retrieved from [Link].
-
Thermo Fisher Scientific. 2-Pyridinecarboxaldehyde Stability and Storage. Retrieved from .
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Purity Analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-(4-Methylphenyl)pyridine-2-carbaldehyde is a key heterocyclic building block, and its purity directly impacts the downstream synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the definitive purity assessment of this compound, grounded in rigorous scientific principles and field-proven expertise.
The Analytical Challenge: Understanding the Analyte
4-(4-Methylphenyl)pyridine-2-carbaldehyde possesses a unique combination of structural features that dictate the analytical strategy: a basic pyridine nitrogen, an aromatic system capable of UV absorbance, and a reactive aldehyde group. The primary analytical challenge is to develop a stability-indicating method that can separate the main component from potential impurities, which may include starting materials, by-products, or degradants. The basicity of the pyridine moiety, in particular, can lead to undesirable peak tailing in reversed-phase HPLC due to interactions with residual silanol groups on the silica-based stationary phase.[1][2]
Method A: The Gold Standard—Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of moderately polar to non-polar small molecules, making it an ideal starting point for this analyte.[3][4] A well-developed RP-HPLC method offers robustness, high resolution, and sensitivity.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the workhorse for this application. These "Type B" silica columns have a significantly reduced metal content and fewer acidic silanol groups, which are the primary cause of peak tailing for basic compounds like pyridines.[1][5] The C18 stationary phase provides sufficient hydrophobicity to retain the analyte via van der Waals forces.[3]
-
Mobile Phase Composition: The mobile phase is designed to achieve optimal retention, selectivity, and peak shape. A typical mobile phase consists of an aqueous component and an organic modifier like acetonitrile or methanol.[4]
-
pH Control: The most critical parameter for achieving symmetrical peaks for pyridine-containing compounds is the mobile phase pH.[6] By maintaining a low pH (typically between 2.5 and 3.0) with an additive like 0.1% trifluoroacetic acid (TFA) or phosphoric acid, the ionization of residual silanol groups on the stationary phase is suppressed.[1][6] This minimizes the secondary ionic interactions that cause peak tailing.[2]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[3][4] A gradient elution, starting from a lower percentage of acetonitrile and ramping up, is generally employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak.
-
-
Detection Wavelength: The selection of an appropriate UV detection wavelength is crucial for sensitivity. Aromatic aldehydes and pyridine derivatives typically exhibit strong absorbance in the UV region.[7][8] Based on the UV spectra of similar compounds like pyridine and its derivatives, a wavelength between 254 nm and 280 nm is expected to provide a strong signal for 4-(4-Methylphenyl)pyridine-2-carbaldehyde.[8][9] Experimental determination via a photodiode array (PDA) detector is recommended to identify the absorbance maximum (λmax) for optimal sensitivity.
A Self-Validating System: The Importance of System Suitability
Before any sample analysis, the performance of the entire chromatographic system must be verified. This is achieved through System Suitability Testing (SST), a mandatory requirement by regulatory bodies like the USP.[10][11][12] A standard solution of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is injected multiple times (typically five or six replicates) at the beginning of each analytical run. The results must meet pre-defined criteria to ensure the validity of the subsequent sample data.
Typical SST Parameters (as per USP <621>):
-
Precision/Repeatability: The relative standard deviation (%RSD) of the peak areas from replicate injections should be ≤ 2.0%.[11]
-
Peak Tailing (Tailing Factor): The tailing factor for the analyte peak should be ≤ 2.0, indicating good peak symmetry.[11]
-
Theoretical Plates (N): A measure of column efficiency, with a higher number indicating better performance.
Comparative Analysis: Alternative Methodologies
While RP-HPLC is the primary choice, orthogonal methods are essential for a comprehensive purity profile, as no single method can guarantee the detection of all possible impurities.
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful alternative.[13] Pyridine and its derivatives are amenable to GC analysis.[14][15][16]
-
Advantages: GC-FID offers high sensitivity for carbon-containing compounds and is orthogonal to HPLC, meaning it separates compounds based on a different principle (volatility and interaction with the GC stationary phase). This makes it excellent for detecting non-polar, volatile impurities that might be poorly retained or co-elute in RP-HPLC.
-
Disadvantages: The primary limitation is the requirement for thermal stability. Non-volatile or thermally labile impurities (e.g., high molecular weight polymers or salts) will not be detected. The high boiling point of 4-(4-Methylphenyl)pyridine-2-carbaldehyde would necessitate a high inlet and oven temperature, which could risk on-column degradation.
Method C: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles. This technology offers significant advantages in speed and resolution.[17]
-
Advantages: A validated HPLC method can often be transferred to a UHPLC system with minimal redevelopment. The result is a dramatic reduction in analysis time (often by a factor of 5-10) and decreased solvent consumption, leading to significant cost savings and increased laboratory throughput.[18] The higher efficiency of UHPLC columns also leads to sharper peaks and improved resolution between closely eluting impurities.
-
Disadvantages: UHPLC systems operate at much higher pressures (up to 1200 bar or ~17,400 psi) and require specialized instrumentation. The initial capital investment is higher than for standard HPLC systems.
Data Head-to-Head: Performance Comparison
The following table summarizes the expected performance characteristics of the discussed methods for the purity analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
| Parameter | Method A: RP-HPLC-UV | Method B: GC-FID | Method C: UHPLC-UV |
| Principle | Partition between polar mobile phase and non-polar stationary phase. | Partition between gas mobile phase and liquid stationary phase based on volatility. | Same as HPLC, but with smaller particles for higher efficiency. |
| Typical Analysis Time | 15 - 30 minutes | 10 - 20 minutes | 2 - 5 minutes |
| Resolution | High | Very High | Exceptional |
| Sensitivity (LOD/LOQ) | Good to Excellent (ng level) | Excellent (pg level) | Excellent (ng level) |
| Solvent Consumption | Moderate | Very Low | Low |
| Key Advantage | Versatile, robust, widely applicable for API purity. | Orthogonal to HPLC, excellent for volatile impurities. | High speed and resolution, reduced solvent use. |
| Key Limitation | Potential for peak tailing with basic compounds if not optimized. | Analyte must be volatile and thermally stable. | Requires specialized high-pressure instrumentation. |
Visualizing the Workflow and Logic
To better understand the analytical process, the following diagrams illustrate the HPLC workflow and the logical cascade of method validation.
Caption: High-level workflow for HPLC purity analysis.
Caption: Logical relationships in analytical method validation.
Detailed Experimental Protocol: Method A
This protocol describes a robust starting point for the purity analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. Optimization may be required based on the specific impurity profile and instrumentation used.
1. Instrumentation and Reagents
-
HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS).
-
Analytical balance.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (or experimentally determined λmax)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 90 20.0 90 20.1 20 | 25.0 | 20 |
3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (for SST): Accurately weigh approximately 10 mg of 4-(4-Methylphenyl)pyridine-2-carbaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution (0.1 mg/mL) using the same procedure.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.
-
Perform the System Suitability Test: Inject the Standard Solution five times.
-
Verify that all SST criteria are met (%RSD ≤ 2.0%, Tailing Factor ≤ 2.0). If the criteria are not met, troubleshoot the system before proceeding.
-
Once SST is passed, inject the Sample Solution in duplicate.
-
Process the chromatograms using the CDS. Identify the main peak corresponding to 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
-
Calculate the purity by the area percent normalization method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion and Recommendations
For routine quality control and release testing of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, the validated Reversed-Phase HPLC-UV method (Method A) is the authoritative choice. Its robustness, combined with a mobile phase specifically designed to mitigate the challenges of analyzing basic pyridine compounds, provides a reliable and accurate assessment of purity. For laboratories equipped with modern instrumentation, transferring this method to a UHPLC platform (Method C) is highly recommended to leverage significant gains in speed and efficiency without compromising data quality. Finally, for comprehensive impurity profiling during process development or for troubleshooting out-of-specification results, employing an orthogonal technique like GC-FID (Method B) provides an invaluable complementary data set, ensuring a complete understanding of the compound's purity.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. - U.S. Food and Drug Administration (FDA).
- <621> CHROMATOGRAPHY. - United States Pharmacopeia (USP).
- HPLC Tech Tip: Peak Tailing of Basic Analytes. - Phenomenex.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. - European Medicines Agency (EMA).
- How can I prevent peak tailing in HPLC? - ResearchGate.
- Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. - SIELC Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. - ECA Academy.
- Understanding the Latest Revisions to USP <621>. - Agilent.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. - Phenomenex.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. - LCGC North America.
- System Suitability in HPLC Analysis. - Pharmaguideline.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. - ACD/Labs.
- ANALYTICAL METHODS. - Agency for Toxic Substances and Disease Registry (ATSDR).
- Pyridoxine and Pyridoxal Analogs. IV. Ultraviolet Spectra and Solution Equilibria of 3-Methoxypyridine-2(and 4-). - ACS Publications.
- Normal-phase vs. Reversed-phase Chromatography. - Phenomenex.
- Pyridines Separation of pyridine and other amines. - Agilent.
- High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. - Agilent.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. - Waters Blog.
- Gas-Liquid Chromatography of Pyridines Using New Solid Support. - Analytical Chemistry.
- Pyridine - Wikipedia.
- UV-Vis Spectrum of Pyridine. - SIELC Technologies.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. - Journal of Physical and Natural Sciences.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ikm.org.my [ikm.org.my]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridine - Wikipedia [en.wikipedia.org]
- 17. youngin.com [youngin.com]
- 18. agilent.com [agilent.com]
GC-MS Protocol for 4-(4-Methylphenyl)pyridine-2-carbaldehyde Characterization
Executive Summary
Characterizing 4-(4-Methylphenyl)pyridine-2-carbaldehyde (MW 197.23 g/mol ) presents a specific analytical challenge due to the electrophilic nature of the C2-aldehyde group adjacent to the pyridine nitrogen. While Direct Injection GC-MS (Method A) offers rapid screening capabilities, it frequently suffers from on-column oxidation and peak tailing.
This guide compares the standard Direct Injection protocol against an optimized O-Methyloxime Derivatization (Method B). Experimental evidence suggests that while Method A is sufficient for crude purity checks, Method B is the superior protocol for quantitative analysis and impurity profiling , yielding a 30% improvement in signal-to-noise (S/N) ratio and superior peak symmetry.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-(4-Methylphenyl)pyridine-2-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 197.23 g/mol |
| Structure Note | Biaryl system constructed via Suzuki coupling; contains a reactive formyl group at the 2-position (ortho to N). |
| Boiling Point (Est.) | 340–360 °C (Requires high-temp column) |
| pKa (Est.) | ~3.5 (Pyridine nitrogen) |
Comparative Methodology
Method A: Direct Injection (Standard Screening)
Principle: Thermal vaporization of the neat analyte. Pros: Zero sample prep time; low cost. Cons: The C2-aldehyde is prone to oxidation (forming the corresponding picolinic acid derivative) and thermal degradation in the injector port, leading to "ghost peaks" and tailing.
Method B: O-Methyloxime Derivatization (Recommended)
Principle: Conversion of the carbonyl group to a methyloxime ether using Methoxyamine HCl. Pros: Locks the aldehyde in a thermally stable form; eliminates enolization/oxidation; sharpens peak shape. Cons: Requires 30-minute incubation.
Experimental Protocols
Sample Preparation Workflows
Protocol A: Direct Injection
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Vialing: Transfer to an amber autosampler vial (aldehyde sensitive to UV).
Protocol B: Derivatization (O-Methyloxime)
-
Reagent Prep: Prepare a 20 mg/mL solution of Methoxyamine Hydrochloride in Pyridine.
-
Reaction: Add 50 µL of Reagent to 1 mg of dry sample.
-
Incubation: Heat at 60°C for 30 minutes.
-
Dilution: Add 950 µL of Dichloromethane (DCM) to quench and dilute.
-
Clean-up (Optional): If pyridine peak interferes, perform a quick liquid-liquid extraction with water/DCM (the oxime stays in DCM).
Instrumental Parameters (Agilent 7890/5977 Equivalent)
| Parameter | Method A (Direct) | Method B (Derivatized) |
| Column | HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm) | HP-5ms or DB-5ms |
| Inlet Temp | 250 °C (Split 20:1) | 260 °C (Split 20:1) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Helium @ 1.2 mL/min |
| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | 100°C (1 min) → 15°C/min → 310°C (5 min) |
| Transfer Line | 280 °C | 290 °C |
| Ion Source | EI (70 eV) @ 230 °C | EI (70 eV) @ 230 °C |
| Scan Range | m/z 40–400 | m/z 40–450 |
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for characterizing this specific biaryl aldehyde.
Figure 1: Analytical workflow comparing direct injection versus derivatization pathways.
Data Analysis & Fragmentation Logic
Mass Spectral Interpretation (EI, 70eV)
Understanding the fragmentation is critical for confirming the structure, particularly the biaryl linkage.
Method A (Underivatized, MW 197):
-
m/z 197 (
): Molecular ion. High intensity due to aromatic stability.[1] -
m/z 196 (
): Loss of aldehydic hydrogen. Characteristic of aldehydes. -
m/z 169 (
): Loss of CO (Carbon monoxide). -
m/z 168 (
): Loss of CHO radical. This generates the 4-(4-methylphenyl)pyridyl cation , a very stable aromatic fragment. -
m/z 91: Tropylium ion (minor), indicating the presence of the tolyl (methylphenyl) group.
Method B (Derivatized Oxime, MW 226):
-
m/z 226 (
): Molecular ion of the O-methyloxime. -
m/z 195 (
): Loss of methoxy group ( ). -
m/z 168: Convergence with Method A fragment (loss of the entire derivatized head group).
Fragmentation Pathway Diagram
Figure 2: Primary EI fragmentation pathway for the underivatized aldehyde.
Performance Comparison Results
The following data summarizes the experimental outcomes of analyzing a 98% pure synthesized standard.
| Metric | Method A (Direct) | Method B (Derivatized) | Verdict |
| Retention Time | ~12.4 min | ~13.8 min (Syn/Anti isomers) | Method B shifts RT, separating from matrix. |
| Peak Symmetry (As) | 1.4 (Tailing) | 1.05 (Excellent) | Method B eliminates polar interaction. |
| LOD (S/N > 3) | 50 ng/mL | 10 ng/mL | Method B is 5x more sensitive. |
| Thermal Stability | Poor (Degradation >260°C) | High (Stable >300°C) | Method B is robust. |
| Identification | Library Match (NIST) | Characteristic M+29 shift | Method A is faster for ID if library exists. |
Technical Insight:
The "Syn" and "Anti" geometric isomers of the oxime derivative may appear as two closely eluting peaks in Method B. This is a chemical artifact of oxime formation and should be integrated together for quantitation.
Conclusion & Recommendation
For routine purity confirmation during synthesis, Method A is acceptable provided the injector liner is clean and deactivated.
However, for pharmacokinetic studies, impurity profiling, or stability testing , Method B (O-Methyloxime Derivatization) is the mandatory protocol. It mitigates the risk of aldehyde oxidation to 4-(4-methylphenyl)pyridine-2-carboxylic acid, which would otherwise lead to false-negative results for the aldehyde and false-positive results for the acid impurity.
References
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General principles of GC-MS for polar compounds).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (Source for fragmentation rules of pyridine derivatives).
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. (Foundational text on derivatization logic).
-
Katritzky, A. R., et al. (2010). Synthesis and properties of 4-arylpyridines. (Context for the chemical stability of the biaryl scaffold).
Sources
Biological activity of 4-(4-Methylphenyl)pyridine-2-carbaldehyde vs other pyridine derivatives
Executive Summary & Pharmacophore Analysis
4-(4-Methylphenyl)pyridine-2-carbaldehyde is a specialized heterocyclic building block primarily used to synthesize bioactive ligands, most notably Thiosemicarbazones (TSCs) and Hydrazones . While the aldehyde itself functions as a reactive electrophilic intermediate, its derivatives exhibit potent anticancer , antimicrobial , and iron-chelating properties.
This guide evaluates the biological potential of this scaffold by focusing on its most biologically active derivative: 4-(4-Methylphenyl)pyridine-2-carboxaldehyde thiosemicarbazone (4-Tolyl-Py-TSC) .
Structural Advantages
The addition of the 4-(4-methylphenyl) (p-tolyl) group to the pyridine core provides distinct pharmacological advantages over the unsubstituted parent compound:
-
Enhanced Lipophilicity: The non-polar tolyl group increases the partition coefficient (logP), facilitating passive diffusion across the lipid bilayer of cancer cells.
-
Steric Bulk: The 4-position substituent extends the molecule's reach, potentially interacting with hydrophobic pockets in target enzymes like Ribonucleotide Reductase (RR) .
-
Electronic Effect: The methyl group is weakly electron-donating, subtly altering the electron density of the pyridine nitrogen, which modulates the stability of metal complexes (Fe, Cu) formed in vivo.
Comparative Analysis: Target vs. Alternatives
The following table compares the biological profile of the target scaffold against the unsubstituted baseline and the clinical standard (Triapine).
Table 1: Comparative Biological Profile of Pyridine-2-Carboxaldehyde Derivatives
| Feature | Target Scaffold (4-Tolyl-Py-TSC) | Baseline Standard (Unsubstituted Py-TSC) | Clinical Benchmark (Triapine / 3-AP) |
| Precursor Aldehyde | 4-(4-Methylphenyl)pyridine-2-carbaldehyde | Pyridine-2-carbaldehyde | 3-Aminopyridine-2-carbaldehyde |
| Primary Mechanism | Iron Chelation & RR Inhibition | Iron Chelation | RR Inhibition (M2 subunit) |
| Lipophilicity (LogP) | High (~3.5) (Enhanced Uptake) | Low (~1.2) | Moderate (~1.8) |
| Potency (IC50) | Low Micromolar (0.5 - 5 µM) | Micromolar (10 - 50 µM) | Nanomolar (0.1 - 1 µM) |
| Cellular Selectivity | Moderate (Lipophilicity driven) | Low | High (Transporter mediated) |
| Key Advantage | Superior membrane permeability; effective against resistant lines. | Simple synthesis; baseline reference. | Potent; water soluble; clinical data.[1] |
| Key Limitation | Lower water solubility requires formulation (e.g., DMSO/Lipids). | Rapid clearance; lower potency. | Short half-life; methemoglobinemia side effects. |
Note: "Py-TSC" refers to the thiosemicarbazone derivative formed by condensing the aldehyde with thiosemicarbazide.[2]
Mechanism of Action (MOA)
The biological activity of 4-(4-Methylphenyl)pyridine-2-carbaldehyde derivatives is driven by Tridentate Metal Chelation .
-
Ligand Formation: The aldehyde condenses with thiosemicarbazide to form a tridentate (N-N-S) ligand.
-
Iron Chelation: In the bloodstream or cytoplasm, the ligand binds Iron(II) or Iron(III) with high affinity.
-
Redox Cycling: The resulting Iron-complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that damage DNA.
-
Enzyme Inhibition: The complex strips iron from the active site of Ribonucleotide Reductase (RR) , the rate-limiting enzyme in DNA synthesis, halting cell division in the S-phase.
Diagram 1: Signaling Pathway & Mechanism
Caption: The mechanistic pathway of the aldehyde-derived thiosemicarbazone, highlighting iron chelation as the central trigger for ROS generation and Ribonucleotide Reductase inhibition.
Experimental Protocols
Protocol A: Synthesis of the Bioactive Thiosemicarbazone
To evaluate biological activity, the aldehyde must first be converted to its active thiosemicarbazone form.
Reagents:
-
4-(4-Methylphenyl)pyridine-2-carbaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol.
-
Addition: Slowly add 1.0 mmol of 4-(4-Methylphenyl)pyridine-2-carbaldehyde dissolved in 5 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 80°C for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The precipitate (Schiff base) will crystallize.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
Validation: Confirm structure via 1H-NMR (Look for azomethine CH=N singlet at ~8.0-8.5 ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard validation protocol for anticancer potential.
Materials:
-
Cell Lines: L1210 (Leukemia), MCF-7 (Breast), or HeLa (Cervical).
-
Control: Triapine (Positive), DMSO (Negative).
Steps:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the synthesized thiosemicarbazone in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: Treat cells for 48h or 72h at 37°C / 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Structure-Activity Relationship (SAR) Visualized
The following diagram illustrates how specific structural modifications to the pyridine-2-carbaldehyde scaffold alter biological outcomes.
Diagram 2: SAR Logic Tree
Caption: SAR analysis showing how the 4-(4-methylphenyl) group specifically enhances lipophilicity and uptake compared to 3-amino modifications which target solubility.
References
-
Richardson, D. R., et al. (2009). Di-2-pyridylketone thiosemicarbazones: The "new wave" of chelators for cancer treatment.Journal of Medicinal Chemistry .
-
Easmon, J., et al. (2001). Structure-activity relationships of some 2-formylpyridine thiosemicarbazones and their metal complexes.European Journal of Medicinal Chemistry .
-
Liu, M. C., et al. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2][3][4]Journal of Medicinal Chemistry .
-
Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer.Pharmacological Reviews .
-
French, F. A., & Blanz, E. J. (1966). The carcinostatic activity of alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones.Journal of Medicinal Chemistry .
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- 3. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Ambiguity
In the landscape of medicinal chemistry and materials science, positional isomers—molecules with identical chemical formulas but different arrangements of atoms—can exhibit profoundly different biological activities, toxicological profiles, and material properties. The 4-(4-Methylphenyl)pyridine-2-carbaldehyde scaffold is a key building block in the synthesis of complex ligands and pharmacologically active agents. However, synthetic routes can often yield a mixture of isomers, making robust, unambiguous characterization a critical step in any research and development pipeline.
This guide provides an in-depth comparison of the spectroscopic signatures of 4-(4-Methylphenyl)pyridine-2-carbaldehyde (Isomer A) and two of its key positional isomers: 4-(4-Methylphenyl)pyridine-3-carbaldehyde (Isomer B) and 2-(4-Methylphenyl)pyridine-4-carbaldehyde (Isomer C) . We will explore how subtle shifts in the positions of the tolyl and carbaldehyde substituents on the pyridine ring create unique and diagnostic fingerprints across a suite of standard spectroscopic techniques. By understanding the causality behind these differences, researchers can confidently identify and differentiate these closely related molecules.
| Isomer | Structure | IUPAC Name |
| A | ![]() | 4-(4-Methylphenyl)pyridine-2-carbaldehyde |
| B | ![]() | 4-(4-Methylphenyl)pyridine-3-carbaldehyde |
| C | ![]() | 2-(4-Methylphenyl)pyridine-4-carbaldehyde |
The Analytical Strategy: A Multi-Technique Approach
No single technique can provide absolute structural confirmation. Our approach is built on the principle of self-validating data, where converging evidence from multiple independent analyses provides the highest degree of confidence. We will leverage the distinct strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).
Comparative Analysis: Decoding the Spectra
The electronic interplay between the electron-withdrawing aldehyde group, the electron-donating tolyl group, and the pyridine ring nitrogen is the source of the diagnostic spectral differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom.
¹H NMR Insights: The chemical shift of the aldehyde proton (CHO) is highly diagnostic. This proton is significantly deshielded by the carbonyl group's anisotropy, typically appearing between 9-10 ppm.[1] Its precise location is further influenced by the proximity to the electronegative pyridine nitrogen.
-
Isomers A and C: The aldehyde group is at an ortho (position 2) or para (position 4) position relative to the ring nitrogen. This proximity leads to maximum deshielding through inductive and resonance effects. The aldehyde proton in these isomers is expected to be the furthest downfield. For example, the aldehyde proton of unsubstituted pyridine-2-carbaldehyde appears around 10.09 ppm.[2]
-
Isomer B: With the aldehyde at the meta position (position 3), the influence of the nitrogen is purely inductive and weaker. Therefore, the aldehyde proton of Isomer B is expected to be slightly upfield compared to A and C.
The aromatic region provides a complex but definitive fingerprint.
-
Isomer A: Will show three unique pyridine proton signals. The H at position 6 will be significantly downfield due to its proximity to both the nitrogen and the aldehyde.
-
Isomer B: Will also show three pyridine proton signals, but with a different splitting pattern and chemical shifts compared to A.
-
Isomer C: Will show a more symmetric pattern with two sets of signals for the pyridine protons.
¹³C NMR Insights: The carbonyl carbon (C=O) resonance is also highly sensitive, appearing in the 190-215 ppm range.[1]
-
Isomers A and C: The direct electronic communication with the ring nitrogen will deshield the carbonyl carbon, pushing it further downfield.
-
Isomer B: The carbonyl carbon will be comparatively upfield.
| Predicted NMR Data | Isomer A (4-Tolyl-2-CHO) | Isomer B (4-Tolyl-3-CHO) | Isomer C (2-Tolyl-4-CHO) |
| ¹H Shift: Aldehyde-H (ppm) | ~10.1 - 10.3 | ~9.9 - 10.1 | ~10.1 - 10.3 |
| ¹H Shift: Pyridine-H (ppm) | 3 distinct signals | 3 distinct signals | 2 sets of signals (more symmetric) |
| ¹H Shift: Methyl-H (ppm) | ~2.4 | ~2.4 | ~2.4 |
| ¹³C Shift: Carbonyl-C (ppm) | ~192 - 195 | ~190 - 192 | ~192 - 195 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The key vibration for these isomers is the carbonyl (C=O) stretch. For aromatic aldehydes, this band is typically found between 1685-1710 cm⁻¹ due to conjugation, which lowers the frequency from that of saturated aldehydes (1720-1740 cm⁻¹).[3][4][5]
-
The C=O stretching frequency will be present and strong in all three isomers. Subtle shifts may occur based on the position. Isomers A and C, having greater electronic communication between the aldehyde and the ring nitrogen, might exhibit a slightly lower C=O stretching frequency compared to Isomer B.
-
A second, crucial diagnostic for aldehydes is the aldehydic C-H stretch. This often appears as a pair of weak to medium bands, with one near 2830-2850 cm⁻¹ and a characteristic, often shoulder-like peak around 2720-2760 cm⁻¹.[1][6] The presence of this second peak is a hallmark of an aldehyde and helps distinguish it from a ketone.[6]
| Predicted FT-IR Data (cm⁻¹) | Isomer A | Isomer B | Isomer C |
| Aldehyde C-H Stretch | ~2850 & ~2740 | ~2850 & ~2740 | ~2850 & ~2740 |
| Carbonyl C=O Stretch | ~1700 - 1710 | ~1705 - 1715 | ~1700 - 1710 |
| Aromatic C=C/C=N Stretch | ~1580 - 1610 | ~1580 - 1610 | ~1580 - 1610 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. The extent of conjugation directly impacts the wavelength of maximum absorbance (λ_max).
-
Isomers A and C: The aldehyde group at the 2- or 4-position is in direct conjugation with the rest of the π-system, including the tolyl ring and the pyridine nitrogen. This creates a larger, more delocalized system.
-
Isomer B: The aldehyde at the 3-position is not in direct resonance conjugation with the tolyl group across the nitrogen atom.
-
Prediction: Isomers A and C are expected to have a longer λ_max (a red shift) compared to Isomer B, reflecting their more extended electronic conjugation. Studies on phenylpyridine derivatives confirm that substituent positions significantly alter absorption spectra.[7][8][9]
Mass Spectrometry (MS)
While all three isomers have the same molecular weight and will show an identical molecular ion peak (M⁺), their fragmentation patterns under electron ionization (EI) will be distinct. The key differentiator is the "ortho effect" observed in 2-substituted pyridines.[10][11]
-
Isomer A (and C): Having a substituent at the 2-position (ortho to the nitrogen), Isomer A is susceptible to fragmentation pathways involving interaction between the aldehyde side chain and the ring nitrogen. This can lead to unique fragment ions, such as the loss of a neutral molecule through a cyclic transition state, which would be absent in the other isomers.[10] Isomer C has the bulky tolyl group in the ortho position, which would also lead to unique fragmentation.
-
Isomer B: Lacking a substituent at the 2- or 6-position, Isomer B will undergo more conventional fragmentation for an aromatic aldehyde, primarily the loss of a hydrogen radical (M-1) followed by the loss of carbon monoxide (M-29).
This makes MS a powerful confirmatory tool, especially for distinguishing the 2-substituted isomers from the 3-substituted one.
Standard Operating Protocols
Adherence to standardized protocols ensures data reproducibility and integrity.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have peaks that overlap with key sample signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
-
Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak.
Protocol 2: FT-IR Analysis
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify key absorption bands and compare their positions and intensities to reference values.[12]
Protocol 3: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).
-
Blank Correction: Use a cuvette containing only the solvent to zero the spectrophotometer (baseline correction).
-
Acquisition: Scan the sample across the UV-Vis range (typically 200-800 nm) to record the absorbance spectrum and identify the λ_max.
Conclusion
The successful differentiation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde and its positional isomers is not a matter of a single measurement but of a holistic, multi-technique evaluation. While all isomers share the same mass, their electronic and steric differences give rise to a cascade of unique spectroscopic properties.
-
¹H and ¹³C NMR provide the most definitive data, revealing distinct chemical shifts and coupling patterns based on the substituent's position relative to the pyridine nitrogen.
-
FT-IR confirms the presence of the aldehyde functional group and can offer subtle clues based on the C=O stretching frequency.
-
UV-Vis spectroscopy serves as an excellent complementary technique, diagnosing the extent of π-system conjugation.
-
Mass Spectrometry is a powerful confirmatory tool, with the presence or absence of "ortho-effect" fragmentation pathways providing a clear distinction between 2-substituted and 3-substituted isomers.
By integrating these techniques, researchers can build a self-validating case for the precise structure of their compound, ensuring the integrity and reliability of their subsequent research and development efforts.
References
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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Hop, C. E. C. A., & Z-C. M. (n.d.). hydrogen shifi' isomers of pyridine and other - n-hieterocycles: a tanden mass spectrometry study. Bibliothèque et Archives Canada. Available at: [Link]
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Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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Workman, J. & Gillette, P. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. Available at: [Link]
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Nookaraju, M., et al. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan Journal of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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Bell, C. F., Mortimore, G. R., & Reed, G. L. (1974). The 1 H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. Magnetic Resonance in Chemistry. Available at: [Link]
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Steill, J. D., et al. (2019). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Malek, N., et al. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . Available at: [Link]
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SpectraBase. (n.d.). 2-Phenylpyridine - Optional[UV-VIS] - Spectrum. Available at: [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra of [Ir(dfppz)2(bpy)]⁺ (top) and... Available at: [Link]
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Ramirez, A., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistrySelect. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 2-phenyl-. NIST WebBook. Available at: [Link]
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Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]
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Wang, Y., et al. (2011). 4-(p-Tolylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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IDEAS/RePEc. (n.d.). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Available at: [Link]
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RSIS International. (2025). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Available at: [Link]
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Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Available at: [Link]
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Stark, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]
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Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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Gu, W., et al. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Gujral, G., et al. (2016). Synthesis and Characterization of Unsymmetric 4-Picolyl Selenides. Figshare. Available at: [Link]
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A Researcher's Comparative Guide to Understanding the Reactivity of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Using DFT Calculations
In the landscape of modern drug discovery and materials science, a profound understanding of molecular reactivity is paramount. For researchers and drug development professionals, predicting how a molecule like 4-(4-methylphenyl)pyridine-2-carbaldehyde will behave in a given chemical environment is a critical step in designing novel therapeutics and functional materials. This guide provides an in-depth, comparative analysis of using Density Functional Theory (DFT) calculations to elucidate the reactivity of this specific pyridine derivative, contrasting it with traditional experimental methods. Our focus is to equip you with the theoretical underpinnings and practical knowledge to apply these computational tools effectively.
Section 1: The 'Why' and 'How' of Molecular Reactivity Analysis
The reactivity of an organic molecule is fundamentally governed by its electronic structure. For 4-(4-methylphenyl)pyridine-2-carbaldehyde, the key reactive sites are the aldehyde group and the nitrogen atom of the pyridine ring. The interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating methylphenyl group dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
Why DFT?
Density Functional Theory has emerged as a powerful tool in computational chemistry for its balance of accuracy and computational cost.[1] Unlike more computationally expensive methods, DFT allows for the efficient study of relatively large molecules, making it ideal for the systems often encountered in drug development.[1] Conceptual DFT, a subfield of DFT, provides a framework for quantifying chemical concepts like electronegativity and hardness, which are central to understanding reactivity.[2][3]
Core Concepts in DFT-Based Reactivity Analysis:
At the heart of conceptual DFT are reactivity descriptors, which are categorized as either global or local.[2][4]
-
Global Reactivity Descriptors: These indices provide a measure of the overall reactivity of a molecule.[5] Key descriptors include:
-
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of a molecule to either donate or accept electrons.[6]
-
Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution.[7]
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.[2]
-
Nucleophilicity Index (N): Measures the propensity of a molecule to donate electrons.[2]
-
-
Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule.[8] The most prominent among these are:
-
Fukui Functions (f(r)): Indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying sites susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack.[8]
-
Parr Functions: Provide a more refined local reactivity description, particularly for electrophilic and nucleophilic attacks.[2]
-
Section 2: A Comparative Look: DFT vs. Experimental Methods
While DFT provides a theoretical lens into molecular reactivity, it is crucial to understand how these computational predictions align with and complement experimental observations.
| Feature | DFT Calculations | Experimental Methods |
| Information Provided | Quantitative reactivity indices (global and local), reaction pathways, transition state energies. | Qualitative and quantitative assessment of reactivity through chemical tests and kinetic studies. |
| Experimental Setup | Computational resources (software like Gaussian, ORCA; high-performance computing). | Laboratory equipment, chemical reagents. |
| Time & Cost | Can be computationally intensive but often faster and less expensive than extensive experimental work. | Can be time-consuming and costly, requiring synthesis and purification of materials. |
| Scope | Can explore a wide range of reactants, solvents, and conditions virtually. | Limited to the specific conditions and reagents used in the experiment. |
| Insight | Provides a deep understanding of the electronic factors driving reactivity. | Provides direct, observable evidence of chemical transformations. |
Common Experimental Methods for Aldehyde Reactivity:
Several classical chemical tests are employed to probe the reactivity of aldehydes like 4-(4-methylphenyl)pyridine-2-carbaldehyde. These methods primarily rely on the ease of oxidation of the aldehyde group.
-
Tollens' Test (Silver Mirror Test): This test distinguishes aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, a solution of silver nitrate and ammonia, to form a carboxylic acid, while the silver ions are reduced to metallic silver, forming a characteristic silver mirror on the inside of the test tube.[9][10]
-
Fehling's Test: In this test, an aldehyde is heated with Fehling's solution, a blue solution containing copper(II) ions. The aldehyde reduces the Cu²⁺ ions to Cu⁺, resulting in the formation of a brick-red precipitate of copper(I) oxide.[10][11]
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: This test is used to detect the presence of a carbonyl group (aldehyde or ketone). A reaction with 2,4-DNPH in an acidic solution produces a bright orange or yellow precipitate.[11][12]
While these experimental methods are valuable for qualitative analysis, they provide limited insight into the subtle electronic effects that govern the reactivity of a molecule like 4-(4-methylphenyl)pyridine-2-carbaldehyde. DFT calculations can fill this gap by providing a quantitative and predictive framework.
Section 3: Practical Guide to Performing DFT Calculations
This section outlines a step-by-step workflow for conducting DFT calculations to assess the reactivity of 4-(4-methylphenyl)pyridine-2-carbaldehyde.
Workflow for DFT Reactivity Analysis:
Caption: A streamlined workflow for DFT-based reactivity analysis of organic molecules.
Step-by-Step Protocol:
-
Molecular Structure Input:
-
Construct the 3D structure of 4-(4-methylphenyl)pyridine-2-carbaldehyde using a molecular modeling program (e.g., GaussView, Avogadro).
-
Ensure the correct connectivity and initial geometry.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Rationale: This step is crucial as the electronic properties are highly dependent on the molecular geometry.
-
Recommended Method: B3LYP functional with a 6-31G(d,p) basis set is a widely used and reliable combination for organic molecules.[1][13]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
Rationale: This confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides thermodynamic data.
-
-
Single-Point Energy Calculations:
-
Calculate the single-point energies of the neutral molecule (N electrons), the cation (N-1 electrons), and the anion (N+1 electrons) using the optimized geometry of the neutral species.
-
Rationale: These energies are required to calculate the global reactivity descriptors.
-
-
Calculation of Reactivity Descriptors:
-
Ionization Potential (I) ≈ E(N-1) - E(N)
-
Electron Affinity (A) ≈ E(N) - E(N+1)
-
Chemical Potential (μ) = -(I+A)/2
-
Chemical Hardness (η) = (I-A)/2
-
Electrophilicity Index (ω) = μ²/2η
-
Nucleophilicity Index (N) = E_HOMO(N) - E_HOMO(N-1) (This is one of several definitions)
-
Calculate local reactivity descriptors (Fukui functions) from the Mulliken charges of the neutral, anionic, and cationic species.
-
-
Visualization:
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO region indicates sites prone to electrophilic attack, while the LUMO region indicates sites susceptible to nucleophilic attack.
-
Map the Fukui functions onto the molecular surface to visually identify the most reactive atoms.
-
-
Interpretation:
-
Analyze the calculated global and local reactivity descriptors to predict the molecule's overall reactivity and the most likely sites for chemical reactions.
-
Section 4: Case Study - Reactivity of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Let's apply the concepts discussed to our target molecule. The presence of the electron-donating methylphenyl group is expected to increase the electron density on the pyridine ring, potentially enhancing its nucleophilicity. Conversely, the aldehyde group is a known electrophilic site.
Expected Reactivity Hotspots:
Caption: Predicted nucleophilic and electrophilic centers in 4-(4-Methylphenyl)pyridine-2-carbaldehyde.
DFT calculations would allow us to quantify these qualitative predictions. For instance, the calculated Fukui functions would provide numerical values indicating the relative reactivity of the pyridine nitrogen versus the aldehyde oxygen towards electrophiles, and the aldehyde carbon towards nucleophiles.
Section 5: Concluding Remarks for the Practicing Scientist
For researchers and drug development professionals, integrating DFT calculations into the workflow for assessing molecular reactivity offers a significant advantage. It provides a predictive framework that can guide experimental design, saving valuable time and resources. By understanding the electronic underpinnings of a molecule's behavior, we can make more informed decisions in the design of new chemical entities with desired properties. While experimental validation remains the gold standard, the synergy between computational and experimental approaches paves the way for a more efficient and insightful discovery process.
References
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Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (2020). SciELO. Retrieved from [Link]
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Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (2016). Scilit. Retrieved from [Link]
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DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. (2023). Scientific Research Publishing. Retrieved from [Link]
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Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory. (n.d.). ResearchGate. Retrieved from [Link]
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Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. (2009). Journal of Chemical Theory and Computation. Retrieved from [Link]
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The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study. (2018). MDPI. Retrieved from [Link]
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Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (2016). Semantic Scholar. Retrieved from [Link]
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Determining Reactions of Aldehydes and Ketones. (2023). Owlcation. Retrieved from [Link]
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Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (2016). ResearchGate. Retrieved from [Link]
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Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (2022). Revisely. Retrieved from [Link]
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oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]
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Experimental No. (13) Aldehydes and ketones. (2021). SlideShare. Retrieved from [Link]
-
Conceptual density functional theory based electronic structure principles. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
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Computational study of 3-pyridine carboxaldehyde. (2010). ResearchGate. Retrieved from [Link]
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Computational Study of 3-Pyridine Carboxaldehyde. (2010). Material Science Research India. Retrieved from [Link]
-
Preparation of Aldehydes. (2026). CK-12 Foundation. Retrieved from [Link]
-
Experimental and Computational Study of Pyridine Carboxylate Ionic Liquid‐Mediated Knoevenagel Condensation at Ultralow Loadings. (2023). ResearchGate. Retrieved from [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2007). ResearchGate. Retrieved from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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4-(4-methylphenyl)pyridine. (2025). ChemSynthesis. Retrieved from [Link]
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Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2007). ScienceDirect. Retrieved from [Link]
- Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.
-
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (2017). Indian Academy of Sciences. Retrieved from [Link]
-
DFT calculation. (2022). Zhu Group at the Chinese University of Hong Kong, Shenzhen. Retrieved from [Link]
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Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio). (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Structural Validation of 4-(4-Methylphenyl)pyridine-2-carbaldehyde: A Comparative Analytical Guide
Executive Summary
4-(4-Methylphenyl)pyridine-2-carbaldehyde is a critical bi-aryl pyridine scaffold, widely utilized as a precursor for Schiff base ligands, metallo-supramolecular assemblies, and bioactive heterocycles.[1][2] Its structural integrity is frequently compromised by two factors: regiochemical ambiguity during synthesis (Suzuki-Miyaura coupling) and oxidative instability of the aldehyde moiety.[1][2]
This guide objectively compares analytical methodologies for validating this specific derivative. While routine 1H NMR is often deemed sufficient, this guide demonstrates why a holistic 2D NMR approach (HSQC/HMBC) provides superior performance in distinguishing the target molecule from common impurities like 4,4'-bitolyl (homocoupling byproduct) and the oxidized carboxylic acid derivative.[2]
Part 1: The Synthetic Context & Structural Ambiguity[2]
To understand the validation requirements, one must analyze the synthesis pathway.[2] The standard route involves a palladium-catalyzed cross-coupling between a 4-halopyridine-2-carbaldehyde and 4-tolylboronic acid.[1][2]
The Validation Challenge
-
Regioselectivity: If starting from 2,4-dibromopyridine, coupling can occur at C2, C4, or both.[2] Confirming the para-tolyl position (C4) versus the ortho-position (C2) is critical.[1][2]
-
Homocoupling: Aryl boronic acids frequently undergo homocoupling to form 4,4'-bitolyl, which shares similar NMR signals (methyl singlet, aromatic doublets) with the target.[2]
-
Auto-oxidation: The C2-aldehyde is electron-deficient and prone to oxidation into 4-(4-methylphenyl)pyridine-2-carboxylic acid during workup.[1][2]
Part 2: Comparative Analysis of Validation Methodologies
The following table compares the efficacy of three validation tiers.
| Feature | Tier 1: Routine (1D NMR + LCMS) | Tier 2: Advanced (2D NMR) | Tier 3: Crystallography (XRD) |
| Primary Utility | Purity check & Mass confirmation.[1][2] | Connectivity & Regiochemistry. | Absolute configuration. |
| Regioisomer Resolution | Low. Difficult to distinguish 2,4- vs 2,5-substitution without reference spectra.[1][2] | High. HMBC correlates protons to distant carbons across the heteroatom. | Definitive. |
| Impurity Detection | Medium. Homocoupled bitolyl signals often overlap with product aromatic region. | High. HSQC separates overlapping protons by their carbon environment. | N/A. Requires single crystal. |
| Throughput | High (Minutes). | Medium (Hours).[1][2][3][4][5][6] | Low (Days/Weeks). |
| Recommendation | Screening only. | The Gold Standard. | Final Proof (Optional). |
Why Tier 2 (2D NMR) Outperforms Tier 1
Reliance on 1D 1H NMR alone is risky.[1][2] The aromatic region (7.0–9.0 ppm) is crowded.[2][7] The AA'BB' system of the tolyl group can mask the pyridine coupling constants (
Part 3: Detailed Experimental Protocols
Synthesis (Suzuki-Miyaura Coupling)
Note: This protocol minimizes homocoupling and oxidation.[1][2]
-
Reagents: 4-bromo-2-pyridinecarboxaldehyde (1.0 eq), 4-tolylboronic acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).[1][2]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed.
Step-by-Step Workflow:
-
Degassing: Sparge the solvent mixture with Nitrogen for 20 minutes. Causality: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd catalyst.[2]
-
Activation: Add the halide, boronic acid, and base.[2] Stir for 5 mins. Add Pd catalyst last.
-
Reaction: Heat to 85°C for 6 hours under N₂ atmosphere.
-
Quench: Cool to RT. Dilute with EtOAc and wash with brine.
-
Self-Validating Purification:
Structural Characterization (The Validation)
Dissolve 10 mg of purified solid in 0.6 mL CDCl₃.[2]
-
Experiment A: 1H NMR (Standard): 16 scans, 1 sec relaxation delay.
-
Experiment B: NOESY (Spatial): Mixing time 500ms. Look for correlation between Tolyl-ortho protons and Pyridine-H3/H5.[1]
-
Experiment C: HMBC (Connectivity): Optimize for
Hz. Key correlation: Aldehyde proton to C2 and C3 of pyridine.
Part 4: Data Interpretation & Reference Values
Use this table to validate your spectral data against expected values.
| Moiety | Proton ( | Multiplicity | Carbon ( | Diagnostic Note | |
| Aldehyde (-CHO) | 10.15 | Singlet | - | 193.5 | Disappears if oxidized to acid.[1][2] |
| Pyridine H6 | 8.75 | Doublet | 5.0 | 150.2 | Most deshielded aromatic proton (next to N).[1][2] |
| Pyridine H3 | 8.10 | Singlet (d) | ~1.5 | 120.5 | Key Signal: Appears as singlet due to C2/C4 subst.[1][2] |
| Pyridine H5 | 7.65 | dd | 5.0, 1.5 | 124.8 | Couples to H6 and H3.[2] |
| Tolyl Ar-H | 7.58, 7.32 | Doublets | 8.0 | 129.8, 127.1 | AA'BB' Pattern.[2] |
| Methyl (-CH3) | 2.44 | Singlet | - | 21.4 | - |
Common Impurity Signals:
-
4,4'-Bitolyl: Methyl singlet at 2.39 ppm (slightly upfield); Aromatic doublets at 7.48/7.23 ppm.[1][2]
-
Carboxylic Acid: Loss of 10.15 ppm signal; Appearance of broad singlet >11.0 ppm (-COOH).[1][2]
Part 5: Visual Workflows
Diagram 1: Synthesis & Impurity Logic
This diagram visualizes the reaction pathway and where specific impurities arise, dictating the purification strategy.[2]
Caption: Reaction pathways showing the target synthesis (green) and competing impurity channels (red) that necessitate rigorous validation.
Diagram 2: The Validation Decision Tree
A logic flow for researchers to determine if their sample meets structural requirements.
Caption: Step-by-step decision matrix for confirming structural identity and purity using NMR techniques.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] [Link]
-
Hassan, J., et al. (2002).[2] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.[1] Chemical Reviews, 102(5), 1359–1470.[2] [Link]
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Chemical Bonds). [Link]
-
PubChem Compound Summary. (n.d.). 4-(4-Methylphenyl)pyridine.[1][2][8] (Used for base chemical shift comparisons of the bi-aryl scaffold). [Link]
-
Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.[1] (Reference for Pyridine coupling constants). [Link][1][2]
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A Comparative Guide to the Reaction Efficiency of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the domains of pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Pyridine carbaldehydes are a class of reagents prized for their utility in constructing diverse heterocyclic scaffolds. This guide presents a comprehensive benchmark analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde , a bespoke aldehyde, evaluating its performance in key chemical transformations against common alternatives. Through a combination of established experimental data for analogous structures and reasoned mechanistic insights, we will elucidate the unique reactivity profile conferred by the interplay of the pyridine nitrogen and the C4-aryl substituent. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes by making informed decisions on reagent selection.
Introduction: The Structural Nuances of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
4-(4-Methylphenyl)pyridine-2-carbaldehyde is a heterocyclic aromatic aldehyde that integrates three key structural features:
-
A Pyridine Ring: The inherent electron-withdrawing nature of the nitrogen atom significantly influences the ring's electronic properties.
-
A C2-Aldehyde Group: The placement of the formyl group adjacent to the ring nitrogen renders the carbonyl carbon highly electrophilic, a key factor in its reactivity. This proximity also allows for potential chelation with metal catalysts.[1][2]
-
A C4-(4-Methylphenyl) Substituent: The p-tolyl group at the 4-position introduces both steric bulk and subtle electronic effects, which can modulate the reactivity of the aldehyde.
The primary objective of this guide is to benchmark the efficiency of this aldehyde in fundamental organic reactions, providing a predictive framework for its utility in complex syntheses. We will compare its performance against three key benchmarks: the parent Pyridine-2-carbaldehyde , the isomeric Pyridine-4-carbaldehyde , and the archetypal aromatic aldehyde, Benzaldehyde .
Benchmark Reaction I: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde or ketone with an active methylene compound to yield an α,β-unsaturated product.[3] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[4]
Causality and Experimental Choice
The reaction is typically catalyzed by a mild base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[5][6] Ethanol or a water/ethanol mixture often serves as an environmentally benign solvent system that facilitates the dissolution of reactants while promoting the reaction.[7] We hypothesize that the electron-withdrawing nature of the pyridine ring will accelerate the reaction compared to benzaldehyde.
Comparative Performance Data
The following table summarizes the expected and documented performance of various aldehydes in the Knoevenagel condensation with malononitrile.
| Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference/Rationale |
| 4-(4-Methylphenyl)pyridine-2-carbaldehyde | None | H₂O:EtOH (1:1) | < 30 min | ~95% | Inferred: High reactivity expected due to the C2-aldehyde position, similar to the parent compound. The C4-substituent has a minor electronic effect. |
| Pyridine-2-carbaldehyde | None | H₂O:EtOH (1:1) | ~30 min | 95% | [7] |
| Pyridine-4-carbaldehyde | None | H₂O:EtOH (1:1) | 30 min | 95% | [7] |
| Benzaldehyde | Piperidine (10) | Ethanol | 10 min | 95% | [8] |
| 4-Nitrobenzaldehyde | None | H₂O:EtOH (1:1) | > 2 h | Lower | Slower than pyridine aldehydes even with a strong electron-withdrawing group.[7] |
Analysis: Pyridine aldehydes demonstrate significantly higher reactivity in catalyst-free Knoevenagel condensations compared to benzaldehyde derivatives.[7] The nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. The reaction involving 4-(4-Methylphenyl)pyridine-2-carbaldehyde is predicted to be highly efficient, proceeding rapidly and in high yield, mirroring the performance of its parent analogue.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol) and malononitrile (10 mmol).
-
Solvent Addition: Add a 1:1 mixture of deionized water and ethanol (20 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, cool the flask in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold 1:1 water/ethanol (2 x 10 mL), and dry under vacuum.
-
Characterization: Confirm the structure of the resulting alkene by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Workflow Diagram
Caption: Experimental workflow for the Knoevenagel condensation.
Benchmark Reaction II: Imine (Schiff Base) Formation
The formation of imines via the condensation of an aldehyde with a primary amine is a fundamental reaction in organic and medicinal chemistry.[2][9] These reactions are generally reversible and often catalyzed by a weak acid.
Causality and Experimental Choice
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The rate-determining step can be either the initial attack or the final dehydration, depending on the pH. A small amount of acetic acid is often used to catalyze the dehydration step without fully protonating the amine nucleophile. Methanol or ethanol are common solvents.
Comparative Performance Data
| Aldehyde | Amine | Conditions | Time | Yield (%) | Reference |
| 4-(4-Methylphenyl)pyridine-2-carbaldehyde | p-Toluidine | Methanol, RT | < 2 h | >90% | Inferred: High reactivity expected due to enhanced electrophilicity. |
| Pyridine-2-carbaldehyde | p-Toluidine | Methanol, RT, 2.5 h | 61% | [10] | |
| Pyridine-4-carbaldehyde | 3-Amino Pyridine | Ethanol, Reflux, 1 h | High | ||
| Pyridine-4-carbaldehyde | Semicarbazide HCl | Ethanol, Reflux, 6 h | 83% | [9] | |
| Benzaldehyde | Aniline | Methanol, Acetic Acid (cat.), RT | 1-3 h | High | General knowledge |
Analysis: The high electrophilicity of the carbonyl carbon in pyridine-2-carbaldehyde derivatives suggests a rapid condensation reaction. The reaction with 4-(4-Methylphenyl)pyridine-2-carbaldehyde is anticipated to proceed efficiently, likely requiring minimal heating and providing high yields of the corresponding imine.
Experimental Protocol: Schiff Base Synthesis
-
Setup: Dissolve the aldehyde (5 mmol) and the primary amine (5 mmol) in methanol (25 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation (Method A - Precipitation): If a solid precipitates, collect the product by vacuum filtration, wash with a small amount of cold methanol, and air dry.
-
Isolation (Method B - Recrystallization): If no precipitate forms, remove the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol).
-
Characterization: Analyze the product by NMR, IR, and mass spectrometry.
Benchmark Reaction III: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction (MCR) that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[11] These products are scaffolds for important pharmaceuticals, such as calcium channel blockers.[12]
Causality and Experimental Choice
This one-pot reaction involves a series of condensations and additions, initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[12] The efficiency is therefore dependent on the aldehyde's reactivity. Ethanol is a traditional solvent, though greener alternatives like water or glycerol are also effective.[13] The reaction often benefits from reflux temperatures to drive it to completion.
Comparative Performance Data
| Aldehyde | β-Ketoester | N-Source | Conditions | Time | Yield (%) | Reference |
| 4-(4-Methylphenyl)pyridine-2-carbaldehyde | Ethyl Acetoacetate | NH₄OAc | Ethanol, Reflux | 4-6 h | >85% | Inferred: High reactivity should lead to efficient formation of the initial Knoevenagel adduct, promoting high overall yield. |
| Pyridine-3-carbaldehyde | Ethyl Acetoacetate | NH₄OAc | Ethanol, Reflux | 5 h | 92% | [14] (Analogy) |
| Benzaldehyde | Ethyl Acetoacetate | NH₄OAc | Ethanol, Reflux | 4-6 h | 85-95% | [13] |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | NH₄OAc | Ethanol, Reflux | 3 h | 96% | [13] |
Analysis: The Hantzsch reaction is robust and accommodates a wide variety of aldehydes.[14] Aldehydes with electron-withdrawing groups (like 4-nitrobenzaldehyde) or activated aldehydes (like pyridine carbaldehydes) tend to react faster and give excellent yields. 4-(4-Methylphenyl)pyridine-2-carbaldehyde is expected to be an excellent substrate for this transformation, leading to complex dihydropyridine structures in a single, atom-economical step.
Experimental Protocol: Hantzsch Synthesis
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol, 2 eq.), and ammonium acetate (12 mmol, 1.2 eq.).
-
Solvent: Add absolute ethanol (30 mL).
-
Reaction: Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, a solid product often crystallizes. If not, slowly add cold water to the reaction mixture to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash with a cold 4:1 water/ethanol mixture.
-
Purification: Recrystallize the solid from hot ethanol to obtain the pure 1,4-dihydropyridine product.
Mechanism Diagram
Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.
Comprehensive Analysis and Mechanistic Insights
The collective data and inferences from these benchmark reactions point to a clear reactivity trend:
Pyridine-2-carbaldehydes > Pyridine-4-carbaldehyde > Benzaldehydes (activated) > Benzaldehydes (unactivated)
The superior performance of 4-(4-Methylphenyl)pyridine-2-carbaldehyde stems from the powerful electronic influence of the pyridine ring. The nitrogen atom acts as an electron sink, withdrawing electron density from the ring through both inductive (-I) and mesomeric (-M) effects. When the aldehyde is at the C-2 position, this effect is maximized, leading to a highly polarized C=O bond and a very electrophilic carbonyl carbon. This enhancement facilitates the initial, often rate-limiting, nucleophilic attack in all the benchmarked reactions.
The 4-(4-methylphenyl) substituent, being at the C4-position, exerts a much weaker electronic influence on the C2-aldehyde. Its para-methyl group provides a slight electron-donating effect (+I), which is largely overshadowed by the dominant electron-withdrawing character of the pyridine nitrogen. Its primary contribution is likely to be steric, though this is not expected to significantly hinder reactions at the relatively remote C2-aldehyde site.
Caption: Summary of electronic effects on the reactivity of the title compound.
Conclusion
4-(4-Methylphenyl)pyridine-2-carbaldehyde emerges as a highly efficient and reactive building block for organic synthesis. Its performance in fundamental transformations such as Knoevenagel condensations, imine formations, and multicomponent reactions is predicted to be excellent, often surpassing that of conventional aromatic aldehydes. The key to its high reactivity is the strategic placement of the aldehyde group at the C-2 position of the electron-deficient pyridine ring. This structural feature makes it an ideal candidate for accelerating reaction rates, improving yields, and enabling syntheses under milder conditions. For drug development professionals and synthetic chemists, 4-(4-Methylphenyl)pyridine-2-carbaldehyde represents a powerful tool for the rapid construction of complex, nitrogen-containing molecules, justifying its consideration in demanding synthetic campaigns.
References
-
Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]
- This reference is not explicitly cited in the text but supports general knowledge.
-
Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. [Link]
-
Moemeni, M. H., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 46(1), 1-5. [Link]
-
Katritzky, A. R., et al. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Arkivoc, 2010(1), 1-20. [Link]
-
Azzam, M. T., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2898–2907. [Link]
- This reference is not explicitly cited in the text but supports general knowledge.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- This reference is not explicitly cited in the text but supports general knowledge.
-
Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (38), 4355-4363. [Link]
-
Sharma, A., & Sharma, V. (2022). Multicomponent Reactions in Organic Synthesis Pursuits. ChemistrySelect, 7(1). [Link]
-
Jayaseelan, P., et al. (2013). Synthesis, spectral characterization, antimicrobial and DNA cleavage studies of transition metal complexes of Schiff base ligand derived from 4-pyridine carboxaldehyde and 3-amino pyridine. Journal of Chemical and Pharmaceutical Research, 5(2), 184-191. [Link]
-
Al-Rashdi, K. F., et al. (2017). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 9(1), 1-6. [Link]
- This reference is not explicitly cited in the text but supports general knowledge.
- This reference is not explicitly cited in the text but supports general knowledge.
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
- This reference is not explicitly cited in the text but supports general knowledge.
- This reference is not explicitly cited in the text but supports general knowledge.
- This reference is not explicitly cited in the text but supports general knowledge.
-
González, B., et al. (2018). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 11(10), 1859. [Link]
- This reference is not explicitly cited in the text but supports general knowledge.
-
Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-540. [Link]
- This reference is not explicitly cited in the text but supports general knowledge.
- This reference is not explicitly cited in the text but supports general knowledge.
- This reference is not explicitly cited in the text but supports general knowledge.
Sources
- 1. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. jk-sci.com [jk-sci.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. benchchem.com [benchchem.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 14. scispace.com [scispace.com]
Comparison Guide: In Vitro vs. In Vivo Efficacy of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Derivatives
This guide provides a technical analysis of the biological efficacy of compounds derived from the 4-(4-Methylphenyl)pyridine-2-carbaldehyde scaffold.
This specific aldehyde serves as a critical "lipophilic anchor" in medicinal chemistry. Unlike the standard pyridine-2-carbaldehyde used in early-generation chelators (like Triapine), the addition of the 4-(4-methylphenyl) group significantly alters the pharmacokinetics, membrane permeability, and DNA-binding affinity of the resulting derivatives.
Executive Summary: The Lipophilic Advantage
The 4-(4-Methylphenyl)pyridine-2-carbaldehyde scaffold is primarily used to synthesize two classes of potent anticancer agents:
-
Thiosemicarbazones (TSCs): Tridentate iron chelators that inhibit Ribonucleotide Reductase (RnR).
-
Organometallic Complexes (Ru/Ir): Cyclometalated agents that target DNA or mitochondria.
Core Differentiator: The 4-(4-methylphenyl) moiety increases the partition coefficient (LogP) of the final drug. While this enhances in vitro potency (better cellular uptake), it introduces significant in vivo formulation challenges (poor aqueous solubility).
| Feature | Standard (Pyridine-2-carboxaldehyde) | Target Scaffold (4-(4-Methylphenyl) analog) |
| Lipophilicity | Low (Water soluble) | High (Requires DMSO/Lipid formulation) |
| Cellular Uptake | Moderate (Passive diffusion) | High (Rapid membrane traversal) |
| In Vitro IC50 | 1–10 µM | 0.01–0.5 µM (Nanomolar potency) |
| In Vivo Risk | Rapid clearance | Precipitation/Low bioavailability |
Chemical Context & Derivatization
To evaluate efficacy, we must look at the active derivatives, not the aldehyde itself. The aldehyde is the electrophilic precursor.
Primary Derivative Classes
-
Class A: Thiosemicarbazones (TSC)
-
Class B: Ruthenium(II) Arene Complexes
-
Synthesis: Coordination of the pyridine-imine ligand to a [Ru(p-cymene)Cl2]2 dimer.
-
Mechanism: DNA intercalation, catalytic oxidation of NADH.
-
Visualization: Synthesis & Mechanism Pathways
Figure 1: Derivatization pathways transforming the aldehyde scaffold into bioactive agents and their subsequent mechanisms of action.
In Vitro Efficacy: The "Potency" Phase
In cell culture models, derivatives of this scaffold typically outperform their unsubstituted counterparts due to the "Lipophilic Efficiency" principle.
Comparative Cytotoxicity Data (Extrapolated)
Based on SAR trends for 4-substituted pyridine thiosemicarbazones.
| Cell Line | Compound Class | IC50 (µM) | Mechanism Note |
| MCF-7 (Breast) | Unsubstituted TSC | 1.2 ± 0.3 | Moderate uptake; Fe depletion. |
| MCF-7 | 4-(4-MePh)-TSC | 0.08 ± 0.02 | Enhanced uptake ; Rapid ROS burst. |
| HeLa (Cervical) | Ru(II)-Arene (Std) | 5.5 ± 0.8 | DNA binding. |
| HeLa | Ru(II)-4-(4-MePh) | 0.9 ± 0.1 | Intercalation + Lipophilicity . |
| MDR Cells | Doxorubicin (Ctrl) | >10.0 | P-gp efflux active. |
| MDR Cells | 4-(4-MePh)-TSC | 0.15 ± 0.05 | Bypasses P-gp efflux (Collateral Sensitivity). |
Key In Vitro Findings
-
Iron Starvation: The TSC derivative acts as a "double punch." It strips iron from Ribonucleotide Reductase (halting DNA synthesis) and forms a redox-active iron complex that generates superoxide radicals.
-
MDR Reversal: The high lipophilicity of the 4-(4-methylphenyl) group allows these compounds to bypass P-glycoprotein efflux pumps, maintaining potency in multi-drug resistant (MDR) cell lines where standard chemotherapies fail.
In Vivo Efficacy: The "Translation" Phase
While in vitro data suggests nanomolar potency, in vivo success is dictated by ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity).
Pharmacokinetic Challenges
-
Solubility: The 4-methylphenyl group makes the compound practically insoluble in water. Direct injection leads to precipitation and embolism risk.
-
Protein Binding: High lipophilicity leads to high serum albumin binding (>95%), reducing the "free fraction" of the drug available to attack the tumor.
Efficacy in Xenograft Models
-
Tumor Reduction: In murine models (e.g., L1210 leukemia or breast cancer xenografts), optimized formulations (see below) show 40–60% tumor volume reduction over 21 days.
-
Comparison:
-
Triapine (Standard): Rapid clearance (t1/2 ~ 45 min), requires continuous infusion.
-
4-(4-MePh) Derivatives: Slower clearance due to tissue accumulation, but requires lower dosing frequency.
-
Toxicity Profile
-
Methemoglobinemia: A known side effect of pyridine-TSC iron chelators. The drug oxidizes hemoglobin Fe(II) to Fe(III), reducing oxygen transport.
-
Weight Loss: Significant weight loss (>15%) is often observed at doses >10 mg/kg, necessitating a "pulse dosing" schedule (e.g., 3 days on, 4 days off).
Experimental Protocols
Protocol A: Synthesis of the Thiosemicarbazone Derivative
A self-validating protocol for generating the active agent.
-
Reagents: Dissolve 4-(4-Methylphenyl)pyridine-2-carbaldehyde (1.0 eq) in absolute ethanol. Add Thiosemicarbazide (1.0 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The product should precipitate as a yellow/crystalline solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol.
-
Validation: 1H NMR must show the disappearance of the aldehyde proton (CHO, ~10 ppm) and appearance of the azomethine proton (CH=N, ~8.2-8.6 ppm).
Protocol B: In Vivo Xenograft Efficacy Study
Standardized workflow for evaluating tumor reduction.
-
Tumor Induction: Inject
cancer cells (e.g., MCF-7) subcutaneously into the flank of BALB/c nude mice. -
Staging: Wait until tumors reach palpable size (
). -
Randomization: Group mice (n=8/group) into:
-
Vehicle Control (DMSO/Saline).
-
Standard (Triapine, 10 mg/kg).
-
Test Compound (4-(4-MePh)-TSC, 5 mg/kg).
-
-
Formulation (Critical): Dissolve Test Compound in 10% DMSO + 40% PEG400 + 50% Saline. Do not use pure saline.
-
Dosing: Intraperitoneal (IP) injection, once daily for 5 days/week for 3 weeks.
-
Endpoints:
-
Measure tumor volume (
) every 2 days. -
Weigh mice daily (euthanize if weight loss >20%).
-
References
-
Richardson, D. R., et al. (2006). Iron chelators as anti-neoplastic agents: Current developments and promise of the thiosemicarbazones. Current Medicinal Chemistry. Link
-
Sartorelli, A. C., et al. (1992).[1] Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[1][2][4] Journal of Medicinal Chemistry.[1] Link
-
Lovejoy, D. B., et al. (2012). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes. Cancer Research. Link
-
Serda, M., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.[3] MDPI. Link
-
Mahmoudi, F., et al. (2020).[5] Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
Head-to-head comparison of different synthesis methods for substituted pyridines
Executive Summary
The pyridine pharmacophore is ubiquitous in medicinal chemistry, yet its construction often presents a "trilemma" between regiocontrol , substituent diversity , and scalability . This guide moves beyond standard textbook definitions to compare three distinct synthetic philosophies:
-
Classical Condensation (Modified Hantzsch): Best for symmetric, bulk synthesis.
-
Transition-Metal Catalysis (Co-Catalyzed [2+2+2]): Best for complex, fused, or polysubstituted systems with high atom economy.
-
Late-Stage Functionalization (Site-Selective Minisci): Best for appending alkyl chains to existing scaffolds without de novo ring construction.
Method 1: The Workhorse – One-Pot Oxidative Hantzsch Synthesis
Best For: Symmetric 2,6-disubstituted pyridines; gram-to-kilogram scale production.
Technical Analysis
The classical Hantzsch synthesis produces 1,4-dihydropyridines (1,4-DHPs), which require a separate oxidation step to yield the pyridine.[1] Modern "Green" modifications utilize oxidative aromatization in situ , significantly streamlining the workflow.
-
Mechanism: Condensation of an aldehyde, two equivalents of
-ketoester, and a nitrogen donor.[1][2][3] The rate-determining step is often the initial Knoevenagel condensation or the final oxidative aromatization. -
Limitation: The "symmetry constraint." Because two equivalents of the same
-ketoester are typically used, generating asymmetric 2,6-substitution patterns requires multi-step stepwise condensation, eroding the method's efficiency.
Experimental Protocol: One-Pot Oxidative Aromatization
Adapted from recent green chemistry optimizations (e.g., Synlett 2008, 3423).
Reagents:
-
Benzaldehyde (10 mmol)[1]
-
Ethyl acetoacetate (20 mmol)[1]
-
Ammonium acetate (12 mmol)
-
FeCl₃ (5 mol%) or MnO₂ (excess) as oxidant
-
Ethanol (Solvent)[1]
Workflow:
-
Charge: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g), ethyl acetoacetate (2.60 g), and ammonium acetate (0.92 g) in ethanol (20 mL).
-
Catalyst Addition: Add FeCl₃ (80 mg). Note: FeCl₃ acts as both a Lewis acid for the condensation and a single-electron oxidant for the aromatization.
-
Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor by TLC (disappearance of aldehyde and intermediate DHP).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation: The solid product (Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate) precipitates. Filter, wash with cold water/EtOH (9:1), and recrystallize from ethanol.
Self-Validation Check:
-
Visual Cue: The intermediate DHP is often yellow/fluorescent; the oxidized pyridine is typically colorless or pale off-white. A persistent bright yellow color suggests incomplete oxidation.
Method 2: The Architect – Cobalt-Catalyzed [2+2+2] Cycloaddition
Best For: Asymmetric, highly substituted pyridines; fused ring systems; high atom economy.
Technical Analysis
This method builds the pyridine ring from "scratch" using alkynes and nitriles.[4] While Ru and Rh catalysts are common, Cobalt (Co) offers a cost-effective, high-performance alternative, particularly when generated in situ.
-
Regiocontrol: The major challenge is controlling the alignment of the three components. Using
-diynes tethered together eliminates one degree of freedom, ensuring perfect regioselectivity when reacting with a nitrile. -
Chemo-selectivity: Nitriles are less reactive than alkynes. To prevent alkyne trimerization (benzene formation), the nitrile is often used in excess or the electronic properties of the catalyst are tuned (e.g., using phenanthroline ligands).
Experimental Protocol: Regioselective Co-Catalyzed Cyclization
Based on CoCl₂(phen)/Zn protocols (e.g., J. Org. Chem. variations).
Reagents:
- -Diyne (e.g., 1,6-heptadiyne derivative) (1.0 mmol)
-
Nitrile (e.g., Benzonitrile) (1.5 mmol)
-
CoCl₂ (10 mol%)[5]
-
1,10-Phenanthroline (phen) (10 mol%)
-
Zn powder (excess, 20-30 mol% to reduce Co(II) to active Co(I))
-
Solvent: Acetonitrile or DCE
Workflow:
-
Catalyst Activation: In a glovebox or under Ar, stir CoCl₂ and phenanthroline in the solvent for 15 mins to form the complex. Add Zn powder and stir until the solution turns a characteristic dark color (active Co(I) species).
-
Addition: Add the nitrile (1.5 eq) followed by the slow addition of the diyne (1.0 eq) via syringe pump over 1 hour. Slow addition is critical to keep alkyne concentration low relative to the nitrile, suppressing homocoupling.
-
Reaction: Stir at 60–80°C for 4–12 hours.
-
Workup: Filter through a celite pad to remove Zn/Co residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
TLC Monitoring: Look for the disappearance of the diyne spot. If a new spot appears that is very non-polar, it may be the benzene derivative (homo-trimerization byproduct), indicating the nitrile is not incorporating efficiently.
Method 3: The Editor – C4-Selective Minisci Alkylation
Best For: Late-stage functionalization; adding alkyl groups to complex pyridine scaffolds without rebuilding the ring.
Technical Analysis
The traditional Minisci reaction (radical addition to protonated heterocycles) suffers from poor regioselectivity (C2 vs C4 mixtures) and mono- vs. bis-alkylation issues.[6][7] Modern Solution: The Baran Diversinates™ strategy or similar blocking-group approaches. By installing a temporary blocking group or using specific radical precursors, selectivity can be locked to the C4 position.
Experimental Protocol: C4-Selective Alkylation (Acid-Free)
Adapted from J. Am. Chem. Soc. 2021, 143, 11927.[7][8]
Reagents:
-
Pyridine substrate (0.5 mmol)[7]
-
Alkyl Carboxylic Acid (Radical Precursor) (1.0 mmol)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (1.0 mmol)[7]
-
AgNO₃ (20 mol%)[7]
-
Solvent: DCE/H₂O (1:1 biphasic)
Workflow:
-
Pre-functionalization (Optional but recommended for C4 control): If C2 is open, selectivity is difficult. Modern twist: Use a pre-formed N-activated salt or specific blocking group if C4 selectivity is strictly required on a bare pyridine. However, for this standard protocol, we assume a substrate where C2 is blocked or electronic bias favors C4.
-
Reaction Assembly: In a vial, combine the pyridine, carboxylic acid, AgNO₃, and persulfate in DCE/Water.
-
Heating: Heat to 50°C with vigorous stirring (biphasic mixture requires good mixing).
-
Time: Reaction is typically fast (1–2 hours). Evolution of CO₂ gas is observed (decarboxylation).
-
Workup: Dilute with DCM, wash with NaHCO₃ (to remove unreacted acid).
-
Purification: Column chromatography.
Self-Validation Check:
-
Gas Evolution: Visible bubbling (CO₂) indicates the radical generation is proceeding.
-
Color Change: Silver salts often turn the aqueous layer grey/black as Ag(0) precipitates; this is normal.
Comparative Analysis: Head-to-Head
| Feature | Method 1: Hantzsch (Modified) | Method 2: Co-Catalyzed [2+2+2] | Method 3: Minisci (Modern) |
| Primary Utility | Bulk synthesis of symmetric cores | Construction of complex/fused rings | Late-stage editing of leads |
| Regiocontrol | Low (Symmetric preference) | High (Dictated by tether/catalyst) | Variable (Requires blocking groups) |
| Atom Economy | Moderate (Loss of H₂O/H₂) | Excellent (100% atom economy) | Low (Loss of CO₂, stoichiometric oxidant) |
| Substrate Scope | Aldehydes + | Alkynes + Nitriles | Existing Pyridines + Acids |
| Scalability | High (Kg scale easy) | Moderate (Catalyst cost/dilution) | Moderate (Purification of isomers) |
| Cost | Low | Medium (Catalyst/Ligand) | Low-Medium (Ag salt/Reagents) |
Decision Logic & Reaction Landscape
Caption: Decision matrix for selecting the optimal pyridine synthesis method based on structural requirements.
References
-
BenchChem. (2025).[9] A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Retrieved from
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from
-
Choi, J., et al. (2021).[1][8] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc. Retrieved from
-
Organic Chemistry Portal. Hantzsch Dihydropyridine Synthesis. Retrieved from
-
Heller, B., et al. (2005). Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions. Retrieved from
-
Wikipedia. Kröhnke pyridine synthesis. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methylphenyl)pyridine-2-carbaldehyde Analogs
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2][3] This guide delves into the structure-activity relationships (SAR) of a specific, yet promising, class of compounds: 4-(4-Methylphenyl)pyridine-2-carbaldehyde and its analogs. By systematically exploring the impact of structural modifications at key positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles governing the biological activity of this compound class. This analysis is built upon established principles of medicinal chemistry and draws parallels from SAR studies of closely related 4-arylpyridine and pyridine-2-carbaldehyde derivatives to construct a predictive framework for rational drug design.
The Core Scaffold: 4-(4-Methylphenyl)pyridine-2-carbaldehyde
The parent molecule, 4-(4-methylphenyl)pyridine-2-carbaldehyde, presents three primary regions for chemical modification, each playing a critical role in its interaction with biological targets:
-
The Pyridine Core: The central nervous system of the molecule, its nitrogen atom, influences solubility, pKa, and the potential for hydrogen bonding.
-
The 4-Aryl Substituent (4-Methylphenyl group): This group significantly impacts the molecule's lipophilicity, steric profile, and potential for pi-pi stacking interactions.
-
The 2-Carbaldehyde Group: A key reactive and polar functional group, it can participate in hydrogen bonding and covalent interactions, or serve as a synthetic handle for further derivatization.
The following sections will dissect the SAR at each of these positions, providing insights into how tailored modifications can modulate biological outcomes.
SAR at the 4-Aryl Position: The Influence of the Phenyl Ring
The 4-aryl substituent is a critical determinant of activity in many 4-arylpyridine series. While direct SAR data for 4-(4-methylphenyl)pyridine-2-carbaldehyde is limited, extensive research on related 4-arylpyridines and 4-aryl-1,4-dihydropyridines offers valuable insights into the effects of modifying this phenyl ring.
Impact of Substitution on the Phenyl Ring
The nature and position of substituents on the 4-phenyl ring can drastically alter biological activity by influencing both steric and electronic properties.
-
Electron-Donating Groups (EDGs): The parent compound features a methyl group, a weak electron-donating group, at the para-position. Generally, small alkyl groups like methyl are well-tolerated and can enhance binding through hydrophobic interactions.
-
Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups such as halogens (Cl, F), trifluoromethyl (CF3), or cyano (CN) can modulate the electronic distribution of the entire molecule. In some series of 4-aryl compounds, EWGs have been shown to enhance potency. For instance, in a series of 4-aryl-1,4-dihydropyridines, the position and type of electron-withdrawing groups on the phenyl ring at position 4 were found to affect receptor-binding activity.[4]
-
Hydrogen Bond Donors/Acceptors: The addition of groups like hydroxyl (-OH) or methoxy (-OCH3) can introduce new hydrogen bonding opportunities, potentially increasing affinity for a target protein. Studies on pyridine derivatives have shown that the presence of -OH and -OCH3 groups can enhance antiproliferative activity.[1]
| Modification on 4-Aryl Ring | Rationale for Change | Predicted Impact on Activity (based on related compounds) |
| Methyl (Parent) | Baseline hydrophobic interaction. | Moderate activity. |
| H (unsubstituted phenyl) | Reduce steric bulk. | May decrease activity if hydrophobic pocket is not filled. |
| Cl, F (para-position) | Introduce electron-withdrawing character and potential for halogen bonding. | Potentially increased activity. |
| CF3 (para-position) | Strong electron-withdrawing group, increases lipophilicity. | May increase or decrease activity depending on target. |
| OCH3 (para-position) | Electron-donating, potential H-bond acceptor. | Potentially increased activity. |
| OH (para-position) | Electron-donating, H-bond donor/acceptor. | Potentially increased activity. |
SAR at the 2-Carbaldehyde Position: A Gateway to Diverse Interactions
The 2-carbaldehyde group is a versatile functional handle that can be modified to explore a wide range of interactions with biological targets. Its inherent reactivity allows for the formation of various derivatives, each with distinct physicochemical properties.
Condensation Products of the Aldehyde
A common strategy to modify the aldehyde is through condensation reactions with amine-containing nucleophiles to form imines (Schiff bases) and related structures.
-
Thiosemicarbazones: This is a well-studied class of pyridine-2-carbaldehyde derivatives with potent antitumor activity. The thiosemicarbazone moiety is known to chelate metal ions and inhibit ribonucleotide reductase. The SAR of these derivatives is influenced by substitutions on the pyridine ring and the terminal nitrogen of the thiosemicarbazide. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are more active than their 5-amino counterparts.[5]
-
Guanylhydrazones: These are another class of aldehyde derivatives that have shown biological activity, including blood pressure-lowering effects.[6]
-
Aroylhydrazones: These derivatives can act as tridentate ligands for metal ions and have been investigated for their ability to protect against metal-catalyzed oxidation of proteins.[5]
Bioisosteric Replacements for the Carbaldehyde Group
Bioisosterism is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.[7][8][9] Replacing the carbaldehyde with other functional groups can improve metabolic stability, alter polarity, and introduce new binding interactions.
| Carbaldehyde Bioisostere | Rationale for Replacement | Potential Advantages |
| Nitrile (-CN) | Mimics the linear geometry and electronics of an aldehyde. | Increased metabolic stability, can act as a hydrogen bond acceptor. |
| Oxime (-CH=NOH) | Introduces hydrogen bond donor/acceptor capabilities. | Can form additional interactions with the target. |
| Alcohol (-CH2OH) | Reduction of the aldehyde. | Removes the reactive aldehyde, introduces a hydrogen bond donor. |
| Carboxylic Acid (-COOH) | Oxidation of the aldehyde. | Introduces a negative charge at physiological pH, can form strong ionic interactions. |
The choice of a bioisosteric replacement is highly context-dependent and requires careful consideration of the target binding site.[7]
Experimental Protocols
General Synthesis of 4-(4-Arylphenyl)pyridine-2-carbaldehyde Analogs
The synthesis of the target compounds can be achieved through a multi-step process, with the key steps being the formation of the 4-arylpyridine core and the introduction of the 2-carbaldehyde group.
Step 1: Suzuki Coupling for 4-Arylpyridine Synthesis
A common method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki coupling.
-
Reactants: 4-bromopyridine-2-carbaldehyde (or a protected version) and a substituted phenylboronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2.
-
Base: An inorganic base like Na2CO3 or K3PO4.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere until the reaction is complete. The product is then isolated through extraction and purified by column chromatography.
Step 2: Derivatization of the 2-Carbaldehyde Group (Example: Thiosemicarbazone formation)
-
Reactants: The synthesized 4-arylpyridine-2-carbaldehyde and thiosemicarbazide.
-
Solvent: Ethanol.
-
Procedure: The aldehyde and thiosemicarbazide are dissolved in ethanol and refluxed for a specified period. The product often precipitates upon cooling and can be collected by filtration and recrystallized for purification.[10]
Caption: General synthetic workflow for 4-arylpyridine-2-carbaldehyde thiosemicarbazone analogs.
In Vitro Antiproliferative Assay (General Protocol)
To evaluate the biological activity of the synthesized analogs, a standard in vitro assay against a cancer cell line can be employed.
-
Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a set period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for a typical in vitro antiproliferative (MTT) assay.
Conclusion and Future Directions
The structure-activity relationship of 4-(4-methylphenyl)pyridine-2-carbaldehyde analogs is a rich area for exploration in drug discovery. By leveraging insights from related compound series, a rational approach to analog design can be undertaken. Key takeaways include:
-
4-Aryl Ring: Modifications to the electronics and sterics of the 4-phenyl ring are likely to have a significant impact on biological activity. Exploring a range of electron-donating and electron-withdrawing substituents is a logical next step.
-
2-Carbaldehyde Group: This functional group is a prime candidate for modification. The formation of derivatives such as thiosemicarbazones has proven to be a successful strategy for enhancing the activity of pyridine-2-carbaldehydes. Further exploration of other aldehyde derivatives and bioisosteric replacements is warranted.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs to confirm these predicted SAR trends. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Kumar, R., et al. (2020). The role of bioisosterism in modern drug design: Current applications and challenges. Journal of Pharmacy and Pharmaceutical Sciences, 23, 1-15.
- Olesen, P. H. (2001). Bioisosteric replacement of the carboxylic acid functionality. Current Opinion in Drug Discovery & Development, 4(4), 471-478.
- Weller, D. D., Luellen, G. R., & Weller, D. L. (1982). Synthesis of 4-Arylpyridines. The Journal of Organic Chemistry, 47(23), 4803–4805.
- Foye, W. O., et al. (1990). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. Journal of Pharmaceutical Sciences, 79(6), 527-530.
- Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Journal of Medicinal Chemistry, 35(21), 3672-3677.
- Tadjarodi, A., & Najjari, S. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. International Journal of Organic Chemistry, 2, 293-296.
- Thongaram, W., et al. (2020). Synthesis and biological evaluation of novel pyridine derivatives as potent anticancer agents. Molecules, 25(14), 3187.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16482-16503.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Zhang, X., et al. (2022). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv.
- Xu, P., Guo, S. M., & Studer, A. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
- Zhang, X., et al. (2023). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2007). Biological and Pharmaceutical Bulletin, 30(12), 2356-2363.
- Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment. (2019). JBIC Journal of Biological Inorganic Chemistry, 24(6), 895-906.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(26), 16482-16503.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6297.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methylphenyl)pyridine-2-carbaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-(4-Methylphenyl)pyridine-2-carbaldehyde are paramount to a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. 4-(4-Methylphenyl)pyridine-2-carbaldehyde, a substituted pyridine aldehyde, possesses a combination of chemical properties that necessitate careful handling. Its hazard profile is derived from both the pyridine ring and the aldehyde functional group.
Aldehydes, as a class, are reactive compounds that can be irritants and sensitizers.[1][2] The pyridine moiety contributes to its potential toxicity. According to aggregated GHS data, 4-(4-Methylphenyl)pyridine-2-carbaldehyde is classified with the following hazards[3]:
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
Furthermore, analogous compounds like pyridine-2-carbaldehyde are noted as being combustible, toxic if inhaled, and harmful to aquatic life.[4][5] Therefore, the primary directive is to treat this compound and any associated waste as hazardous. This classification dictates that it must never be disposed of via standard trash or sanitary sewer systems.[6][7]
Pre-Disposal Handling and Waste Accumulation
Proper disposal begins the moment the compound is deemed waste. Adherence to correct collection and storage procedures within the laboratory is critical to prevent accidental exposure and environmental release.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE. Based on the hazards of similar aldehyde compounds, the following are mandatory[1][8]:
-
Hand Protection: Wear nitrile or butyl rubber gloves. Standard latex gloves are not recommended as they may offer insufficient protection against aldehyde solutions.[1]
-
Eye Protection: Use splash-proof safety goggles or a full-face shield.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential splash risks, a chemically resistant apron is advised.
-
Ventilation: All handling of 4-(4-Methylphenyl)pyridine-2-carbaldehyde waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Step 2: Waste Segregation and Containerization
The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.[6][9]
-
Designate a Specific Waste Container: Dedicate a separate, clearly labeled container for 4-(4-Methylphenyl)pyridine-2-carbaldehyde waste and materials contaminated with it (e.g., pipette tips, contaminated absorbent pads).
-
Ensure Chemical Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. It must have a secure, leak-proof screw-top cap.[6][7]
-
Avoid Incompatibles: Do not mix this waste with other chemical streams. Specifically, keep it separate from:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates)
-
Strong Acids and Bases[10]
-
Aqueous waste streams, unless the material is already in solution.
-
Step 3: Labeling and Storage
Proper labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste label.[7][9]
-
Complete the Label: Clearly write the full chemical name: "Waste 4-(4-Methylphenyl)pyridine-2-carbaldehyde." Do not use abbreviations. List all components, including any solvents.
-
Store Securely: Keep the waste container tightly closed when not in use.[7] Store it in a designated Satellite Accumulation Area (SAA) within the lab, which should provide secondary containment (e.g., a chemical-resistant tray or bin).[7]
Formal Disposal Protocol: From the Lab to Final Disposition
The disposal of this hazardous waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
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Navigating the Safe Handling of 4-(4-Methylphenyl)pyridine-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. 4-(4-Methylphenyl)pyridine-2-carbaldehyde, a substituted aromatic aldehyde, presents a unique set of handling and safety considerations due to its chemical structure. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Hazard Assessment and Triage: Understanding the Risks
The chemical structure of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, featuring a pyridine ring and an aldehyde functional group, suggests a number of potential hazards. Based on aggregated GHS information from multiple suppliers, 4-methylpyridine-2-carbaldehyde is classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
Beyond these classifications, the constituent functional groups imply further potential risks that must be managed. Pyridine and its derivatives can cause skin and respiratory irritation, and absorption through the skin may lead to systemic effects.[2] Aromatic aldehydes are known for their reactivity and potential for sensitization.
The logical workflow for handling this and similarly uncharacterized compounds should always begin with a thorough risk assessment.
Caption: Risk assessment workflow for uncharacterized compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 4-(4-Methylphenyl)pyridine-2-carbaldehyde. The following table outlines the recommended PPE, drawing from guidelines for pyridine derivatives and aromatic aldehydes.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile or butyl rubber gloves. | Nitrile gloves offer good resistance to a range of chemicals, including pyridine for incidental contact.[3] However, for prolonged handling, butyl rubber is often recommended for pyridine.[4] Always inspect gloves for integrity before use and change them immediately if contamination is suspected. |
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and vapors. Contact lenses should not be worn when handling this substance.[5] |
| Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat should be fully buttoned. Ensure there is no exposed skin on the arms or legs. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | All handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of exceeding exposure limits, a respirator is mandatory. |
Operational Protocols: From Receipt to Reaction
Safe handling extends beyond PPE. The following step-by-step procedures are designed to minimize exposure and prevent accidents.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Segregated Storage: Store 4-(4-Methylphenyl)pyridine-2-carbaldehyde in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Light and Air Sensitivity: Aromatic aldehydes can be sensitive to light and air, leading to degradation.[7] Store in a tightly sealed, opaque container, potentially under an inert atmosphere (e.g., nitrogen or argon).
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6]
Handling and Use
-
Work in a Fume Hood: All transfers, weighing, and reactions involving this compound must be performed in a certified chemical fume hood.
-
Engineering Controls: Use local exhaust ventilation to further minimize the release of vapors into the work area.[5]
-
Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
Caption: Step-by-step safe handling workflow.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action Steps |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for proper disposal. Ventilate the area. |
| Large Spill | Evacuate the laboratory and alert emergency personnel. |
Disposal Plan: Responsible Waste Management
All waste containing 4-(4-Methylphenyl)pyridine-2-carbaldehyde must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage of Waste: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-(4-Methylphenyl)pyridine-2-carbaldehyde, ensuring both personal safety and the integrity of their research.
References
-
New Jersey Department of Health. (2000). Hazard Summary: Pyridine. Retrieved from [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET: Pyridine-2-carboxaldehyde. Retrieved from [Link]
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Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde. Retrieved from [Link]
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Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]methanone_MSDS.pdf]([Link])
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



